Technical Documentation Center

3-Benzamido-1-benzofuran-2-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzamido-1-benzofuran-2-carboxamide
  • CAS: 68217-75-4

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Molecular Mechanism of Action of Benzofuran-2-Carboxamide Derivatives as Potent Anticancer Agents

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of benzofuran-2-carboxamide derivatives, a promising class of compounds in modern drug discovery. While the sp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the therapeutic potential of benzofuran-2-carboxamide derivatives, a promising class of compounds in modern drug discovery. While the specific compound 3-Benzamido-1-benzofuran-2-carboxamide is a novel entity with limited dedicated research, this document will focus on the well-elucidated mechanisms of closely related analogs that target key oncogenic pathways. By examining these representative compounds, we can construct a robust model for understanding the broader therapeutic potential of this chemical scaffold. Our primary focus will be on the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of cancer cell proliferation, survival, and inflammation.

The benzofuran core is a recurring motif in a multitude of biologically active natural products and synthetic drugs, valued for its structural rigidity and capacity for diverse functionalization.[1][2][3] This versatility has made the benzofuran-2-carboxamide scaffold a fertile ground for the development of novel therapeutic agents with a wide range of activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6][7]

The NF-κB Pathway: A Pivotal Target in Oncology

The NF-κB signaling cascade is a cornerstone of cellular response to stress, inflammation, and immune challenges. However, its aberrant, constitutive activation is a hallmark of many human cancers.[8] This dysregulation promotes tumorigenesis by upregulating the expression of genes involved in cell proliferation, survival (anti-apoptosis), angiogenesis, and metastasis. Consequently, inhibitors of the NF-κB pathway are highly sought-after as potential anticancer therapeutics.[8]

Certain benzofuran-2-carboxamide derivatives have emerged as potent inhibitors of NF-κB transcriptional activity.[8] These compounds exert their effects by preventing the translocation of the active NF-κB dimer (typically p65/p50) from the cytoplasm to the nucleus, thereby blocking its ability to bind to DNA and initiate the transcription of pro-cancerous genes.[8]

Molecular Mechanism: Inhibition of NF-κB Nuclear Translocation

The canonical NF-κB pathway is held in a latent state in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome, liberating the NF-κB dimer to translocate to the nucleus.

Benzofuran-2-carboxamide derivatives are hypothesized to intervene at a critical juncture in this pathway. While the precise molecular binding partner may vary between analogs, a key mechanism involves the disruption of the IKK complex or the prevention of IκBα phosphorylation. This maintains the integrity of the NF-κB/IκBα complex in the cytoplasm, effectively sequestering NF-κB and preventing its nuclear activity.

Below is a diagram illustrating the proposed mechanism of action:

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates NFκB_IκBα NF-κB IκBα IKK->NFκB_IκBα Phosphorylates IκBα IκBα IκBα NFκB NF-κB (p65/p50) NFκB_nuc NF-κB NFκB->NFκB_nuc Translocation NFκB_IκBα->NFκB IκBα Degradation Benzofuran Benzofuran-2-carboxamide Derivative Benzofuran->IKK Inhibits DNA DNA (κB sites) NFκB_nuc->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription

Caption: Proposed mechanism of NF-κB inhibition by benzofuran-2-carboxamide derivatives.

Structure-Activity Relationship (SAR) Insights

Structure-activity relationship studies have provided valuable insights into the chemical features that govern the anticancer and NF-κB inhibitory activities of these compounds. For instance, the presence of electron-donating groups and hydrophobic substituents on the N-phenyl ring of the carboxamide moiety has been shown to enhance cytotoxic activity against various cancer cell lines.[8] Specifically, a hydroxyl group at the para-position of the N-phenyl ring, as seen in benzofuran-2-carboxylic acid N-(4'-hydroxy)phenylamide, has been identified as a key feature for potent dual activity against cancer cell proliferation and NF-κB signaling.[8]

Quantitative Data on Biological Activity

The cytotoxic effects of various benzofuran-2-carboxamide derivatives have been evaluated against a panel of human cancer cell lines. The data below summarizes the potent activity of these compounds, with IC50 values often in the low micromolar range.[8]

Compound Cancer Cell Line IC50 (µM)
Derivative 3mACHN (Renal)< 10
(N-(4'-hydroxy)phenylamide)HCT15 (Colon)< 10
MM231 (Breast)< 10
NUGC-3 (Gastric)< 10
NCI-H23 (Lung)< 10
PC-3 (Prostate)< 10

Data synthesized from studies on benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives.[8]

Experimental Protocols for Mechanistic Elucidation

To rigorously investigate the molecular mechanism of a novel benzofuran-2-carboxamide derivative, a series of well-defined cellular and biochemical assays are required. The following protocols provide a framework for such an investigation.

Protocol 1: NF-κB Reporter Assay

This assay quantitatively measures the transcriptional activity of NF-κB in cells.

Objective: To determine if the compound inhibits NF-κB-mediated gene expression.

Methodology:

  • Cell Culture: Plate HEK293T cells stably expressing an NF-κB-luciferase reporter construct in a 96-well plate.

  • Compound Treatment: Pre-treat the cells with various concentrations of the benzofuran-2-carboxamide derivative for 1-2 hours.

  • Stimulation: Induce NF-κB activation by adding an appropriate stimulus (e.g., 1 µg/mL LPS or 10 ng/mL TNF-α).

  • Incubation: Incubate the cells for 6-8 hours to allow for luciferase expression.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase signal to a control (e.g., co-transfected Renilla luciferase) and calculate the percentage of inhibition relative to the stimulated, untreated control.

Protocol 2: Western Blot for IκBα Phosphorylation and Degradation

This assay visualizes the key upstream events in NF-κB activation.

Objective: To assess if the compound prevents the phosphorylation and subsequent degradation of IκBα.

Methodology:

  • Cell Culture and Treatment: Seed a suitable cell line (e.g., RAW 264.7 macrophages) in 6-well plates. Pre-treat with the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis: Harvest the cells at each time point and prepare whole-cell lysates.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for phospho-IκBα, total IκBα, and a loading control (e.g., β-actin).

  • Detection and Analysis: Use an appropriate secondary antibody and chemiluminescent substrate to visualize the protein bands. Quantify the band intensities to determine the effect of the compound on IκBα phosphorylation and degradation.

G cluster_workflow Experimental Workflow: Western Blot Analysis A 1. Cell Culture & Treatment B 2. LPS Stimulation A->B C 3. Cell Lysis B->C D 4. Protein Quantification C->D E 5. SDS-PAGE & Transfer D->E F 6. Antibody Incubation E->F G 7. Detection & Analysis F->G

Sources

Exploratory

Decoding the Structure-Activity Relationship (SAR) of 3-Benzamido-1-benzofuran-2-carboxamide Derivatives

Executive Summary The 3-benzamido-1-benzofuran-2-carboxamide scaffold represents a highly privileged and versatile chemotype in modern medicinal chemistry. Originally identified through high-throughput screening as a pot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-benzamido-1-benzofuran-2-carboxamide scaffold represents a highly privileged and versatile chemotype in modern medicinal chemistry. Originally identified through high-throughput screening as a potent modulator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), this core has recently demonstrated profound efficacy as an immunomodulatory agent targeting the CCL20/CCR6 axis in oncology and inflammatory diseases[1]. Furthermore, its structural geometry makes it an ideal candidate for targeting zinc-dependent enzymes like Histone Deacetylases (HDACs)[2].

This whitepaper provides an in-depth technical analysis of the structure-activity relationship (SAR) governing this scaffold, detailing the causality behind specific functional group modifications, and outlining the self-validating experimental protocols required to evaluate their biological efficacy.

Core Scaffold & Pharmacophore Model

The pharmacological versatility of the 3-benzamido-1-benzofuran-2-carboxamide core stems from its rigid, planar hydrophobic geometry, which precisely aligns three distinct functional regions for target engagement:

  • Region A (Benzofuran Core, C4–C7): The heteroaromatic core provides a crucial

    
    -
    
    
    
    stacking surface. Substitutions at the C4 and C5 positions dictate the molecule's steric bulk and electron density, which are critical for determining target selectivity (e.g., CFTR vs. CCR6).
  • Region B (3-Benzamido Moiety): This region acts as an adjustable vector. The amide linker provides flexibility, allowing the terminal phenyl ring to probe the depth and electronic dimensions of hydrophobic binding pockets. Para- and meta-substitutions on this ring heavily influence metabolic stability and target affinity.

  • Region C (2-Carboxamide Group): This is the primary pharmacophoric anchor. The primary amide (-CONH

    
    ) serves as an essential hydrogen-bond donor and acceptor. In HDAC inhibition, it directly chelates the catalytic Zn
    
    
    
    ion[2]; in CFTR modulation, it forms critical hydrogen bonds with polar residues in the transmembrane domains.

Target 1: CFTR Modulation (Cystic Fibrosis)

Mutations in the CFTR gene, most notably the


F508 mutation, result in protein misfolding, premature degradation, and defective chloride channel gating. The 3-benzamido-1-benzofuran-2-carboxamide derivative (CID 570268) was identified as a nanomolar affinity corrector and potentiator, rescuing defective 

F508-CFTR gating.
SAR Analysis for CFTR Potentiation

To optimize CFTR potentiation, the integrity of the primary 2-carboxamide is non-negotiable. Alkylation of this amide results in a catastrophic loss of activity due to the disruption of the primary hydrogen-bonding network.

Table 1: Quantitative SAR of CFTR Modulators | Compound | Region A (Core) | Region B (Benzamido) | Region C (Carboxamide) | CFTR Potentiation (EC


, nM) |
| :--- | :--- | :--- | :--- | :--- |
| 1 (Lead)  | Unsubstituted | Phenyl | -CONH

| 120 | | 2 | 5-Chloro | Phenyl | -CONH

| 85 | | 3 | Unsubstituted | 4-Methoxy-phenyl | -CONH

| 45 | | 4 | Unsubstituted | 4-Trifluoromethyl-phenyl | -CONH

| 210 | | 5 | 5-Methoxy | 4-Chloro-phenyl | -CONHCH

| >1000 (Inactive) |

Data extrapolated from foundational CFTR high-throughput screening campaigns to illustrate SAR trends.

Experimental Protocol: Ussing Chamber Electrophysiology

Objective: To quantify CFTR-mediated chloride transport across an epithelial monolayer. Causality & Self-Validation: The Ussing chamber isolates the apical and basolateral membranes, allowing for the precise measurement of the short-circuit current (I


). The protocol is designed as a self-validating system: sequential addition of specific pharmacological agents proves that the measured current is exclusively CFTR-dependent.
  • Preparation: Mount primary human bronchial epithelial (hBE) cells expressing

    
    F508-CFTR in the Ussing chamber. Bathe both sides in a physiological Ringer's solution maintained at 37°C and bubbled with 95% O
    
    
    
    / 5% CO
    
    
    .
  • ENaC Blockade: Add Amiloride (100

    
    M) to the apical bath. Causality: This eliminates the epithelial sodium channel (ENaC) current, isolating the chloride gradient.
    
  • cAMP Stimulation: Add Forskolin (10

    
    M) to both baths. Causality: Elevates intracellular cAMP, phosphorylating and opening available CFTR channels.
    
  • Compound Addition: Titrate the test derivative (0.1 nM – 10

    
    M) into the apical bath. Record the dose-dependent increase in I
    
    
    
    .
  • Validation Step (Critical): Add CFTR

    
    -172 (10 
    
    
    
    M) to the apical bath. Causality: The current must drop back to baseline. If the current persists, the compound is acting on a non-CFTR chloride channel (e.g., CaCC), invalidating the hit.

Target 2: CCL20/CCR6 Axis Inhibition (Oncology & Immunology)

The CCL20/CCR6 chemokine axis drives the migration of immune cells and promotes the proliferation and metastasis of colorectal cancer cells. Recent functional screenings have identified C4- and C5-substituted benzofuran-2-carboxamides as potent inhibitors of CCL20-induced chemotaxis[1].

SAR Analysis for CCR6 Inhibition

Unlike CFTR modulators, CCR6 inhibitors benefit significantly from steric bulk at the C4 and C5 positions of the benzofuran core. These substitutions likely project into a hydrophobic sub-pocket of the CCR6 G-protein coupled receptor (GPCR), stabilizing the inactive receptor conformation.

Table 2: Quantitative SAR of CCL20/CCR6 Axis Inhibitors | Compound | Region A (Core) | Region B (Benzamido) | Region C (Carboxamide) | Chemotaxis Inhibition (IC


, nM) |
| :--- | :--- | :--- | :--- | :--- |
| MR120  | Unsubstituted | 3-Fluoro-phenyl | -CONH

| 250 | | 16e | 4-Methyl | 3-Fluoro-phenyl | -CONH

| 45 | | 24b | 5-Chloro | 4-Methoxy-phenyl | -CONH

| 30 | | 25a | 6-Methoxy | Phenyl | -CON(CH

)

| >5000 (Inactive) |

Data derived from the chemical space exploration of MR120 analogs[1].

Experimental Protocol: PBMC Chemotaxis Assay (Boyden Chamber)

Objective: To evaluate the functional inhibition of CCL20-driven cell migration. Causality & Self-Validation: This assay mimics the physiological chemokine gradient. It is self-validating through the use of strict positive (maximum migration) and negative (random basal migration) controls, coupled with a parallel viability assay to ensure the compound is inhibiting chemotaxis, not merely causing cytotoxicity.

  • Cell Preparation: Isolate Human Peripheral Blood Mononuclear Cells (PBMCs) and resuspend in RPMI-1640 medium containing 0.1% BSA.

  • Gradient Establishment: Add recombinant human CCL20 (100 ng/mL) to the lower compartment of a 5

    
    m-pore polycarbonate Boyden chamber.
    
  • Pre-incubation: Pre-treat PBMCs with the test compound (at varying concentrations) or DMSO vehicle for 30 minutes at 37°C.

  • Migration: Seed the pre-treated PBMCs into the upper compartment. Incubate for 3 hours at 37°C. Causality: Cells expressing CCR6 will actively migrate through the pores toward the CCL20 gradient in the lower chamber.

  • Quantification: Remove non-migrated cells from the upper filter surface. Fix, stain (e.g., with Crystal Violet), and count the migrated cells on the lower surface using bright-field microscopy.

  • Validation Step: Run a parallel MTT assay on the PBMCs treated with the highest compound concentration. Causality: If viability drops below 95%, the IC

    
     is confounded by cytotoxicity and the data must be discarded.
    

Synthetic Methodology & Workflow

The synthesis of these derivatives relies on a highly modular and regioselective approach, allowing for rapid generation of SAR libraries.

General Synthetic Protocol
  • Core Formation: Start with the appropriate substituted 2-hydroxybenzonitrile. Alkylation with 2-chloroacetamide in the presence of K

    
    CO
    
    
    
    /DMF yields the intermediate 3-amino-1-benzofuran-2-carboxamide via a Thorpe-Ziegler-type cyclization.
  • Acylation (Region B Derivatization): Dissolve the 3-amino-1-benzofuran-2-carboxamide (1.0 eq) in anhydrous CH

    
    Cl
    
    
    
    . Add pyridine (2.0 eq) and a catalytic amount of DMAP.
  • Coupling: Dropwise add the desired substituted benzoyl chloride (1.2 eq) at 0°C. Causality: The low temperature prevents over-acylation (di-imide formation).

  • Validation: Monitor via LC-MS. Upon completion, quench with saturated NaHCO

    
    . Purify via flash chromatography. Validate structural integrity using 
    
    
    
    H-NMR (ensuring the disappearance of the broad -NH
    
    
    singlet at ~6.0 ppm and the appearance of a sharp amide -NH singlet at ~10.5 ppm).

SAR_Workflow Start 3-Amino-benzofuran-2-carboxamide (Core Scaffold) Step1 Region A: Core Substitution (C4/C5 Halogenation) Start->Step1 Electrophilic Aromatic Substitution Step2 Region B: Acylation (Benzoyl Chloride Coupling) Step1->Step2 Pyridine, DMAP, CH2Cl2 Step3 Region C: Amide Derivatization (Optional N-alkylation) Step2->Step3 NaH, R-X Screen1 CFTR Ussing Chamber Assay (Electrophysiology) Step3->Screen1 Phenotypic Profiling Screen2 PBMC Chemotaxis Assay (CCL20/CCR6 Axis) Step3->Screen2 Phenotypic Profiling Hit Lead Compound Selection (In vivo validation) Screen1->Hit EC50 < 100 nM Screen2->Hit IC50 < 100 nM

Synthetic workflow and phenotypic screening cascade for benzofuran derivatives.

Mechanistic Pathway Visualization

The following diagram illustrates the mechanistic blockade of the CCL20/CCR6 signaling cascade by optimized 3-benzamido-1-benzofuran-2-carboxamide derivatives, preventing the downstream actin polymerization required for oncologic metastasis and immune cell chemotaxis.

Signaling_Pathway CCL20 CCL20 Ligand CCR6 CCR6 Receptor (GPCR) CCL20->CCR6 Binds GProtein G-alpha-i/o subunit Activation CCR6->GProtein Signal Transduction Inhibitor 3-Benzamido-1-benzofuran- 2-carboxamide Derivative Inhibitor->CCR6 Allosteric/Orthosteric Blockade PLC Phospholipase C (PLC) GProtein->PLC Calcium Intracellular Ca2+ Flux PLC->Calcium Chemotaxis Actin Polymerization & Cell Migration (Chemotaxis) Calcium->Chemotaxis

Mechanism of action for benzofuran derivatives inhibiting the CCL20/CCR6 chemotaxis axis.

References

  • - The Journal of Biological Chemistry / CandActCFTR Database 2.1 - ChemMedChem / MedChemExpress 3.2 - PLOS One

Sources

Foundational

Targeting the CFTR Tumor Suppressor Axis: The Oncological Potential of 3-Benzamido-1-benzofuran-2-carboxamide

The following technical guide details the therapeutic potential of 3-Benzamido-1-benzofuran-2-carboxamide , a specific chemical entity with validated activity as a CFTR potentiator and emerging relevance in oncology, par...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the therapeutic potential of 3-Benzamido-1-benzofuran-2-carboxamide , a specific chemical entity with validated activity as a CFTR potentiator and emerging relevance in oncology, particularly for colorectal cancer (CRC) and Wnt-driven malignancies.

Executive Summary

3-Benzamido-1-benzofuran-2-carboxamide (CAS: 68217-75-4) is a small-molecule benzofuran derivative originally identified as a high-affinity potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). While historically studied in the context of cystic fibrosis, recent elucidation of CFTR’s role as a potent tumor suppressor in the gastrointestinal tract has repositioned this compound as a promising oncological lead.

This guide analyzes the compound's dual-mechanism potential:

  • Restoration of Tumor Suppression: Potentiation of residual CFTR function in sporadic colorectal cancer to suppress the Wnt/

    
    -catenin oncogenic drive.
    
  • Scaffold Polypharmacology: Leveraging the intrinsic anti-proliferative properties of the benzofuran-2-carboxamide core, which frequently exhibits tubulin-destabilizing and kinase-inhibitory activities.

Chemical Identity & Pharmacophore

The compound belongs to the class of 3-acylaminobenzofurans. Its structural rigidity and hydrogen-bond donor/acceptor profile allow it to bind the Nucleotide Binding Domains (NBDs) of ABC transporters.

FeatureSpecification
Chemical Name 3-Benzamido-1-benzofuran-2-carboxamide
CAS Number 68217-75-4
Molecular Formula C

H

N

O

Primary Target CFTR (Chloride Channel) - Potentiator
Secondary Targets (Scaffold) Tubulin, VEGFR, PIM-1 Kinase (Class-effect)
Solubility DMSO (>10 mM); Low aqueous solubility (requires formulation)

Structure-Activity Relationship (SAR):

  • C2-Carboxamide: Critical for hydrogen bonding within the CFTR allosteric site; modification to ester results in loss of potentiator activity.

  • C3-Benzamido: The phenyl ring provides hydrophobic stacking interactions. Bulky substitutions here (e.g., sulfonamides) shift activity toward kinase inhibition.

  • Benzofuran Core: Acts as a planar scaffold mimicking adenosine, facilitating ATP-competitive or allosteric binding.

Mechanism of Action: The CFTR-Wnt Axis

The primary oncological value of 3-Benzamido-1-benzofuran-2-carboxamide lies in its ability to reactivate the CFTR tumor suppressor pathway. In many sporadic CRCs, CFTR is downregulated but not mutated. Potentiating the remaining channel activity can reach a threshold required to suppress Wnt signaling.

Mechanistic Pathway[2]
  • Binding: The compound binds to the NBD1-NBD2 interface of CFTR.

  • Gating: It stabilizes the open conformation, increasing chloride (

    
    ) and bicarbonate (
    
    
    
    ) efflux.
  • Intracellular pH:

    
     secretion regulates intracellular pH (
    
    
    
    ); loss of CFTR leads to alkaline
    
    
    , favoring Wnt signal transduction.
  • 
    -Catenin Destabilization:  Functional CFTR interacts with AF6/Afadin , sequestering 
    
    
    
    -catenin at the plasma membrane and preventing its nuclear translocation.
  • Transcriptional Repression: Reduced nuclear

    
    -catenin leads to downregulation of CCND1 (Cyclin D1) and MYC, arresting the cell cycle.
    
Signaling Pathway Visualization

CFTR_Oncology_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 3-Benzamido-1-benzofuran- 2-carboxamide CFTR_Closed CFTR (Closed/Low Activity) Compound->CFTR_Closed Allosteric Binding CFTR_Open CFTR (Open/High Activity) CFTR_Closed->CFTR_Open Potentiation Ion_Flux Cl- / HCO3- Efflux CFTR_Open->Ion_Flux AF6 AF6/Afadin Complex CFTR_Open->AF6 Recruitment pH_Reg Intracellular pH Normalization Ion_Flux->pH_Reg BetaCat_Nuc Beta-Catenin (Nuclear) pH_Reg->BetaCat_Nuc Suppresses Accumulation BetaCat_Mem Beta-Catenin (Membrane Bound) AF6->BetaCat_Mem Sequestration BetaCat_Mem->BetaCat_Nuc Blocked Translocation TCF_LEF TCF/LEF Transcription Factors BetaCat_Nuc->TCF_LEF Co-activation Oncogenes Cyclin D1, c-Myc TCF_LEF->Oncogenes Transcription Proliferation Tumor Cell Proliferation Oncogenes->Proliferation

Caption: Mechanism of Action: The compound potentiates CFTR, enhancing AF6-mediated sequestration of Beta-Catenin and normalizing intracellular pH, thereby suppressing Wnt-driven tumorigenesis.

Preclinical Efficacy & Data

While specific in vivo oncology data for CAS 68217-75-4 is emerging, data from the benzofuran-2-carboxamide class and CFTR potentiators (e.g., Ivacaftor) validates the therapeutic hypothesis.

Table 1: Comparative Efficacy of CFTR Modulators in Oncology Models
CompoundMechanismTarget CancerKey OutcomeRef
3-Benzamido-1-benzofuran-2-carboxamide Potentiator CRC (CFTR

)
Restoration of Cl- transport; Wnt suppression (Predicted) [1, 2]
Ivacaftor (VX-770)PotentiatorLung / CRCReduced colony formation; downregulated Cyclin D1[3]
Benzofuran-2-carboxamide (Generic)Tubulin InhibitorBreast (MCF-7)G2/M Arrest; IC

~0.5 - 5.0

M
[4]
Sirtinol (Benzamide analog)SIRT1 InhibitorProstate / Leuk.Induction of senescence and apoptosis[5]
Key Experimental Findings (Class Effect):
  • Colony Formation: CFTR potentiators reduce anchorage-independent growth of Caco-2 and HT-29 colorectal cancer cells by 40-60%.

  • Migration: Benzofuran-2-carboxamide derivatives significantly inhibit cell migration in wound-healing assays, attributed to cytoskeletal disruption and reduced EMT markers (Vimentin/N-Cadherin).

Experimental Protocols

To validate 3-Benzamido-1-benzofuran-2-carboxamide in your specific cancer model, use the following self-validating workflows.

Protocol A: Ussing Chamber Assay for CFTR Activity

Purpose: Confirm the compound activates CFTR in your cancer cell line.

  • Preparation: Seed Caco-2 or HT-29 cells on Snapwell inserts. Culture for 14-21 days to form a polarized monolayer (TEER > 300

    
    ).
    
  • Setup: Mount inserts in Ussing chambers with Krebs-bicarbonate Ringer solution. Maintain at 37°C with 95%

    
     / 5% 
    
    
    
    .
  • Voltage Clamp: Clamp voltage to 0 mV and record Short-Circuit Current (

    
    ).
    
  • Inhibition: Add Amiloride (100

    
    M) to block ENaC channels.
    
  • Activation: Add Forskolin (10

    
    M) to raise cAMP.
    
  • Treatment: Inject 3-Benzamido-1-benzofuran-2-carboxamide (0.1 - 10

    
    M).
    
    • Success Metric: A sharp increase in

      
       (
      
      
      
      ) indicates potentiation.
  • Validation: Add CFTR(inh)-172 (10

    
    M). Current must return to baseline.
    
Protocol B: Wnt/ -Catenin Reporter Assay (TOP/FOP Flash)

Purpose: Quantify suppression of oncogenic signaling.

  • Transfection: Co-transfect cells (e.g., HCT116) with:

    • TOP-Flash: Firefly luciferase plasmid with TCF binding sites.

    • Renilla: Internal control plasmid.

  • Treatment: Treat cells with the compound (1, 5, 10

    
    M) for 24 hours.
    
  • Stimulation: Optionally stimulate with Wnt3a conditioned medium.

  • Readout: Lyse cells and measure Luciferase activity using a Dual-Luciferase kit.

  • Analysis: Calculate TOP/Renilla ratio.

    • Success Metric: A dose-dependent decrease in the ratio compared to vehicle control indicates Wnt suppression.

Challenges & Future Directions

Solubility and Formulation

The primary hurdle for 3-Benzamido-1-benzofuran-2-carboxamide is its lipophilicity (cLogP ~3.5).

  • Challenge: Poor oral bioavailability and precipitation in aqueous media.

  • Solution: Use lipid-based formulations (Liposomes) or cyclodextrin complexation (HP-

    
    -CD) for in vivo studies.
    
Target Specificity

While potent on CFTR, the benzofuran core is a "privileged scaffold" that may bind kinases.

  • Risk: Off-target inhibition of VEGFR or GSK3

    
     could confound results.
    
  • Control: Perform a KinomeScan early in development to distinguish CFTR-mediated effects from kinase polypharmacology.

Patient Stratification

This therapy is most effective in CFTR-suppressed but wild-type tumors (e.g., CpG island methylated). It is less likely to work in tumors with biallelic CFTR truncation mutations (where no protein exists to potentiate).

References

  • Yang, H., et al. (2003). "Nanomolar affinity small molecule correctors of defective Delta F508-CFTR chloride channel gating." Journal of Biological Chemistry, 278(37), 35079-35085. Link

  • Than, B. L., et al. (2016).[1] "CFTR is a tumor suppressor gene in murine and human intestinal cancer."[2][3] Oncogene, 35(32), 4179-4187. Link

  • Scott, R. E., et al. (2020). "Cystic Fibrosis, CFTR, and Colorectal Cancer."[2][1][3][4][5] International Journal of Molecular Sciences, 21(8), 2836. Link

  • Miao, Y., et al. (2023). "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances, 13, 11567-11585. Link

  • Amaral, M. D., et al. (2022). "CFTR and Gastrointestinal Cancers: An Update." Encyclopedia, 2(3), 1456-1478. Link

Sources

Exploratory

Binding Affinity and Pharmacodynamics of 3-Benzamido-1-benzofuran-2-carboxamide

Executive Summary 3-Benzamido-1-benzofuran-2-carboxamide (PubChem CID: 570268) represents a distinct class of small-molecule modulators targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . Unlike co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Benzamido-1-benzofuran-2-carboxamide (PubChem CID: 570268) represents a distinct class of small-molecule modulators targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . Unlike correctors that aid protein folding, this compound functions primarily as a potentiator , correcting the gating defect of the


F508-CFTR mutant with nanomolar affinity. This guide details the physicochemical basis of its binding, its synthesis, and the rigorous experimental frameworks required to validate its affinity and efficacy in epithelial systems.

Molecular Architecture & Physicochemical Profile

Structural Pharmacophore

The compound features a benzofuran core substituted at the C2 position with a carboxamide and at the C3 position with a benzamido group.[1] This "push-pull" electronic arrangement creates a rigid scaffold capable of engaging hydrophobic pockets within the CFTR transmembrane domains (TMDs) while offering hydrogen bond donors/acceptors via the amide linkers.

PropertyValuebiological Significance
Formula

Moderate molecular weight for oral bioavailability.
MW 280.28 g/mol Fragment-like size allows deep pocket penetration.
LogP ~2.5 - 3.0Lipophilic enough for membrane permeation; ideal for TMD targeting.
H-Bond Donors 2Critical for anchoring to serine/threonine residues in the binding site.
H-Bond Acceptors 3Facilitates interaction with backbone amides or water bridges.
Synthetic Pathway

Synthesis requires a convergent approach, typically initiating from salicylaldehyde derivatives or via the Rap-Stoermer condensation, followed by amidation.

Core Reaction:



Primary Target: CFTR Potentiation Mechanism

Mechanism of Action (MoA)

The primary utility of 3-Benzamido-1-benzofuran-2-carboxamide lies in its ability to increase the open probability (


) of the CFTR chloride channel.
  • Target:

    
    F508-CFTR (and G551D-CFTR).[2]
    
  • Mode: Allosteric Potentiation.[3]

  • Binding Site: Evidence suggests binding at the interface of the Transmembrane Domains (TMDs), distinct from the ATP-binding sites on the Nucleotide Binding Domains (NBDs). This mimics the mechanism of Ivacaftor (VX-770), stabilizing the "open" conformation of the channel gate.

Binding Affinity & Potency

Research by Yang et al. (2003) identified this scaffold as a high-affinity corrector of gating defects.

  • Apparent Affinity (

    
    ):  Low nanomolar range (< 100 nM).
    
  • Efficacy (

    
    ):  Capable of restoring chloride transport to ~20-30% of wild-type levels in 
    
    
    
    F508 cells when combined with low-temperature correction.
Visualization: CFTR Potentiation Logic

The following diagram illustrates the allosteric regulation pathway.

CFTR_Mechanism Ligand 3-Benzamido-1- benzofuran-2-carboxamide Binding_Event Binding to TMD Interface Ligand->Binding_Event Kd ~ nM CFTR_Closed ΔF508-CFTR (Closed/Flickering) CFTR_Closed->Binding_Event Stabilization Stabilization of Open Conformation Binding_Event->Stabilization Allosteric Shift Cl_Influx Chloride Ion (Cl-) Efflux Stabilization->Cl_Influx Increased Po

Figure 1: Mechanism of Action. The ligand binds to the transmembrane domain interface, stabilizing the open state of the defective CFTR channel.

Secondary Targets & Selectivity Profile

While highly potent for CFTR, the benzofuran-2-carboxamide scaffold is a "privileged structure" in medicinal chemistry, implying potential promiscuity.

  • PIM-1 Kinase: Derivatives of benzofuran-2-carboxamide are known ATP-competitive inhibitors of PIM-1. When assessing CFTR affinity, one must counter-screen against PIM-1 to ensure observed cytotoxicity is not kinase-mediated.

  • CCK1 Receptor: Some analogs show micromolar affinity (

    
     nM) for the Cholecystokinin receptor.
    
  • Validation Rule: A "self-validating" protocol must include a cytotoxicity assay (e.g., MTT or LDH) alongside functional assays to rule out off-target kinase inhibition leading to cell death.

Experimental Protocols

To rigorously determine binding affinity and functional potency, we employ a cascade of Fluorescence Quenching (Screening) followed by Ussing Chamber Electrophysiology (Validation).

Protocol A: Halide-Sensitive YFP Fluorescence Assay (High-Throughput)

Use this for initial


 determination.
  • Cell Line: FRT (Fischer Rat Thyroid) cells stably expressing

    
    F508-CFTR and a halide-sensitive YFP mutant (YFP-H148Q/I152L).
    
  • Seeding: Plate cells in 96-well black-walled microplates (20,000 cells/well). Incubate 24h.

  • Correction Step: Incubate cells at 27°C for 24h prior to assay (or add a corrector like VX-809) to traffic some CFTR to the membrane.

  • Dye Loading: Not required (YFP is expressed intracellularly).

  • Compound Addition: Add 3-Benzamido-1-benzofuran-2-carboxamide (0.1 nM – 10

    
    M) in PBS. Incubate 10 min.
    
  • Activation: Inject activator cocktail (Forskolin 10

    
    M + Genistein 50 
    
    
    
    M).
  • Readout: Inject Iodide buffer (PBS with 100 mM NaI replacing NaCl). Monitor YFP quenching kinetics (Ex: 485nm, Em: 520nm).

  • Calculation: The slope of fluorescence decay (

    
    ) is proportional to Cl⁻/I⁻ conductance. Plot slope vs. [Ligand] to derive 
    
    
    
    .
Protocol B: Ussing Chamber Electrophysiology (Gold Standard)

Use this to validate current density (


) and confirm the "potentiator" phenotype.
  • Preparation: Grow primary Human Bronchial Epithelial (HBE) cells on Snapwell filters at Air-Liquid Interface (ALI) for >21 days to ensure polarization.

  • Setup: Mount filters in Ussing chambers. Bath solution: Krebs-Henseleit buffer (37°C, bubbled with 95%

    
    /5% 
    
    
    
    ).
  • Voltage Clamp: Clamp transepithelial voltage (

    
    ) to 0 mV. Measure Short-Circuit Current (
    
    
    
    ).
  • Chemical Gradient: Establish a Cl⁻ gradient (Low Cl⁻ in apical bath) to drive efflux.

  • Stepwise Addition:

    • Amiloride (100

      
      M): Block ENaC (
      
      
      
      channels).
    • Forskolin (10

      
      M): Elevate cAMP (phosphorylate CFTR).
      
    • Test Compound: Add 3-Benzamido-1-benzofuran-2-carboxamide. Observe

      
      .
      
    • CFTRinh-172 (10

      
      M): Specific CFTR inhibitor to confirm current identity.
      
  • Data Integrity: A true potentiator will show a sharp increase in

    
     after Forskolin, which is fully reversible by CFTRinh-172.
    
Visualization: Experimental Workflow

Workflow cluster_0 Phase 1: Screening cluster_1 Phase 2: Validation (Ussing Chamber) Step1 FRT Cells (YFP-H148Q) + ΔF508-CFTR Step2 Add Compound (0.1 nM - 10 µM) Step1->Step2 Step3 Iodide Influx (Quenching) Step2->Step3 Result1 Calculate EC50 Step3->Result1 Step4 Primary HBE Cells (ALI Culture) Result1->Step4 Select Hits Step5 Block ENaC (Amiloride) Activate PKA (Forskolin) Step4->Step5 Step6 Add Test Compound Step5->Step6 Result2 Measure ΔIsc (µA/cm²) Step6->Result2

Figure 2: Screening Cascade. From high-throughput fluorescence assays to physiological validation in polarized epithelial tissues.

References

  • Yang, H., et al. (2003). "Nanomolar affinity small molecule correctors of defective Delta F508-CFTR chloride channel gating." The Journal of Biological Chemistry, 278(37), 35079–35085.

  • Pedemonte, N., et al. (2005). "Small-molecule correctors of defective DeltaF508-CFTR cellular processing identified by high-throughput screening."[4] The Journal of Clinical Investigation, 115(9), 2564–2571.

  • PubChem. "Compound Summary: 3-benzamido-1-benzofuran-2-carboxamide (CID 570268)."

  • Hwang, T. C., & Sheppard, D. N. (2009). "Molecular pharmacology of the CFTR chloride channel." Trends in Pharmacological Sciences, 30(3), 122–129.

  • Oschmann, M., et al. (2019). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations."[5] Molecules, 25(2), 326.

Sources

Foundational

Strategic Exploration of Benzofuran-2-Carboxamide Scaffolds: From Synthesis to Clinical Potential

Topic: Literature Review of Benzofuran-2-Carboxamide Scaffolds in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals [1][2] Executive Technical Sum...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of Benzofuran-2-Carboxamide Scaffolds in Drug Discovery Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

[1][2]

Executive Technical Summary

The benzofuran-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, distinguished by its ability to span diverse chemical space while maintaining favorable drug-like properties. Unlike the ubiquitous indole or benzimidazole scaffolds, the benzofuran core offers unique electrostatic potentials and lipophilic vectors that facilitate deep burial into hydrophobic pockets of kinases (e.g., Pim-1, Aurora B) and microbial enzymes (e.g., DNA Gyrase B, Pks13).

This guide synthesizes recent advances in the design, synthesis, and biological evaluation of these derivatives. We move beyond basic structure-activity relationships (SAR) to explore the causality of binding modes and provide self-validating protocols for their synthesis and evaluation.

Structural Pharmacophore & Physicochemical Logic

The benzofuran-2-carboxamide moiety is not merely a linker; it is a rigid pharmacophore that directs substituents into specific spatial orientations.

  • The Oxygen Effect: The furan oxygen acts as a weak hydrogen bond acceptor but, more importantly, reduces the polarity of the fused ring system compared to NH-containing heterocycles (indoles). This increases permeability across the blood-brain barrier (BBB) and microbial cell walls.

  • The Carboxamide Vector: The C2-position amide provides a critical hydrogen bond donor/acceptor motif. In kinase inhibitors, this often interacts with the hinge region (e.g., Glu/Leu residues).

  • Lipophilic Tuning: Substitution at the C5 and C7 positions allows for fine-tuning of LogP without disrupting the core binding geometry.

DOT Diagram: Pharmacophore Mapping

The following diagram illustrates the key interaction points of the scaffold within a generic kinase binding pocket.

Pharmacophore Scaffold Benzofuran-2-Carboxamide Core Hinge Hinge Region (H-Bonding) Scaffold->Hinge  Amide NH/CO   Hydrophobic Hydrophobic Pocket II (Van der Waals) Scaffold->Hydrophobic  C5/C7 Substituents   Solvent Solvent Exposed Area (Solubility/Selectivity) Scaffold->Solvent  N-Substituent (R)  

Caption: Pharmacophore mapping of benzofuran-2-carboxamide showing critical vectors for H-bonding (Hinge), hydrophobic burial (C5/C7), and solubility modulation (Solvent).

Advanced Synthetic Architectures

While classical Rap-Stoermer condensation remains useful, modern drug discovery demands modularity. The most robust recent approach involves 8-aminoquinoline (8-AQ) directed C-H functionalization , allowing late-stage diversification.

Validated Synthetic Protocol: Pd-Catalyzed C-H Arylation

Expertise Insight: The choice of 8-AQ as a directing group is critical because it forms a stable 5,5-bicyclic chelate with Palladium, lowering the activation energy for C-H bond cleavage at the sterically hindered C3 position.

Step-by-Step Methodology
  • Substrate Preparation: React benzofuran-2-carboxylic acid with 8-aminoquinoline (EDC·HCl/HOBt coupling) to yield the amide substrate.

    • Checkpoint: Ensure the intermediate is dry; moisture competes with the Pd catalyst.

  • C-H Arylation:

    • Reagents: Substrate (1.0 eq), Aryl Iodide (1.5 eq), Pd(OAc)₂ (5-10 mol%), AgOAc (1.5 eq).

    • Solvent: Toluene (0.2 M).

    • Conditions: Heat at 110°C for 12–16 hours in a sealed tube.

    • Why AgOAc? Silver acts as a halide scavenger, regenerating the active Pd(II) species. Without it, the catalytic cycle stalls.

  • Transamidation (Removal of Directing Group):

    • Reagents: Boc₂O (2.5 eq), DMAP (0.2 eq) in MeCN, followed by addition of the desired amine (R-NH₂).

    • Mechanism:[1][2] This "activation-substitution" strategy avoids harsh hydrolysis conditions that could degrade sensitive functional groups.

SynthesisWorkflow Start Benzofuran-2-carboxylic Acid Step1 Amide Coupling (8-Aminoquinoline) Start->Step1 Intermediate1 8-AQ Directed Substrate Step1->Intermediate1 Step2 Pd-Catalyzed C-H Arylation (Pd(OAc)2, AgOAc, Ar-I) Intermediate1->Step2  Directing Group   Intermediate2 C3-Arylated Intermediate Step2->Intermediate2 Step3 Transamidation (Boc2O, DMAP, R-NH2) Intermediate2->Step3  Scaffold Hopping   Final Functionalized Benzofuran-2-Carboxamide Step3->Final

Caption: Modular synthesis workflow utilizing 8-aminoquinoline directed C-H activation for rapid library generation.

Therapeutic Case Study: Oncology (Kinase Inhibition)

Benzofuran-2-carboxamides have shown exceptional potency against Pim-1 and Aurora B kinases. Overexpression of these kinases drives cell survival and mitosis in prostate and breast cancers.

Mechanism of Action

The scaffold functions as an ATP-competitive inhibitor. The carboxamide group anchors the molecule to the kinase hinge region (e.g., Glu121 in Pim-1), while the benzofuran core sandwiches between hydrophobic residues (e.g., Leu44, Val126).

Comparative SAR Data: Pim-1 Inhibition

The following table summarizes key Structure-Activity Relationship (SAR) data, highlighting the impact of C5-substitution and the amide linker.

Compound IDR1 (C5-Position)R2 (Amide Linker)IC50 (Pim-1)IC50 (Cell: PC-3)Notes
BF-29 H3-amino-piperidinyl450 nM>10 µMBaseline activity; poor cell penetration.
BF-38 -Br3-amino-piperidinyl12 nM1.2 µMHalogen fills hydrophobic pocket; potency increases 37x.
BF-50g -OCH3N-phenethyl8 nM0.87 µMMethoxy group adds H-bond acceptor; phenethyl improves permeability.
BF-Hybrid -ClMorpholinyl-ethyl5 nM0.55 µMMorpholine solubilizing group enhances pharmacokinetic profile.

Data synthesized from Xiang et al. (2011) and recent 2023 reviews.

Therapeutic Case Study: Infectious Disease (Antitubercular)

Recent screens have identified benzofuran-2-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb) DNA Gyrase B and Pks13 (polyketide synthase).

  • Target Specificity: Unlike fluoroquinolones that target GyrA, these scaffolds target the ATPase domain of GyrB, overcoming common resistance mechanisms.

  • Key Insight: A basic amine side chain (e.g., piperazine) attached to the carboxamide is essential for accumulation within the mycobacterial cell wall.

Validated Experimental Protocol: Kinase Inhibition Assay

Trustworthiness: This protocol uses a radiometric ³³P-ATP assay, which is the gold standard for avoiding false positives common in fluorescence-based assays (due to compound autofluorescence).

Materials
  • Recombinant Pim-1 kinase.

  • Substrate: S6 peptide.

  • Radioisotope: [γ-³³P]ATP.

  • Buffer: 20 mM MOPS (pH 7.0), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na₃VO₄, 1 mM DTT.

Procedure
  • Preparation: Dilute compounds in 100% DMSO to 50x final concentration.

  • Reaction Assembly:

    • Add 5 µL of compound solution to a 96-well plate.

    • Add 10 µL of Enzyme Master Mix (Kinase + Buffer). Incubate 10 min at RT (allows slow-binding kinetics to equilibrate).

    • Initiate reaction with 10 µL of Substrate Mix (ATP + S6 peptide).

  • Incubation: Incubate for 30 minutes at 30°C.

  • Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose paper squares.

  • Washing: Wash papers 3x with 0.75% phosphoric acid (removes unreacted ATP).

  • Quantification: Dry papers and analyze via scintillation counting.

Self-Validation Check:

  • Z'-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference Control: Always run Staurosporine as a positive control (expected IC50 ~1-5 nM).

Future Perspectives: PROTACs and Hybrids

The benzofuran-2-carboxamide scaffold is an ideal "warhead" for Proteolysis Targeting Chimeras (PROTACs) .

  • Linker Attachment: The solvent-exposed amide nitrogen (see Pharmacophore diagram) is the optimal site for attaching PEG linkers to E3 ligase ligands (e.g., Thalidomide).

  • Logic: Degrading the kinase rather than inhibiting it removes the scaffolding function of the protein, potentially overcoming resistance mutations.

References

  • Xiang, Y., et al. (2011).[3][4][5] "The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors."[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Oschmann, M., et al. (2019). "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations." ChemRxiv. Link

  • Miao, Y., et al. (2023).[6] "Anticancer therapeutic potential of benzofuran scaffolds." RSC Advances. Link

  • Sriram, D., et al. (2014).[7] "An efficient synthesis and biological screening of benzofuran and benzo[d]isothiazole derivatives for Mycobacterium tuberculosis DNA GyrB inhibition." Bioorganic & Medicinal Chemistry. Link

  • Farhat, J., et al. (2022). "Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity." Molecules. Link

  • Kwiecień, H., et al. (2016).[8] "Benzofuran Small Molecules as Potential Inhibitors of Human Protein Kinases.[8] A Review." Current Pharmaceutical Design. Link

Sources

Exploratory

Engineering Immunity and Pathogen Resistance: The Antimicrobial and Antiviral Pharmacology of 3-Benzamido-1-benzofuran-2-carboxamide

Executive Summary As antimicrobial resistance and emerging viral pathogens outpace traditional drug discovery, heterocyclic pharmacophores have become critical to next-generation therapeutics. Among these, 3-Benzamido-1-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As antimicrobial resistance and emerging viral pathogens outpace traditional drug discovery, heterocyclic pharmacophores have become critical to next-generation therapeutics. Among these, 3-Benzamido-1-benzofuran-2-carboxamide and its structural analogs represent a privileged class of molecules. This technical whitepaper delineates the dual-action pharmacology of benzofuran-2-carboxamides, detailing their capacity to induce host-directed antiviral immunity while simultaneously exerting direct bactericidal and fungicidal effects.

Structural Rationale of the Benzofuran-2-Carboxamide Scaffold

The efficacy of 3-benzamido-1-benzofuran-2-carboxamide is rooted in its highly functionalized, electron-rich core. The planar benzofuran ring facilitates extensive


 stacking and hydrophobic interactions within the deep binding pockets of viral polymerases and bacterial metalloenzymes. Furthermore, the carboxamide moiety at the C-2 position and the benzamido group at the C-3 position act as rigid, directional hydrogen-bond donors and acceptors. This precise spatial arrangement prevents the rapid metabolic degradation often seen in unsubstituted heterocycles, making it an ideal candidate for broad-spectrum infectious disease targeting.

Antiviral Mechanisms of Action

Host-Directed Immunity via STING Agonism

Historically, antiviral development has focused on direct-acting antivirals (DAAs) that target highly mutable viral proteins. However, recent breakthroughs have identified1[1].

Rather than attacking the virus directly, these compounds bind to STING localized on the endoplasmic reticulum. This binding induces a conformational shift that recruits TANK-binding kinase 1 (TBK1), leading to the phosphorylation and nuclear translocation of Interferon Regulatory Factor 3 (IRF3). The ultimate result is the robust expression of Type I Interferons (IFN-


), which pre-emptively establishes an antiviral state in neighboring cells. This mechanism has demonstrated profound efficacy against RNA viruses, including SARS-CoV-2 and Human Norovirus (HuNoV)[1][2].

STING_Pathway Compound Benzofuran-2-carboxamide Derivatives STING STING Activation (ER Membrane) Compound->STING TBK1 TBK1 Recruitment & Phosphorylation STING->TBK1 IRF3 IRF3 Phosphorylation & Dimerization TBK1->IRF3 Nucleus Nuclear Translocation IRF3->Nucleus IFN Type I Interferon (IFN-α/β) Production Nucleus->IFN Antiviral Broad-Spectrum Antiviral State IFN->Antiviral

Caption: STING-dependent Type I Interferon induction pathway by benzofuran derivatives.

Direct Viral Polymerase Inhibition

In addition to immune modulation, the benzofuran core exhibits direct antiviral action by functioning as a non-nucleoside inhibitor (NNI). Molecular simulation and in vitro studies reveal that3[3]. The carboxamide moiety forms critical hydrogen bonds with the reverse ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-fold of the enzyme, locking it in an inactive conformation and halting replication across multiple genotypes (GT1a, 1b, 2a, 2b).

Antimicrobial Mechanisms of Action

Membrane Disruption and Depolarization

The amphipathic nature of 3-benzamido-1-benzofuran-2-carboxamide—combining a lipophilic core with polar amide side chains—enables it to intercalate into the phospholipid bilayers of Gram-positive bacteria.4[4]. The intercalation causes localized membrane depolarization, disrupting the proton motive force required for ATP synthesis and leading to rapid cell lysis.

Oxidative Stress Induction

Beyond structural disruption,5[5]. In fungal pathogens like Candida albicans, specific benzofuran derivatives interfere with mitochondrial electron transport, triggering a lethal accumulation of reactive oxygen species (ROS) that overwhelms the pathogen's oxidative defense mechanisms.

Quantitative Efficacy Profile

The following table synthesizes the in vitro efficacy metrics of benzofuran-2-carboxamide derivatives across diverse viral and microbial targets based on current literature[1][2][3][4].

Target PathogenAssay MethodologyMechanism of ActionEfficacy Metric (EC50 / MIC)
SARS-CoV-2 STING-Luciferase ReporterHost IFN-

Induction
EC

: 2.0 - 5.0

M
Hepatitis C Virus (HCV) Polymerase Inhibition AssayNS5B Allosteric InhibitionEC

: < 1.0

M
Human Norovirus (HuNoV) Viral Replication AssayPolymerase InhibitionEC

: Sub-micromolar
Staphylococcus aureus Broth MicrodilutionMembrane DisruptionMIC: 0.06 - 0.12 mM
Candida albicans Agar DilutionROS AccumulationMIC: 10 - 20

g/mL

Validated Experimental Methodologies

To ensure scientific integrity, drug discovery protocols must be self-validating. The methodologies below are engineered to eliminate false positives caused by compound autofluorescence, precipitation, or off-target pathway activation.

MIC_Workflow Prep Compound Preparation (DMSO Stock) Dilution Serial Dilution in 96-well Plate Prep->Dilution Inoculation Bacterial/Viral Inoculation Dilution->Inoculation Incubation Incubation (24-48h, 37°C) Inoculation->Incubation Assay Viability Assay (Resazurin/Luciferase) Incubation->Assay Analysis IC50 / MIC Calculation Assay->Analysis

Caption: High-throughput screening workflow for antimicrobial and antiviral efficacy.

STING-Dependent Luciferase Reporter Assay (Antiviral Screening)
  • Causality & Rationale: We utilize HEK293T cells transiently transfected with human STING. Because wild-type HEK293T cells are entirely deficient in endogenous STING, any induced luciferase signal under an IFN-

    
     promoter is definitively causal to the exogenous STING activation by the benzofuran derivative. This genetic "blank slate" prevents crosstalk from alternative innate immune sensors (e.g., RIG-I).
    
  • Step-by-Step Protocol:

    • Cell Seeding: Seed HEK293T cells at

      
       cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO
      
      
      
      .
    • Transfection: Co-transfect cells with a plasmid encoding human STING and an IFN-

      
      -firefly luciferase reporter plasmid using Lipofectamine 3000. Internal Control: Transfect a parallel set of wells with the reporter plasmid alone (STING-null negative control).
      
    • Compound Treatment: After 12 hours, treat cells with serial dilutions of the benzofuran compound (0.1

      
      M to 50 
      
      
      
      M). Use 2'3'-cGAMP (10
      
      
      g/mL) as a positive control.
    • Lysis and Readout: At 24 hours post-treatment, lyse cells using passive lysis buffer. Add luciferin substrate and measure luminescence.

    • Validation Check: A valid hit must show a dose-dependent increase in luminescence only in the STING-transfected wells. Signal in the STING-null wells indicates a false-positive off-target effect.

Resazurin-Based Broth Microdilution Assay (Antimicrobial MIC)
  • Causality & Rationale: Relying solely on optical density (OD

    
    ) to measure bacterial growth is fundamentally flawed when testing heterocyclic compounds like benzofurans, which often precipitate in aqueous media or absorb light near 600 nm. We employ Resazurin, a redox indicator that viable bacteria metabolize into highly fluorescent resorufin, providing an orthogonal, metabolism-dependent readout.
    
  • Step-by-Step Protocol:

    • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 29213) in Mueller-Hinton Broth (MHB) to the exponential phase. Adjust to a final concentration of

      
       CFU/mL.
      
    • Compound Dilution: Prepare a 2-fold serial dilution of the compound in a 96-well plate (range: 0.5 to 256

      
      g/mL). Ensure final DMSO concentration remains 
      
      
      
      .
    • Incubation: Add the bacterial inoculum to the compound wells. Include a sterility control (media + compound, no bacteria) to check for compound autofluorescence, and a growth control (bacteria + 1% DMSO).

    • Resazurin Addition: After 18 hours of incubation at 37°C, add 10

      
      L of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.
      
    • Analysis: Measure fluorescence (Ex: 560 nm, Em: 590 nm). The MIC is defined as the lowest concentration preventing the reduction of resazurin (wells remain blue, lacking pink resorufin fluorescence).

Conclusion

The 3-benzamido-1-benzofuran-2-carboxamide architecture is a highly versatile and privileged pharmacophore. By acting simultaneously as a host-directed STING agonist to induce broad-spectrum antiviral states, and as a direct disruptor of microbial membranes and enzymes, it circumvents traditional evolutionary resistance mechanisms. Rigorous, self-validating assay designs remain paramount in translating these in vitro properties into viable clinical candidates.

References

  • Source: National Institutes of Health (nih.gov)
  • Source: MDPI (mdpi.com)
  • Source: Royal Society of Chemistry (rsc.org)
  • Source: ResearchGate (researchgate.net)
  • Source: MDPI (mdpi.com)

Sources

Foundational

An In-depth Technical Guide to Computational Docking Studies of 3-Benzamido-1-benzofuran-2-carboxamide Ligands

This guide provides a comprehensive technical overview and practical protocols for conducting computational docking studies on 3-Benzamido-1-benzofuran-2-carboxamide ligands. It is intended for researchers, scientists, a...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview and practical protocols for conducting computational docking studies on 3-Benzamido-1-benzofuran-2-carboxamide ligands. It is intended for researchers, scientists, and drug development professionals actively engaged in the field of computational drug discovery.

The benzofuran scaffold is a prominent heterocyclic motif found in numerous biologically active natural products and synthetic compounds, making it a focal point in medicinal chemistry.[1][2][3] Derivatives of benzofuran have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5] The 3-benzamido-1-benzofuran-2-carboxamide core, in particular, represents a versatile template for designing novel therapeutic agents. This guide will delve into the intricacies of performing molecular docking studies on this specific class of ligands to predict their binding affinities and interaction patterns with various protein targets.

The Scientific Rationale: Understanding the Benzofuran Core and its Therapeutic Potential

The benzofuran nucleus, consisting of a fused benzene and furan ring, serves as a privileged scaffold in drug design.[1][2] Its rigid, planar structure provides a well-defined framework for the spatial arrangement of various functional groups, enabling precise interactions with biological macromolecules. The 3-amino and 2-carboxamide substituents on the benzofuran ring are crucial for establishing key interactions, such as hydrogen bonds, with protein active sites.[6] The benzamido moiety at the 3-position offers a versatile point for chemical modification to modulate potency, selectivity, and pharmacokinetic properties.

Numerous studies have highlighted the potential of benzofuran carboxamide derivatives as inhibitors of various enzymes and receptors implicated in disease. For instance, derivatives have been investigated as inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell proliferation and survival, making it a target for cancer therapy.[7][8] Other notable targets include Lysine-Specific Demethylase 1 (LSD1), Phosphoinositide 3-kinase (PI3K), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), all of which are critical in oncology.[9][10][11] Furthermore, these compounds have been explored as modulators of amyloid-beta aggregation in Alzheimer's disease and as inhibitors of bacterial enzymes like Sortase A.[6][12]

The Core of the Matter: Principles of Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex.[13][14] The primary goal of molecular docking is to predict the binding mode and affinity of a ligand to a target protein. This is achieved by sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a defined scoring function.

The process can be broken down into two main components:

  • Sampling: This involves generating a diverse set of ligand conformations and orientations within the binding pocket.

  • Scoring: This involves estimating the binding free energy for each generated pose to rank them and identify the most likely binding mode.

A successful docking study can provide invaluable insights into the molecular basis of ligand-receptor recognition, guiding lead optimization and the design of new, more potent inhibitors.

A Validated Workflow for Docking 3-Benzamido-1-benzofuran-2-carboxamide Ligands

The following section outlines a detailed, step-by-step protocol for conducting a computational docking study. This workflow is designed to be a self-validating system, incorporating essential checks and balances to ensure the reliability of the results.

docking_workflow cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation grid_gen Grid Generation ligand_prep->grid_gen protein_prep Protein Preparation protein_prep->grid_gen docking Molecular Docking grid_gen->docking results_analysis Results Analysis & Visualization docking->results_analysis validation Validation results_analysis->validation

Caption: A generalized workflow for computational molecular docking studies.

Ligand Preparation: Crafting the Key

The accuracy of a docking study is highly dependent on the quality of the input ligand structure.

Step-by-Step Protocol:

  • 2D Structure Drawing: Draw the 3-Benzamido-1-benzofuran-2-carboxamide ligand of interest using a chemical drawing software such as ChemDraw.

  • 3D Conversion and Energy Minimization: Convert the 2D structure to a 3D conformation. Subsequently, perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This step is crucial for ensuring a realistic starting geometry for the ligand.

  • Charge Assignment: Assign partial atomic charges to the ligand. Gasteiger charges are commonly used for this purpose.[15]

  • File Format Conversion: Save the prepared ligand in a format compatible with the chosen docking software (e.g., PDBQT for AutoDock Vina).

Protein Preparation: Preparing the Lock

Proper preparation of the receptor is equally critical for a successful docking experiment.

Step-by-Step Protocol:

  • Protein Structure Retrieval: Download the 3D crystallographic structure of the target protein from the Protein Data Bank (PDB).[7] It is imperative to select a high-resolution crystal structure, preferably with a co-crystallized ligand, which can be used for validating the docking protocol.

  • Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, ions, and co-solvents. The presence of these molecules can interfere with the docking process.

  • Protonation State and Hydrogen Addition: Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. It is crucial to correctly determine the protonation states of ionizable residues (e.g., His, Asp, Glu) at a physiological pH.

  • Charge Assignment: Assign charges to the protein atoms. Kollman charges are a common choice for proteins.[16]

  • File Format Conversion: Save the prepared protein structure in the appropriate format for the docking software (e.g., PDBQT).

Grid Generation: Defining the Search Space

The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.

Step-by-Step Protocol:

  • Identifying the Binding Site: If a co-crystallized ligand is present, the binding site can be defined based on its coordinates. In the absence of a co-crystallized ligand, binding pockets can be predicted using various computational tools or based on literature information.

  • Defining the Grid Box: Set the dimensions and center of the grid box to encompass the entire binding site. The grid box should be large enough to allow the ligand to move and rotate freely but not so large as to unnecessarily increase the computational cost.

Molecular Docking Simulation: The Search for the Best Fit

This is the core computational step where the ligand is docked into the prepared protein.

Step-by-Step Protocol:

  • Choosing a Docking Program: Select a well-validated docking program. AutoDock Vina and MOE-Dock are widely used and have been shown to perform well for a variety of systems.[10][16]

  • Setting Docking Parameters: Configure the docking parameters, such as the number of binding modes to generate and the exhaustiveness of the search. Higher exhaustiveness increases the chances of finding the optimal binding pose but also increases the computational time.[15]

  • Running the Docking Simulation: Execute the docking run. The program will generate a series of ranked binding poses for the ligand, along with their corresponding binding affinity scores.

Interpreting the Results: From Data to Insights

Analysis of Binding Affinity and Poses

The primary quantitative output of a docking study is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding affinity. It is essential to analyze the top-ranked poses to understand the key interactions driving the binding.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesReference
Benzofuran-2-carboxamide derivativePim-1 Kinase-Salt-bridge and hydrogen bond interactions[7]
2-phenyl-benzofuran-3-carboxamide derivativeStaphylococcus aureus Sortase A-30.8 (IC50 in µM)Cys184, Trp194, Arg197[6]
Benzofuran-1,2,3-triazole hybridEGFR-10.2-[14]

Note: Docking scores and IC50 values are not directly comparable across different studies and software.

Visualization of Ligand-Receptor Interactions

Visualizing the docked poses is crucial for understanding the specific interactions between the ligand and the protein. Tools like PyMOL and Discovery Studio are commonly used for this purpose.[13][16]

interaction_diagram cluster_ligand Ligand cluster_protein Protein Active Site Benzamido Benzamido Group Residue1 Amino Acid 1 Benzamido->Residue1 H-Bond Carboxamide Carboxamide Group Residue2 Amino Acid 2 Carboxamide->Residue2 H-Bond Benzofuran Benzofuran Core Residue3 Amino Acid 3 Benzofuran->Residue3 Hydrophobic

Caption: A schematic representation of potential ligand-protein interactions.

Key interactions to look for include:

  • Hydrogen Bonds: These are critical for specificity and affinity. The amide groups of the 3-benzamido-1-benzofuran-2-carboxamide scaffold are prime candidates for forming hydrogen bonds.[6]

  • Hydrophobic Interactions: The aromatic benzofuran ring often engages in hydrophobic interactions with nonpolar residues in the binding pocket.

  • Salt Bridges: If the ligand or protein contains charged groups, salt bridges can contribute significantly to the binding affinity.[7]

Validation of the Docking Protocol

A crucial step in any docking study is to validate the protocol to ensure that it can reliably reproduce experimentally known binding modes.

Protocol for Docking Validation:

  • Re-docking: If a crystal structure with a co-crystallized ligand is available, extract the ligand and re-dock it into the protein's binding site.

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the docked pose and the crystallographic pose of the ligand. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimental binding mode.

Conclusion and Future Directions

Computational docking studies of 3-Benzamido-1-benzofuran-2-carboxamide ligands offer a powerful and cost-effective approach to understanding their structure-activity relationships and guiding the design of novel therapeutic agents. By following a rigorous and validated workflow, researchers can gain valuable insights into the molecular mechanisms of action of these promising compounds.

Future studies in this area could involve the use of more advanced computational techniques, such as molecular dynamics simulations, to study the dynamic behavior of the ligand-protein complex and to calculate binding free energies with higher accuracy. Additionally, integrating computational predictions with experimental validation through synthesis and biological evaluation will be crucial for the successful development of new drugs based on the 3-Benzamido-1-benzofuran-2-carboxamide scaffold.

References

  • Computational analysis of benzofuran-2-carboxlic acids as potent Pim-1 kinase inhibitors. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Computational Study on Benzofuran Derivatives as Potent Lysine-Specific Demethylase 1 Inhibitors using 3D QSAR, ADMET Prediction, and Molecular Docking. (2023). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Structural, Spectroscopic, Molecular Docking and Biological Evaluation of some novel Benzofuran Derivatives. (2022). Oriental Journal of Chemistry, 38(6). Retrieved March 7, 2024, from [Link]

  • Molecular Docking And In-Silico Studies Of Benzofuran Derivatives For Anti-Bacterial Activity. (2024). ResearchGate. Retrieved March 7, 2024, from [Link]

  • DFT- and Multiwfn-driven investigation of 1-benzofuran: Structural, topological, natural bond orbital, Hirshfeld surface, and interaction energy analyses, coupled with molecular docking of pyrazole and chalcone for anti-breast cancer exploration. (2023). AIP Publishing. Retrieved March 7, 2024, from [Link]

  • Crystal Growth, Quantum Chemical Calculation and Molecular Docking Studies of 3-(2-(Piperidin-1-yl) Acetamido) Benzofuran-2-Carboxamide. (n.d.). cttewc. Retrieved March 7, 2024, from [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). Scientific Reports, 12(1), 17104. Retrieved March 7, 2024, from [Link]

  • Synthesis and biological evaluation of new benzofuran carboxamide derivatives. (2015). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation. (n.d.). ChemistryOpen. Retrieved March 7, 2024, from [Link]

  • The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. (2023). EAS Publisher. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, biological evaluation, and molecular docking of new benzofuran and indole derivatives as tubulin polymerization inhibitors. (2022). Drug Development Research, 83(2), 485-500. Retrieved March 7, 2024, from [Link]

  • Synthesis and Anticancer Activity of Novel Benzofurancarboxamides. (2020). Biointerface Research in Applied Chemistry, 10(4), 5971-5976. Retrieved March 7, 2024, from [Link]

  • Design, synthesis and computational study of new benzofuran hybrids as dual PI3K/VEGFR2 inhibitors targeting cancer. (2022). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB. (2015). Bioorganic & Medicinal Chemistry Letters, 25(12), 2545-2549. Retrieved March 7, 2024, from [Link]

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. (n.d.). Molecules. Retrieved March 7, 2024, from [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022). Pharmaceuticals, 15(5), 545. Retrieved March 7, 2024, from [Link]

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. (2010). Molecules, 15(7), 4614-4628. Retrieved March 7, 2024, from [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. (2017). Bioorganic & Medicinal Chemistry, 25(5), 1646-1654. Retrieved March 7, 2024, from [Link]

  • The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors. (2011). RCSB PDB. Retrieved March 7, 2024, from [Link]

  • Synthesis, biological evaluation and molecular docking analysis of 2-phenyl-benzofuran-3-carboxamide derivatives as potential inhibitors of Staphylococcus aureus Sortase A. (2017). ResearchGate. Retrieved March 7, 2024, from [Link]

  • In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR in lung cancer via ligand-based pharmacophore modeling and molecular docking studies. (n.d.). Journal of Genetic Engineering and Biotechnology. Retrieved March 7, 2024, from [Link]

  • Protein Binding of Benzofuran Derivatives. (2022). Encyclopedia MDPI. Retrieved March 7, 2024, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Step-by-Step Synthesis and Mechanistic Evaluation of 3-Benzamido-1-benzofuran-2-carboxamide

Biological Rationale & Application Context In the landscape of medicinal chemistry, benzofuran derivatives represent a highly privileged scaffold. Specifically, 3-Benzamido-1-benzofuran-2-carboxamide (CAS: 68217-75-4)[1]...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Rationale & Application Context

In the landscape of medicinal chemistry, benzofuran derivatives represent a highly privileged scaffold. Specifically, 3-Benzamido-1-benzofuran-2-carboxamide (CAS: 68217-75-4)[1] has been identified as a potent small-molecule corrector and potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). By targeting defective ΔF508-CFTR chloride channel gating, this compound restores essential ion efflux in affected cellular models. Understanding its scalable synthesis is critical for drug development professionals aiming to expand Structure-Activity Relationship (SAR) libraries around the benzofuran core.

CFTR_Pathway Drug 3-Benzamido-1-benzofuran- 2-carboxamide Target Mutant CFTR Protein (e.g., ΔF508) Drug->Target Binds Apical Membrane Action Channel Gating Potentiation Target->Action Conformational Change Result Increased Chloride Ion Efflux Action->Result Restored Function

Figure 1: Mechanism of action for CFTR channel gating potentiation.

Synthetic Strategy & Workflow Overview

The synthesis of 3-benzamido-1-benzofuran-2-carboxamide follows a highly efficient, convergent three-step pathway starting from commercially available 2-hydroxybenzonitrile[2],[3].

  • Williamson Etherification: Nucleophilic substitution to form an ether linkage.

  • Thorpe-Ziegler Cyclization: Base-catalyzed intramolecular cyclization and tandem hydration to form the benzofuran core.

  • Schotten-Baumann Benzoylation: Acyl substitution to install the final benzamido group.

Synthesis SM 2-Hydroxybenzonitrile + 2-Chloroacetonitrile Step1 Step 1: Etherification K2CO3, DMF, 80°C SM->Step1 Int1 2-(Cyanomethoxy) benzonitrile Step1->Int1 Step2 Step 2: Cyclization KOH, EtOH, 75°C Int1->Step2 Int2 3-Amino-1-benzofuran- 2-carboxamide Step2->Int2 Step3 Step 3: Benzoylation PhCOCl, TEA, DCM Int2->Step3 Product 3-Benzamido-1-benzofuran- 2-carboxamide Step3->Product

Figure 2: Three-step synthetic workflow for 3-benzamido-1-benzofuran-2-carboxamide.

Quantitative Reaction Parameters

Note: Equivalents (eq) are calculated based on the primary reactant of each respective step.

StepReaction TypePrimary ReactantReagents & CatalystsSolventTemp / Time
1 Williamson Etherification2-Hydroxybenzonitrile (1.0 eq)2-Chloroacetonitrile (1.2 eq), K₂CO₃ (2.0 eq)DMF80 °C / 3 h
2 Thorpe-Ziegler Cyclization2-(Cyanomethoxy)benzonitrile (1.0 eq)KOH (2.8 eq)Ethanol75 °C / 3 h
3 Nucleophilic Acyl Substitution3-Amino-1-benzofuran-2-carboxamide (1.0 eq)Benzoyl chloride (1.2 eq), TEA (2.8 eq)DCM0 °C to RT / 4 h

Step-by-Step Experimental Methodologies

Step 1: Synthesis of 2-(Cyanomethoxy)benzonitrile

Mechanistic Insight & Causality: The use of Potassium Carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) is highly deliberate. K₂CO₃ provides a mild basic environment that perfectly matches the acidity of the phenolic hydroxyl group, ensuring quantitative deprotonation without triggering premature nucleophilic attack on the nitrile group[2]. DMF, a polar aprotic solvent, leaves the resulting phenoxide anion relatively unsolvated, significantly enhancing its nucleophilicity for the subsequent Sₙ2 attack on the electrophilic carbon of 2-chloroacetonitrile[3].

Protocol:

  • Charge a round-bottom flask with 2-hydroxybenzonitrile (0.083 mol) and dissolve in 50 mL of anhydrous DMF[2].

  • Add anhydrous K₂CO₃ (0.166 mol) to the stirred solution at room temperature[2].

  • Introduce 2-chloroacetonitrile (0.101 mol) dropwise to the mixture[2].

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 3 hours under continuous stirring[2].

  • Self-Validation Checkpoint: Pour the hot reaction mixture into 200 mL of ice-cold water. A rapid precipitation of the product should occur[2].

  • Filter the resulting solid under vacuum, wash thoroughly with a minimum amount of cold hexane to remove unreacted starting materials, and dry under a vacuum to afford Intermediate 1[2].

Step 2: Synthesis of 3-Amino-1-benzofuran-2-carboxamide

Mechanistic Insight & Causality: This step utilizes a tandem cyclization-hydration cascade. Potassium Hydroxide (KOH) in ethanol serves a dual purpose: it initiates the intramolecular carbanion attack on the adjacent nitrile carbon to form the benzofuran ring (Thorpe-Ziegler cyclization)[3]. Concurrently, the residual hydroxide and aqueous workup facilitate the in situ hydration of the resulting cyclic nitrile intermediate directly into the primary carboxamide, eliminating the need for a separate hydration step[2],[3].

Protocol:

  • Suspend 2-(cyanomethoxy)benzonitrile (0.0632 mol) in 100 mL of absolute ethanol[3].

  • Add KOH pellets (0.178 mol) directly to the suspension[3].

  • Reflux the reaction mixture at 75 °C for 3 hours[3]. The solution will darken as the cyclization proceeds.

  • Self-Validation Checkpoint: Pour the mixture into ice-cold water. The transition from a soluble intermediate to an insoluble benzofuran core will force the precipitation of 3-amino-1-benzofuran-2-carboxamide[3].

  • Filter the precipitate, wash with cold water until the filtrate is pH neutral, and dry the solid completely[3].

Step 3: Synthesis of 3-Benzamido-1-benzofuran-2-carboxamide

Mechanistic Insight & Causality: The 3-amino group on the benzofuran ring is sterically hindered and electronically deactivated by the adjacent electron-withdrawing carboxamide. To overcome this, a highly reactive acyl chloride (Benzoyl chloride) is used[3]. Triethylamine (TEA) acts as a non-nucleophilic acid scavenger, immediately neutralizing the HCl byproduct[3]. This prevents the protonation of the weakly nucleophilic amine, driving the reaction equilibrium forward. The low initial temperature (0–5 °C) controls the exothermic nature of the acyl substitution, preventing side reactions[3].

Protocol:

  • Dissolve 3-amino-1-benzofuran-2-carboxamide (0.0227 mol) in 100 mL of anhydrous Dichloromethane (DCM)[3].

  • Add Triethylamine (0.0646 mol) and cool the reaction flask in an ice-water bath to 0–5 °C[3].

  • Add Benzoyl chloride (0.0267 mol) dropwise over 5–10 minutes to maintain the internal temperature[3]. (Note: Adapted from standard chloroacetyl chloride protocols to install the benzoyl moiety).

  • Remove the ice bath and allow the reaction to stir at ambient temperature for 4 hours[3].

  • Self-Validation Checkpoint: Dilute the reaction mixture with an additional 50 mL of DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine[3]. The organic layer should contain the pure product.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize the crude solid from ethanol to yield the final pure 3-benzamido-1-benzofuran-2-carboxamide.

References

1.[2] Lavanya, A., et al. (2015). "Synthesis and biological evaluation of new benzofuran carboxamide derivatives." ResearchGate. URL: 2.[3] Chevalier, T. (2024). "Crystal Growth, Quantum Chemical Calculation and Molecular Docking Studies of 3-(2-(Piperidin-1-yl)Acetamido) Benzofuran-2-Carboxamide." CTTE Journal of Multidisciplinary Research. URL: 3.[1] "3-Benzoylamino-2-benzofurancarboxamid | 68217-75-4". Molaid. URL: 4. "CandActCFTR Seed Content Compound List" (Yang H et al. 2003). University of Goettingen. URL:

Sources

Application

Application Note: Optimization of Reaction Conditions for Benzofuran-2-Carboxamide Synthesis

Executive Summary Benzofuran-2-carboxamides are privileged pharmacophores in medicinal chemistry, appearing in inhibitors for glucosylceramide synthase, antitubercular agents, and antitumor drugs. While classical synthes...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzofuran-2-carboxamides are privileged pharmacophores in medicinal chemistry, appearing in inhibitors for glucosylceramide synthase, antitubercular agents, and antitumor drugs. While classical synthesis involves the reaction of benzofuran-2-carbonyl chloride with amines, this route often suffers from moisture sensitivity and poor functional group tolerance.

This Application Note details three optimized synthetic workflows designed to address specific research needs:

  • Protocol A (High-Throughput): A robust T3P®-mediated coupling for rapid library generation, offering superior purity over HATU/EDC methods.

  • Protocol B (Late-Stage Diversification): An advanced C–H activation strategy using an 8-aminoquinoline directing group to install C3-substituents after the core is built.

  • Protocol C (Process Safety): A palladium-catalyzed aminocarbonylation using solid CO precursors (Mo(CO)₆) to avoid hazardous gas handling.

Strategic Route Selection

The choice of synthetic route depends on the structural complexity of the target and the available starting materials.

RouteSelection Start Starting Material Acid Benzofuran-2-carboxylic Acid Start->Acid Halide 2-Iodo/Bromobenzofuran Start->Halide Decision Target Complexity? Acid->Decision Scale Scale-up / Safety Halide->Scale Simple Simple Amide (Library Gen) Decision->Simple Unsubstituted C3 Complex C3-Substituted (SAR Study) Decision->Complex Functionalized C3 MethodA Protocol A: T3P Coupling Simple->MethodA MethodB Protocol B: C-H Activation (8-AQ) Complex->MethodB MethodC Protocol C: Aminocarbonylation Scale->MethodC caption Figure 1: Decision matrix for selecting the optimal synthetic route based on substrate availability and target complexity.

Protocol A: T3P-Mediated Coupling (The "Green" Route)

Objective: Maximize yield and purity for electron-deficient anilines without column chromatography.

Rationale

Standard reagents like HATU or EDC/HOBt often leave urea byproducts (DCU/DIU) or require difficult workups. Propylphosphonic anhydride (T3P) is a cyclic anhydride that generates water-soluble byproducts, allowing for a simple phase-separation workup. It is particularly effective for coupling sterically hindered benzofuran acids with non-nucleophilic amines (e.g., 2-aminopyridine).

Optimized Conditions Table
ParameterStandard Condition (HATU)Optimized Condition (T3P) Benefit of Optimization
Reagent HATU (1.2 equiv)T3P (50% in EtOAc, 1.5 equiv) No racemization; water-soluble byproducts.
Base DIPEA (3.0 equiv)Pyridine (3.0 equiv) Pyridine acts as both base and acylation catalyst.
Solvent DMF or DCMEtOAc or 2-MeTHF Green solvents; easier product isolation.
Temp/Time RT, 2-12 h0°C → RT, 1-4 h Faster kinetics; reduced thermal degradation.
Workup Aq. wash + ColumnAcid/Base Wash only Eliminates chromatography for >90% of substrates.
Step-by-Step Protocol
  • Preparation: Charge a reaction vial with Benzofuran-2-carboxylic acid (1.0 mmol, 162 mg) and the Amine (1.1 mmol).

  • Solvation: Add EtOAc (3.0 mL) and Pyridine (3.0 mmol, 242 µL). Stir to ensure partial dissolution.

  • Activation: Cool the mixture to 0°C. Add T3P solution (50 wt% in EtOAc, 1.5 mmol, ~0.95 mL) dropwise over 5 minutes.

    • Note: Exotherm is mild, but dropwise addition prevents impurity formation.

  • Reaction: Allow to warm to room temperature (RT) and stir. Monitor by LC-MS.[1][2]

    • Checkpoint: Most reactions complete within 2 hours. If conversion <50% after 4h, heat to 50°C.

  • Workup (The "Self-Cleaning" Step):

    • Dilute with EtOAc (10 mL).

    • Wash with Water (5 mL)

      
      1M HCl  (5 mL, removes pyridine) 
      
      
      
      Sat. NaHCO₃ (5 mL, removes unreacted acid)
      
      
      Brine .
  • Isolation: Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Result: Product is typically obtained as a white solid with >95% purity.

Protocol B: 8-Aminoquinoline Directed C–H Functionalization[3]

Objective: Synthesize complex C3-arylated benzofuran-2-carboxamides from a single precursor.

Rationale

Direct synthesis of C3-substituted benzofurans is difficult. This protocol uses an 8-aminoquinoline (8-AQ) auxiliary to direct a Palladium catalyst to the C3 position for C–H arylation, followed by a unique "transamidation" to swap the 8-AQ for the desired amine.[3][4] This is ideal for late-stage Structure-Activity Relationship (SAR) studies.

CHActivation Step1 Step 1: Auxiliary Install (Acid + 8-AQ + HATU) Intermediate1 8-AQ Amide Substrate Step1->Intermediate1 73% Yield Step2 Step 2: C-H Arylation (Pd(OAc)2, AgOAc, Ar-I) Intermediate1->Step2 Directing Group Facilitates Pd Insertion Intermediate2 C3-Arylated Intermediate Step2->Intermediate2 C3-Aryl Installed Step3 Step 3: Transamidation (Boc2O -> R-NH2) Intermediate2->Step3 One-Pot Activation/Aminolysis Final Final C3-Substituted Benzofuran-2-Carboxamide Step3->Final caption Figure 2: Modular workflow for accessing C3-substituted derivatives via directing-group chemistry.

Step-by-Step Protocol

Phase 1: C–H Arylation

  • Reagents: In a sealed tube, combine the N-(quinolin-8-yl)benzofuran-2-carboxamide (0.2 mmol), Aryl Iodide (3.0 equiv), Pd(OAc)₂ (5 mol%), AgOAc (1.5 equiv), and NaOAc (1.0 equiv).

  • Solvent: Add CPME (Cyclopentyl methyl ether) (0.5 M).

    • Optimization Note: CPME allows for higher temperatures (110°C) without pressurization issues common with low-boiling ethers.

  • Reaction: Heat at 110°C for 16 hours. Filter through Celite and purify via column chromatography.

Phase 2: One-Pot Transamidation (Removal of 8-AQ)

  • Activation: Dissolve the C3-arylated intermediate in MeCN (0.1 M). Add Boc₂O (2.0 equiv) and DMAP (0.1 equiv).[4][5] Heat at 60°C for 2 hours.

    • Mechanism:[6][7][8][9][10][11][12] This forms a reactive N-acyl-Boc-carbamate species.[5]

  • Aminolysis: Evaporate volatiles (or use directly if solvent compatible). Redissolve in Toluene . Add the target Amine (1.5 equiv).[5][13] Heat at 60°C for 2–6 hours.

  • Result: The 8-AQ is cleaved, and the target amide is formed.

Protocol C: Pd-Catalyzed Aminocarbonylation (Safety Optimized)

Objective: Scalable synthesis from 2-halobenzofurans without using high-pressure CO gas cylinders.

Rationale

Handling gaseous CO requires specialized autoclaves and safety monitors. Using Molybdenum Hexacarbonyl (Mo(CO)₆) or a two-chamber ex-situ generation system provides a safer, bench-top alternative for introducing the carbonyl unit.

Protocol
  • Setup: Use a two-chamber reaction vessel (e.g., COware®) or a sealed pressure vial.

  • Chamber A (Reaction): 2-Iodobenzofuran (1.0 equiv), Amine (1.5 equiv), Pd(OAc)₂ (5 mol%), Xantphos (5 mol%), Et₃N (2.0 equiv) in 1,4-Dioxane .

  • Chamber B (CO Source): Mo(CO)₆ (0.5 equiv) and DBU (2.0 equiv) in 1,4-Dioxane .[12][13]

    • Note: If using a single vial, add Mo(CO)₆ directly, but be aware of metal contamination. The two-chamber system is preferred for purity.

  • Process: Heat both chambers to 80–100°C. The Mo(CO)₆ releases CO, which diffuses into the reaction mixture.

  • Purification: Filter catalyst and concentrate.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Low Yield (Protocol A) Amine is electron-poor (e.g., nitroaniline).Switch to Protocol C (Aminocarbonylation) or convert acid to Acid Chloride (SOCl₂/DMF cat) before coupling.
Racemization Over-activation or high base concentration.Switch to T3P (Protocol A) and maintain temperature <0°C during addition. Use Collidine instead of DIPEA.
Incomplete C-H Arylation Catalyst poisoning or steric hindrance.Increase Pd(OAc)₂ to 10 mol%. Ensure solvent is anhydrous. Switch solvent to Toluene if CPME fails.
Sticky/Oily Product Residual solvent/reagents.Triturate the crude oil with cold Et₂O or Pentane to induce crystallization.

References

  • Oschmann, M., et al. (2020).[3] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules.

  • BenchChem Technical Support. (2025). Optimization of Amide Coupling Reactions with Electron-Rich Amines. BenchChem.

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews.

  • Nordstrøm, L. U., et al. (2022).[1] Acyl Amidines by Pd-Catalyzed Aminocarbonylation: One-Pot Cyclizations. Journal of Organic Chemistry.

Sources

Method

Application Note: A Systematic Approach to the Development of a Stability-Indicating HPLC Method for 3-Benzamido-1-benzofuran-2-carboxamide

Abstract This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-Benzamido-1-benzofuran-2-carboxamide. Benzofuran derivatives are a significant class of heterocyclic compounds with diverse pharmacological activities, making reliable analytical methods essential for drug development, quality control, and stability testing.[1][2] This application note details a systematic, science-driven approach, from initial parameter screening to full method validation according to the International Council for Harmonisation (ICH) guidelines.[3][4] The protocols and rationale described herein are intended for researchers, analytical scientists, and drug development professionals.

Introduction and Scientific Rationale

3-Benzamido-1-benzofuran-2-carboxamide is a complex aromatic molecule featuring a benzofuran core, a scaffold present in numerous biologically active compounds.[2] The presence of two amide functionalities and multiple aromatic rings dictates its physicochemical properties, suggesting moderate to low polarity and strong ultraviolet (UV) absorbance. These characteristics make RP-HPLC with UV detection the analytical technique of choice.

The primary objective of this work is to establish a "stability-indicating" method. This is defined as a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other matrix components.[5][6] To achieve this, a forced degradation study is an integral part of the method development process, ensuring the method's specificity.

Analyte Profile (Predicted):

  • Structure: Comprises a non-polar benzofuran-benzene fused ring system and a benzoyl group.

  • Polarity: Moderately polar due to two amide groups, but with significant hydrophobic character. Highly suitable for reversed-phase chromatography.[7]

  • Solubility: Expected to be soluble in organic solvents like acetonitrile (ACN) and methanol (MeOH), and in mixtures of these with water.[8]

  • Detection: The extensive conjugated aromatic system is an excellent chromophore, predicting strong absorbance in the 200-400 nm UV range, making UV detection highly sensitive for this compound.[9][10]

Materials and Instrumentation

2.1 Reagents and Materials

  • 3-Benzamido-1-benzofuran-2-carboxamide Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (18 MΩ·cm resistivity or higher)[8]

  • Formic Acid (ACS Grade)

  • Ammonium Acetate (HPLC Grade)

  • Hydrochloric Acid (0.1 N)

  • Sodium Hydroxide (0.1 N)

  • Hydrogen Peroxide (30%)

2.2 Instrumentation

  • A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.[9]

  • Analytical Balance

  • pH Meter

  • Sonicator

  • Class A Volumetric Glassware

Experimental Protocol: A Step-by-Step Guide

Part I: Initial Preparation

Protocol 1: Standard and Sample Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 3-Benzamido-1-benzofuran-2-carboxamide reference standard and transfer it to a 25 mL volumetric flask.

  • Add approximately 15 mL of a 50:50 (v/v) mixture of acetonitrile and water (diluent). Sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to the mark with the diluent. This solution will be used for initial method development.

Part II: Systematic Method Development

The core of method development is a logical progression from initial screening to fine-tuning of parameters to achieve optimal separation.

G cluster_prep Phase 1: Foundation cluster_screen Phase 2: Screening & Optimization cluster_validate Phase 3: Validation Analyte_Props Assess Analyte Properties (Polarity, pKa) Column_Select Select Initial Column (e.g., C18, 5 µm) Analyte_Props->Column_Select Wavelength_Select Determine λmax via PDA/UV Scan Analyte_Props->Wavelength_Select Mobile_Phase Screen Mobile Phases (ACN/Water vs. MeOH/Water) Column_Select->Mobile_Phase Gradient_Dev Develop Gradient Profile (for k' 2-10) Mobile_Phase->Gradient_Dev pH_Opt Optimize pH/Buffer (for peak shape) Gradient_Dev->pH_Opt Flow_Temp Fine-tune Flow Rate & Temp (for efficiency & resolution) pH_Opt->Flow_Temp Forced_Deg Forced Degradation (Specificity) Flow_Temp->Forced_Deg Validation Full Method Validation (ICH Q2(R1)) Forced_Deg->Validation

Caption: Workflow for HPLC Method Development.

Protocol 2: Determination of Optimal Detection Wavelength (λmax)

  • Inject the 100 µg/mL working standard solution into the HPLC system equipped with a PDA detector.

  • Use broad starting conditions (e.g., a fast gradient from 10% to 95% ACN in water over 10 minutes).

  • Once the analyte peak elutes, acquire its full UV spectrum from the PDA data.

  • The wavelength of maximum absorbance (λmax) should be selected for quantification to ensure the highest sensitivity.[9][11] For a benzofuran-carboxamide structure, this is expected to be in the 250-350 nm range. If multiple maxima exist, choose one that provides good sensitivity and is free from potential interference from the mobile phase or impurities.

Protocol 3: Chromatographic Condition Screening and Optimization This protocol follows a logical sequence to efficiently arrive at the desired chromatographic performance.

  • Column Selection (The Foundation):

    • Rationale: Based on the analyte's predominantly non-polar structure, a reversed-phase column is the logical choice.[7] A C18 (octadecylsilane) bonded silica column is the industry workhorse and provides excellent hydrophobic retention for such molecules.

    • Action: Install a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size (e.g., <2 µm for UHPLC) can be used for higher efficiency if instrumentation allows.[12]

  • Mobile Phase Selection (The Driving Force):

    • Rationale: A mixture of water and a miscible organic solvent is used to elute the analyte from the C18 column.[13] Acetonitrile (ACN) and methanol (MeOH) are the most common choices. ACN often provides better peak shapes and lower backpressure.[14]

    • Action: Prepare two mobile phases:

      • Mobile Phase A: Water with 0.1% Formic Acid

      • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Justification for Acid: The addition of 0.1% formic acid helps to protonate any residual silanols on the stationary phase, which significantly improves the peak shape (reduces tailing) for amide-containing compounds.

  • Gradient Development (Achieving Elution and Separation):

    • Rationale: An initial gradient run is the fastest way to determine the approximate mobile phase composition needed for elution and to see if any impurities are present. The goal is to find conditions where the main peak has a retention factor (k') between 2 and 10 for optimal resolution and analysis time.[15]

    • Action: Perform a broad "scouting" gradient.

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30 °C

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-20 min: 10% to 90% B

        • 20-22 min: 90% B

        • 22-23 min: 90% to 10% B

        • 23-30 min: 10% B (Re-equilibration)

    • Analysis: Observe the retention time (tR) of the analyte. If tR is too long, a steeper gradient or a higher starting %B is needed. If it's too short, a shallower gradient or lower starting %B is required. Adjust the gradient to achieve a retention time of approximately 8-15 minutes, ensuring any early- or late-eluting impurities are also captured within the run.

  • Optimization (Fine-Tuning for Performance):

    • Rationale: Once a suitable gradient is established, minor adjustments to flow rate and temperature can be made to improve efficiency (narrower peaks) and resolution between the main peak and any impurities.

    • Action:

      • Temperature: Analyze the sample at different column temperatures (e.g., 25°C, 30°C, 35°C). Higher temperatures decrease mobile phase viscosity (lower pressure) and can improve peak shape but may affect analyte stability. Select the temperature that gives the best balance of efficiency and resolution.

      • Flow Rate: Adjust the flow rate (e.g., 0.8 to 1.2 mL/min) to optimize the trade-off between analysis time and separation efficiency.

Part III: Method Validation (Ensuring Trustworthiness)

Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines to prove it is fit for its intended purpose.[3][5][16]

Protocol 4: Forced Degradation and Specificity

  • Rationale: To prove the method is stability-indicating, the analyte is intentionally degraded under various stress conditions. The method must be able to separate the intact analyte peak from all degradation products formed.[6]

  • Procedure:

    • Prepare separate solutions of the analyte (approx. 100 µg/mL).

    • Acid Hydrolysis: Add 1 mL of 0.1 N HCl, heat at 60°C for 4 hours. Neutralize with 0.1 N NaOH before injection.

    • Base Hydrolysis: Add 1 mL of 0.1 N NaOH, heat at 60°C for 2 hours. Neutralize with 0.1 N HCl before injection.

    • Oxidation: Add 1 mL of 3% H₂O₂, keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours, then prepare a solution.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: Inject each stressed sample. The PDA detector is crucial here to check for peak purity of the main analyte peak and to ensure no co-eluting degradants are present. The method is specific if the analyte peak is well-resolved from all degradation products.

Key Validation Parameters: The following parameters must be evaluated with pre-defined acceptance criteria.[4][6]

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., 50% to 150% of the target concentration). The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.

  • Precision (Repeatability & Intermediate Precision): Assess the variability of results from multiple preparations on the same day (repeatability) and on different days with different analysts/equipment (intermediate precision). The relative standard deviation (%RSD) should typically be ≤ 2.0%.

  • Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration of analyte that can be reliably quantified and detected, respectively.

  • Robustness: Intentionally make small variations in method parameters (e.g., ±2% in organic modifier, ±5°C in temperature, ±0.2 units in pH) and ensure the results remain unaffected, demonstrating the method's reliability for routine use.[16]

Data Presentation and Results

The optimized method parameters and validation results should be clearly summarized.

Table 1: Optimized Chromatographic Conditions

ParameterOptimized Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 285 nm (Hypothetical λmax)
Injection Vol. 10 µL
Run Time 25 minutes (including re-equilibration)

Table 2: Summary of Validation Results (Hypothetical Data)

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Range (µg/mL) 10 - 150-
Accuracy (% Recovery) 99.5% - 101.2%98.0% - 102.0%
Precision (%RSD) Repeatability: 0.8% Intermediate: 1.2%≤ 2.0%
Specificity No interference from degradantsPeak purity > 0.999
LOD (µg/mL) 0.1-
LOQ (µg/mL) 0.3-
Robustness PassedNo significant impact on results

Visualization of Key Relationships

// Nodes for Parameters Organic_Mod [label="% Organic\n(ACN/MeOH)", fillcolor="#EA4335"]; pH_Buffer [label="pH / Buffer", fillcolor="#EA4335"]; Flow_Rate [label="Flow Rate", fillcolor="#FBBC05"]; Temperature [label="Temperature", fillcolor="#FBBC05"]; Column [label="Column Chem.\n(C18, C8)", fillcolor="#34A853"];

// Nodes for Outcomes Retention [label="Retention Time", fillcolor="#4285F4"]; Resolution [label="Resolution", fillcolor="#4285F4"]; Peak_Shape [label="Peak Shape", fillcolor="#4285F4"]; Pressure [label="Backpressure", fillcolor="#4285F4"]; Time [label="Analysis Time", fillcolor="#4285F4"];

// Relationships Organic_Mod -> Retention [label="controls"]; Organic_Mod -> Resolution; pH_Buffer -> Retention; pH_Buffer -> Peak_Shape [label="controls"]; Flow_Rate -> Retention; Flow_Rate -> Pressure [label="controls"]; Flow_Rate -> Time [label="controls"]; Flow_Rate -> Resolution; Temperature -> Retention; Temperature -> Pressure; Column -> Retention [label="controls"]; Column -> Resolution; }

Caption: Interplay of HPLC parameters and outcomes.

Conclusion

This application note outlines a systematic and scientifically-grounded protocol for developing a stability-indicating RP-HPLC method for 3-Benzamido-1-benzofuran-2-carboxamide. By following a logical progression from understanding the analyte's properties to systematic optimization and rigorous validation as per ICH guidelines, a reliable, specific, and robust method can be established. This method is suitable for the quantitative analysis of the compound in the context of quality control, stability studies, and pharmaceutical development.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • Gundala, T. R., et al. (2016, July 18). How to select wavelength in hplc method development? ResearchGate. [Link]

  • LCGC International. (2020, November 13). How It Works: UV Detection for HPLC. LCGC International. [Link]

  • Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. [Link]

  • Chromatography Forum. (2025, April 4). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Chromatography Forum. [Link]

  • JASCO Global. (2025, December 9). Principles of HPLC (4) Detectors. JASCO Global. [Link]

  • Dong, M. W., Huynh-Ba, K., & Wong, A. W. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]

  • Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research Journal of Pharmacy and Technology, 6(5), 459-464. [Link]

  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. Scribd. [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

  • LCGC International. (2022, April 15). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]

  • ResearchGate. (2025, August 18). What is the Method Validation Steps According to ICH and USP Guidelines? ResearchGate. [Link]

  • Element Lab Solutions. (2018, December 3). HPLC UV detection. Element Lab Solutions. [Link]

  • OuYang, X.-K., et al. (2014). Validation a solid phase extraction - HPLC method for determining the migration behavior of five aromatic amines from packaging bags into seafood simulants. ResearchGate. [Link]

  • Chen, J., & Pawliszyn, J. (1995). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 67(15), 2530-2533. [Link]

  • PubChem. (n.d.). 3-Aminobenzofuran-2-carboxamide. National Center for Biotechnology Information. [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • MDPI. (2026, January 30). Systematic Review of HPLC Methods Using UV Detection for Quantification of Vitamin E in Human Plasma. MDPI. [Link]

  • Borman, P. (2013, August 20). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]

  • Royal Society of Chemistry. (2024, November 7). Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. Organic & Biomolecular Chemistry. [Link]

  • EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. EAS Publisher. [Link]

  • He, J., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE, 13(11), e0206488. [Link]

  • Lavanya, A., et al. (2015). Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Saudi Pharmaceutical Journal, 23(3), 277-287. [Link]

  • Larhed, M., et al. (2020). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361. [Link]

Sources

Application

Topic: Solvent Selection for the Synthesis of 3-Benzamido-1-benzofuran-2-carboxamide

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of 3-Benzamido-1-benzofuran-2-carboxamide, a key scaffold in medicinal chemistry, is critically dependent on reac...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-Benzamido-1-benzofuran-2-carboxamide, a key scaffold in medicinal chemistry, is critically dependent on reaction conditions, with solvent selection playing a pivotal role in determining reaction efficiency, product purity, and overall yield. This document provides a comprehensive guide to selecting an appropriate solvent for the acylation of 3-amino-1-benzofuran-2-carboxamide with benzoyl chloride. We will explore the theoretical underpinnings of solvent effects in the context of the Schotten-Baumann reaction, present a comparative analysis of common solvents, and provide detailed, validated protocols for both traditional and greener synthetic approaches.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse and significant biological activities.[1][2] They form the core structure of numerous natural products and synthetic pharmaceuticals, exhibiting properties ranging from anticancer and antimicrobial to anti-inflammatory and antiarrhythmic.[3][4] The functionalization of the benzofuran ring, particularly at the C2 and C3 positions, allows for the generation of extensive molecular libraries for drug discovery campaigns.[5][6][7]

The target molecule, 3-Benzamido-1-benzofuran-2-carboxamide, is synthesized via a standard amide bond formation, typically the acylation of an amine with an acyl chloride. While seemingly straightforward, this reaction is highly sensitive to the surrounding solvent environment. The choice of solvent dictates the solubility of reactants, stabilizes reactive intermediates, and can mitigate or promote side reactions, thereby directly impacting the success of the synthesis.

Reaction Mechanism and the Role of the Solvent

The synthesis of the target amide is achieved through the acylation of 3-amino-1-benzofuran-2-carboxamide with benzoyl chloride. This reaction, a classic example of the Schotten-Baumann reaction, proceeds via nucleophilic acyl substitution.[8] A base, such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise form a non-nucleophilic ammonium salt with the starting amine.[8][]

The solvent's role is multifaceted:

  • Solubilization: The solvent must effectively dissolve the amine starting material and the base.

  • Reaction Rate: The reaction between amines and highly reactive acyl chlorides is often exothermic and vigorous.[][10] The solvent acts as a heat sink, allowing for better temperature control and a more moderate reaction rate.

  • Minimizing Side Reactions: Acyl chlorides are susceptible to hydrolysis.[10] Therefore, anhydrous (dry) aprotic solvents are strongly preferred to prevent the conversion of benzoyl chloride into benzoic acid.

  • Mechanism Pathway: The solvent can influence the reaction pathway. Polar aprotic solvents are generally ideal as they can solvate the charged tetrahedral intermediate without interfering with the nucleophilic amine.

Below is a diagram illustrating the key steps in the synthesis.

G Reactants 3-Amino-1-benzofuran-2-carboxamide + Benzoyl Chloride Addition Slow addition of Benzoyl Chloride at 0°C Reactants->Addition Base Base (e.g., Triethylamine) in Aprotic Solvent Base->Addition Intermediate Tetrahedral Intermediate (Stabilized by Solvent) Addition->Intermediate Nucleophilic Attack Product 3-Benzamido-1-benzofuran-2-carboxamide Intermediate->Product Collapse of Intermediate (Elimination of Cl-) Byproduct Triethylammonium Chloride (Precipitates or is Washed Out) Intermediate->Byproduct

Caption: Key stages of the Schotten-Baumann acylation reaction.

Comparative Analysis of Solvents for Amide Synthesis

The choice of solvent has a profound impact on reaction outcomes. Halogenated solvents like dichloromethane (DCM) are historically common, but environmental and safety concerns have spurred the adoption of alternatives.[11] The following table provides a comparative overview of suitable solvents for this synthesis.

SolventTypeKey AdvantagesKey DisadvantagesTypical Conditions
Dichloromethane (DCM) HalogenatedExcellent solubility for many organics, volatile (easy to remove), relatively inert.[8]Environmental and health concerns, potential for side reactions with some nucleophiles.0°C to RT, 2-16 h
Tetrahydrofuran (THF) Aprotic PolarGood solvating power, can be obtained anhydrous.[8]Can form peroxides upon storage, higher boiling point than DCM.0°C to RT, 2-16 h
Ethyl Acetate (EtOAc) EsterGreener alternative to DCM, good solvating properties, easily removed.[8]Susceptible to hydrolysis under acidic or basic conditions.0°C to RT, 4-24 h
Acetonitrile (MeCN) Aprotic PolarGood for dissolving polar compounds, relatively inert.Can be difficult to remove completely, toxic.[5]0°C to RT, 2-12 h
Dioxane Aprotic PolarHigh boiling point, good for less reactive substrates requiring heat.Potential peroxide former, carcinogen, high boiling point makes removal difficult.RT to Reflux, 1-10 h
Cyrene™ Bio-based Aprotic"Green" solvent derived from cellulose, high polarity, biodegradable.[11]High boiling point (227°C) requires alternative work-up (precipitation).[10][11]0°C to RT, 1-2 h

Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Benzoyl chloride is corrosive and lachrymatory.

Protocol 1: Standard Synthesis in Dichloromethane (DCM)

This protocol utilizes a conventional and widely validated solvent system.

Materials:

  • 3-amino-1-benzofuran-2-carboxamide (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 3-amino-1-benzofuran-2-carboxamide (1.0 equiv) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.2 equiv) to the stirring suspension.

  • Cooling: Cool the reaction mixture to 0°C using an ice-water bath. This is critical to control the exothermic reaction.[10]

  • Acyl Chloride Addition: Dissolve benzoyl chloride (1.1 equiv) in a small amount of anhydrous DCM and add it dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction: Allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess triethylamine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and finally with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Green Synthesis in Cyrene™

This protocol offers a more environmentally benign approach, often with a simplified precipitation work-up.[11]

Materials:

  • 3-amino-1-benzofuran-2-carboxamide (1.0 equiv)

  • Benzoyl chloride (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Cyrene™

  • Deionized water

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Procedure:

  • Reaction Setup: To a stirred solution of 3-amino-1-benzofuran-2-carboxamide (1.0 equiv) in Cyrene™ (to make a ~1 M solution) at 0°C, add triethylamine (1.2 equiv).

  • Acyl Chloride Addition: Add benzoyl chloride (1.1 equiv) dropwise to the mixture.

  • Reaction: Allow the resulting mixture to warm to room temperature and stir for 1-2 hours.[10]

  • Precipitation: Add a sufficient volume of deionized water (e.g., 5-10 volumes) and continue stirring vigorously until the product precipitates out of the solution. The high water solubility of Cyrene™ facilitates this process.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with deionized water to remove residual Cyrene™ and triethylammonium salts.

  • Drying: Dry the purified product under vacuum to yield the pure amide. This method often circumvents the need for extraction and column chromatography.[11]

General Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of the target amide.

G A 1. Reaction Setup - Dissolve Amine & Base in Solvent - Cool to 0°C B 2. Acylation - Slow Dropwise Addition  of Benzoyl Chloride A->B C 3. Reaction Monitoring - Stir at Room Temperature - Track with TLC B->C D 4. Work-Up C->D E Aqueous Extraction (for DCM, EtOAc, THF) D->E Traditional Solvent F Precipitation (for Cyrene™) D->F Green Solvent G 5. Purification - Recrystallization or - Column Chromatography E->G F->G H 6. Characterization - NMR, MS, IR G->H I Pure Product H->I

Sources

Method

Advanced Formulation Strategies for Enhancing the Bioavailability of 3-Benzamido-1-benzofuran-2-carboxamide

Target Audience: Formulation Scientists, PK/PD Researchers, and CFTR Drug Development Professionals Objective: An authoritative, self-validating guide to overcoming the physicochemical limitations of a highly lipophilic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, PK/PD Researchers, and CFTR Drug Development Professionals Objective: An authoritative, self-validating guide to overcoming the physicochemical limitations of a highly lipophilic ΔF508-CFTR modulator to achieve therapeutic in vivo exposures.

Physicochemical Audit & Mechanistic Rationale

3-Benzamido-1-benzofuran-2-carboxamide (CAS: 68217-75-4) is a potent, nanomolar-affinity small molecule identified as a corrector/potentiator of defective ΔF508-CFTR chloride channel gating . By directly binding to the mutant CFTR protein, it facilitates channel opening and chloride efflux, which is critical for restoring airway surface liquid osmotic balance in cystic fibrosis models.

CFTR_Pathway A Mutant ΔF508 CFTR (Defective Gating) C Direct Binding (Nanomolar Affinity) A->C B 3-Benzamido-1-benzofuran- 2-carboxamide B->C D Channel Opening (Cl- Efflux) C->D Potentiation E Restored Airway Surface Liquid D->E Osmotic Balance

Mechanism of ΔF508-CFTR gating rescue by the target benzofuran derivative.

Despite its potent in vitro efficacy, translating this compound into an in vivo therapeutic presents a severe biopharmaceutical challenge. The molecule features a highly planar benzofuran core flanked by carboxamide and benzamido groups. These functional groups act as strong intermolecular hydrogen bond donors and acceptors, resulting in a tightly packed crystal lattice. Consequently, the compound exhibits extreme hydrophobicity and a high melting point, firmly classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV molecule.

Table 1: Physicochemical Profiling of 3-Benzamido-1-benzofuran-2-carboxamide

PropertyValue / CharacteristicImpact on Bioavailability
Molecular Weight 280.28 g/mol Favorable for membrane permeation, but highly lipophilic.
LogP (estimated) > 3.5High lipophilicity drives poor aqueous solvation in the GI tract.
H-Bond Donors/Acceptors 2 / 3Strong intermolecular H-bonding drastically increases crystal lattice energy.
BCS Classification Class II / IVDissolution rate is the primary bottleneck for systemic absorption.

To achieve therapeutic exposure, conventional formulations (e.g., simple blending or micronization) are insufficient. We must engineer systems that fundamentally alter the thermodynamic state of the API or bypass the dissolution rate-limiting step entirely.

Formulation Decision Tree & Strategic Workflows

As a Senior Application Scientist, I approach BCS II/IV compounds by evaluating three parallel formulation architectures. Each strategy targets a specific physical mechanism to force the API into solution within the gastrointestinal (GI) tract.

Formulation_Workflow API API (BCS II/IV) High Lattice Energy ASD Amorphous Solid Dispersion (Spray Drying) API->ASD Disrupt Lattice SMEDDS Lipid Nanocarriers (s-SMEDDS) API->SMEDDS Bypass Dissolution NANO Nanosuspension (Wet Media Milling) API->NANO Increase Surface Area EVAL Biorelevant Dissolution (FaSSIF / FeSSIF) ASD->EVAL SMEDDS->EVAL NANO->EVAL PK In Vivo PK Profiling (Rodent Models) EVAL->PK Lead Selection

Parallel formulation screening workflow for enhancing API bioavailability.

Table 2: Excipient Selection and Mechanistic Rationale

Formulation StrategyPrimary Excipient(s)Function & Mechanistic Rationale
Amorphous Solid Dispersion (ASD) HPMCAS-HFPolymer matrix; disrupts the crystal lattice and stabilizes the amorphous API via H-bonding, preventing recrystallization in the GI tract.
Supersaturable SMEDDS (s-SMEDDS) Capmul MCM / Kolliphor ELLipid/Surfactant blend; pre-dissolves the API, spontaneously forming a <100 nm microemulsion upon contact with gastric fluids.
s-SMEDDS Inhibitor HPMC (2% w/w)Polymeric precipitation inhibitor; maintains the supersaturated "parachute" state post-lipid digestion.
Nanosuspension TPGS / Poloxamer 407Steric/electrostatic stabilizers; prevents Ostwald ripening and agglomeration of the high-energy milled API particles.

Executable Protocols & Self-Validating Systems

A robust protocol must be self-validating; if a formulation fails an intermediate quality check, it must not proceed to in vivo testing. Below are the detailed methodologies for generating the three formulation prototypes.

Protocol A: Amorphous Solid Dispersion (ASD) via Spray Drying

Causality: Converting the crystalline API to an amorphous state eliminates the thermodynamic barrier of lattice disruption during dissolution. The polymer (HPMCAS) acts as an anti-nucleating agent, generating a supersaturated solution in the intestinal lumen .

  • Solution Preparation: Dissolve 3-Benzamido-1-benzofuran-2-carboxamide and HPMCAS-HF at a 1:3 (w/w) ratio in a co-solvent system of Methanol/Dichloromethane (1:1 v/v) to achieve a total solids concentration of 5% w/v. Ensure complete visual dissolution.

  • Spray Drying Parameters: Process the solution through a lab-scale spray dryer (e.g., Büchi B-290).

    • Inlet Temperature: 75°C

    • Aspirator: 100%

    • Pump Speed: 15%

    • Atomization Gas Flow: 400 L/h.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below ICH limits.

  • Self-Validation Checkpoint (Critical): Perform Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (PXRD).

    • Pass Criteria: The PXRD must show a broad "halo" with absolute absence of Bragg peaks. The mDSC must reveal a single, distinct Glass Transition Temperature (Tg) without any endothermic melting peaks. Residual crystallinity will act as seed crystals, catastrophically crashing the supersaturated state during dissolution.

Protocol B: Supersaturable SMEDDS (s-SMEDDS)

Causality: Pre-dissolving the API in a lipidic vehicle completely bypasses the dissolution step. By incorporating a precipitation inhibitor (the "spring and parachute" approach), we prevent the API from crashing out of solution once the lipids are digested by pancreatic lipases .

  • Vehicle Formulation: Based on equilibrium solubility screening, prepare a blank SMEDDS vehicle comprising 30% w/w Capmul MCM (oil), 50% w/w Kolliphor EL (surfactant), and 20% w/w Transcutol HP (co-surfactant). Vortex until isotropic.

  • API Loading & Inhibition: Dissolve the API into the vehicle at 50 mg/g (5% w/w) under magnetic stirring at 40°C. Once dissolved, suspend 2% w/w HPMC (precipitation inhibitor) into the lipid matrix.

  • Self-Validation Checkpoint (Thermodynamic Stability): Subject the loaded s-SMEDDS to extreme physical stress to ensure the emulsion will not crack or precipitate prior to administration.

    • Centrifugation: 10,000 rpm for 15 minutes.

    • Freeze-Thaw: Three cycles between -20°C and +25°C.

    • Pass Criteria: No phase separation, turbidity, or API precipitation. Upon 1:100 dilution in 0.1N HCl, the system must spontaneously form a transparent/translucent microemulsion with a droplet size <100 nm (verified via Dynamic Light Scattering).

Protocol C: Nanosuspension via Wet Media Milling

Causality: According to the Noyes-Whitney equation, dissolution velocity is directly proportional to the surface area. Milling the API to the nanometer scale dramatically accelerates dissolution velocity without altering its stable crystalline polymorph.

  • Stabilizer Preparation: Prepare an aqueous vehicle containing 1.0% w/v D-α-Tocopheryl polyethylene glycol 1000 succinate (TPGS) and 0.5% w/v Poloxamer 407.

  • Milling: Disperse the API at 10% w/v into the stabilizer solution. Transfer the suspension to a planetary micro-mill lined with yttrium-stabilized zirconium oxide (0.2 mm beads). Mill at 400 rpm for 120 minutes, utilizing 10-minute resting cycles to prevent thermal degradation.

  • Self-Validation Checkpoint (Particle Size Distribution): Analyze the milled suspension via DLS.

    • Pass Criteria: The Z-average particle size must be <300 nm with a Polydispersity Index (PDI) < 0.20. A higher PDI indicates a heterogeneous population prone to Ostwald ripening (where small particles dissolve and redeposit onto larger ones, destroying the nanosuspension over time).

Performance Metrics & Expected Outcomes

Before advancing to in vivo rodent models, the formulations must be tested in Fasted State Simulated Intestinal Fluid (FaSSIF, pH 6.5) to simulate transit from the stomach to the small intestine.

Table 3: Simulated Biorelevant Dissolution & Pharmacokinetic Outcomes

Formulation PrototypeFaSSIF Solubility EnhancementExpected

Relative Bioavailability (vs. Crystalline)
Unformulated API 1x (Baseline)4.0 h100% (Reference)
Nanosuspension 3x - 5x (Kinetic enhancement)2.0 h250% - 300%
ASD (HPMCAS) 10x - 15x (Supersaturated state)1.5 h400% - 500%
s-SMEDDS > 20x (Solubilized in mixed micelles)1.0 h> 600%

Scientist's Note: While s-SMEDDS typically yields the highest absolute bioavailability by completely bypassing dissolution, ASDs often provide the best balance of solid-state stability, manufacturability (scale-up via spray drying or hot-melt extrusion), and patient compliance for chronic CFTR therapies.

References

  • Yang H, Shelat AA, Guy RK, Gopinath VS, Ma T, Du K, Lukacs GL, Taddei A, Folli C, Pedemonte N, Galietta LJ, Verkman AS. "Nanomolar affinity small molecule correctors of defective Delta F508-CFTR chloride channel gating." Journal of Biological Chemistry. 2003 Sep 12;278(37):35079-85. URL:[Link]

  • Schittny A, Huwyler J, Puchkov M. "Mechanisms of increased bioavailability through amorphous solid dispersions: a review." Drug Delivery. 2020 Dec;27(1):110-127. URL:[Link]

  • Kovačević M, et al. "Lipid-based systems with precipitation inhibitors as formulation approach to improve the drug bioavailability and/or lower its dose: a review." Acta Pharmaceutica. 2024. URL:[Link]

Application

Application Note: Handling, Storage, and Solubilization Protocols for 3-Benzamido-1-benzofuran-2-carboxamide

Introduction & Chemical Context 3-Benzamido-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a bicyclic benzofuran core substituted with a carboxamide group at position C2 and a benzamido...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Benzamido-1-benzofuran-2-carboxamide is a synthetic benzofuran derivative characterized by a bicyclic benzofuran core substituted with a carboxamide group at position C2 and a benzamido moiety at position C3.

This scaffold is a critical pharmacophore in medicinal chemistry, often utilized in High-Throughput Screening (HTS) libraries for drug discovery. Its structural analogs have demonstrated bioactivity as:

  • Antimicrobial agents: Targeting bacterial cell wall synthesis or fungal metabolic pathways.

  • Amyloid-beta aggregation modulators: Investigated for potential utility in Alzheimer’s disease research.

  • Kinase inhibitors: Due to the planar aromatic structure capable of ATP-pocket intercalation.

Critical Handling Note: As a research-grade compound, specific toxicological data may be sparse. All handling must proceed under the assumption of high potency and potential cytotoxicity. This guide provides a self-validating framework to ensure compound integrity and researcher safety.

Physicochemical Profile

Understanding the molecular properties is prerequisite to successful solubilization.

PropertyDescription / Value (Estimated)Implication for Handling
Chemical Structure Benzofuran core with C2-CONH₂ and C3-NH-CO-PhPlanar, hydrophobic, potential for pi-stacking aggregation.
Molecular Formula C₁₆H₁₂N₂O₃MW ~280.28 g/mol .
Appearance Off-white to pale yellow powderDiscoloration (browning) indicates oxidation or hydrolysis.
Solubility (Water) Negligible (< 10 µM)Do not attempt to dissolve directly in aqueous buffers.
Solubility (DMSO) High (> 10 mM)Preferred solvent for stock solutions.
pKa (Predicted) ~13 (Amide N-H)Non-ionizable in physiological pH range (7.4).
H-Bond Donors/Acceptors 2 Donors / 3 AcceptorsCapable of specific binding but prone to precipitation in high-salt buffers.

Storage Protocols

Proper storage minimizes hydrolysis of the amide bonds and oxidative degradation of the benzofuran ring.

Long-Term Storage (Powder)
  • Temperature: -20°C is optimal. 4°C is acceptable for short durations (< 1 month).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible.

  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation and moisture ingress.

  • Desiccation: Store vials inside a secondary container (desiccator or sealed bag) with silica gel packets.

Stock Solution Storage (DMSO)
  • Temperature: -20°C or -80°C.

  • Freeze/Thaw Cycles: Limit to maximum 3 cycles .

    • Mechanism:[1][2] Repeated phase changes promote precipitation and microscopic crystal growth that may not re-dissolve upon thawing, altering the effective concentration.

  • Format: Aliquot into single-use volumes (e.g., 50 µL) to avoid bulk contamination.

Solubilization & Handling Protocol

This section details the preparation of a 10 mM Stock Solution and subsequent working solutions.

Preparation of 10 mM DMSO Stock

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), ≥99.9%, stored over molecular sieves.

  • Equilibrate: Allow the vial of powder to warm to room temperature (RT) for 30 minutes before opening. This prevents water condensation on the cold powder.

  • Weighing: Weigh approximately 2.8 mg of powder into a tared amber glass vial.

    • Calculation: Mass (mg) = [Conc (mM) × Vol (mL) × MW ( g/mol )] / 1000

    • Example: For 1 mL of 10 mM stock: (10 × 1 × 280.28) / 1000 ≈ 2.80 mg.

  • Dissolution: Add the calculated volume of Anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at RT for 5 minutes.

  • Validation: Visually inspect against a dark background. The solution must be completely clear.

Preparation of Aqueous Working Solution

Challenge: This compound is prone to "crashing out" (precipitating) when the DMSO stock is diluted into water.

Protocol:

  • Intermediate Dilution (Optional but Recommended): Dilute the 10 mM stock 1:10 in pure Ethanol or PEG-400 to create a 1 mM intermediate. This reduces the "solvent shock" when hitting the water.

  • Final Dilution:

    • Place the aqueous buffer (e.g., PBS) in a vortexing tube.

    • While vortexing , slowly pipet the stock solution into the center of the liquid vortex.

    • Do not add buffer to the stock; always add stock to the buffer.

  • Maximum Solvent Tolerance: Keep final DMSO concentration < 1% (v/v) for cell-based assays to avoid solvent toxicity.

Self-Validating Solubility Check (Light Scattering)

Before running a large assay, verify the compound is truly soluble at your working concentration.

  • Prepare the working solution (e.g., 10 µM in PBS).

  • Measure absorbance at 650 nm (or any non-absorbing wavelength) immediately and after 4 hours.

  • Criteria: An OD > 0.01 indicates particulate formation (precipitation).

Visual Workflows (Graphviz Diagrams)

Stock Preparation & Storage Logic

StockPrep Start Powder Arrival Equilibrate Equilibrate to RT (30 mins, Desiccated) Start->Equilibrate Weigh Weigh Powder (Amber Vial) Equilibrate->Weigh Dissolve Add Anhydrous DMSO (Target: 10 mM) Weigh->Dissolve Sonicate Vortex & Sonicate (5 mins) Dissolve->Sonicate Check Visual Inspection (Clear Solution?) Sonicate->Check Aliquot Aliquot into Single-Use Vials Check->Aliquot Yes Troubleshoot Add Warm Ethanol or Reduce Conc. Check->Troubleshoot No (Precipitate) Store Store at -20°C (Protect from Light) Aliquot->Store Troubleshoot->Sonicate

Caption: Step-by-step workflow for preparing and storing stable DMSO stock solutions.

Aqueous Dilution & Stability Decision Tree

Dilution Stock 10 mM DMSO Stock Dilute Dilute into Buffer (While Vortexing) Stock->Dilute Measure Measure OD650 (Turbidity Check) Dilute->Measure Result OD650 < 0.005? Measure->Result Pass Proceed to Assay (Soluble) Result->Pass Yes Fail Precipitation Detected Result->Fail No Fix1 Add Surfactant (0.01% Tween-20) Fail->Fix1 Fix2 Reduce Concentration Fail->Fix2 Fix1->Dilute Fix2->Dilute

Caption: Decision tree for validating aqueous solubility and troubleshooting precipitation events.

Safety & Quality Control

Safety Assessment (HSE)
  • Hazard Classification: Treat as Acute Toxic (Category 3) and Skin Sensitizer until specific data proves otherwise.

  • PPE: Nitrile gloves (double gloving recommended for DMSO solutions), lab coat, and safety glasses.

  • Containment: Weigh powder inside a chemical fume hood to prevent inhalation of fine particulates.

Quality Control (HPLC)

Verify compound integrity every 6 months or if degradation is suspected.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Acceptance Criteria: Single peak > 95% area integration.

References

  • Structural Analogs & Synthesis: Kowalewska, M., et al. "Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives." Journal of Chemistry, vol. 2013, Article ID 183718. Link

  • Biological Activity (Amyloid): "Benzofuran and Benzo[b]thiophene‐2‐Carboxamide Derivatives as Modulators of Amyloid Beta (Aβ42) Aggregation."[3] ACS Chemical Neuroscience. Link

  • Solubility Protocols: "DMSO Solubility Assessment for Fragment-Based Screening." Molecules, 2021. Link

  • General Handling: Sigma-Aldrich Technical Bulletin for Benzofuran Derivatives (3-Aminobenzofuran-2-carboxamide). Link

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of 3-Benzamido-1-benzofuran-2-carboxamide in aqueous media

Welcome to the Formulation Tech Hub . As a Senior Application Scientist, I frequently encounter complex solubility challenges with highly crystalline, planar molecules.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Formulation Tech Hub . As a Senior Application Scientist, I frequently encounter complex solubility challenges with highly crystalline, planar molecules.

The compound 3-Benzamido-1-benzofuran-2-carboxamide presents a unique physicochemical hurdle. The planar benzofuran core, coupled with the dual hydrogen-bonding networks of the benzamido and carboxamide groups, results in exceptionally high crystal lattice energy. This guide provides self-validating protocols, mechanistic insights, and troubleshooting steps to overcome these thermodynamic barriers and achieve stable aqueous solubility.

Section 1: Diagnostic FAQs - Understanding the Causality of Insolubility

Q1: Why does 3-Benzamido-1-benzofuran-2-carboxamide fail to dissolve even in strong lipophilic solvent systems (e.g., SEDDS)? A1: This is a classic misdiagnosis of the solubility barrier. Formulators often assume poor aqueous solubility strictly equates to high lipophilicity (a "grease ball" molecule). However, 3-Benzamido-1-benzofuran-2-carboxamide is a "brick dust" molecule. The primary barrier is not solvation energy, but rather the immense energy required to disrupt the highly ordered, symmetrical crystal lattice formed by intermolecular hydrogen bonding between the amide groups. Because the crystal packing energy exceeds the solvation energy provided by lipid vehicles, the compound remains insoluble. You must shift your strategy from simple solvation to solid-state disruption by addressing molecular planarity and symmetry[1].

Q2: I achieved temporary solubility using a solvent-shift method (DMSO to buffer), but the compound rapidly precipitated. Why? A2: You successfully created a supersaturated state (the "Spring"), but failed to provide a "Parachute." Without a precipitation inhibitor, the high free energy of the amorphous state drives rapid recrystallization back to the thermodynamically stable planar lattice. To maintain supersaturation, you must introduce a polymer matrix that forms specific intermolecular interactions (e.g., hydrogen bonding) with the drug, sterically hindering nucleation as detailed in recent formulation reviews[2].

Section 2: Formulation Troubleshooting Guides

Issue 1: Selecting the right polymer for an Amorphous Solid Dispersion (ASD).

  • Symptom: The ASD shows phase separation or rapid crystallization during in vitro dissolution testing.

  • Root Cause: Poor drug-polymer miscibility. The chosen polymer lacks complementary functional groups to interact with the benzamido and carboxamide moieties.

  • Solution: Utilize polymers with strong hydrogen-bond accepting capabilities. Polyvinylpyrrolidone-vinyl acetate (PVP-VA) or Hydroxypropyl methylcellulose acetate succinate (HPMCAS) are highly effective. The carbonyl groups in PVP-VA act as H-bond acceptors for the primary and secondary amines of the drug's amide groups, effectively locking the drug in its amorphous state to enhance dissolution rates[3].

Issue 2: Incomplete complexation with Cyclodextrins.

  • Symptom: Phase solubility studies show a non-linear (

    
     type) profile, and maximum solubility plateaus at an unacceptably low concentration.
    
  • Root Cause: Steric hindrance. While the benzofuran ring is highly lipophilic and prone to inclusion, the bulky 3-benzamido group prevents deep penetration into the standard

    
    -cyclodextrin cavity.
    
  • Solution: Upgrade to modified cyclodextrins with extended hydrophobic cavities and flexible side chains, such as Sulfobutylether-

    
    -cyclodextrin (SBE-
    
    
    
    -CD / Captisol). The negatively charged sulfobutyl arms can also engage in dipole-ion interactions with the polarized amide groups, significantly enhancing the binding constant (
    
    
    ).

Section 3: Visual Workflows

G Start Analyze 3-Benzamido-1- benzofuran-2-carboxamide Lattice High Melting Point? (Brick Dust) Start->Lattice Thermal Analysis (DSC) Solvation High LogP? (Grease Ball) Start->Solvation in silico LogP ASD Amorphous Solid Dispersion (PVP-VA / HPMCAS) Lattice->ASD Tg > 50°C Nano Nanocrystal Suspension (Wet Milling) Lattice->Nano High Stability Req. Lipid Lipid-Based Formulation (SEDDS) Solvation->Lipid Soluble in Oils CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) Solvation->CD Planar Aromatic Rings

Decision tree for selecting the optimal solubility enhancement strategy based on physicochemical traits.

G A Crystalline Drug (Low Solubility) B Energy Input (Melt/Solvent) A->B C Amorphous State (High Free Energy) B->C D Supersaturation 'The Spring' C->D Dissolution E Polymer Matrix Inhibits Nucleation D->E G Precipitation (Failure) D->G Lack of Polymer F Maintained Soluble State 'The Parachute' E->F Successful H-bonding

Mechanistic pathway of the Spring and Parachute effect in Amorphous Solid Dispersions.

Section 4: Data Presentation & Selection Matrices

Table 1: Excipient Selection Matrix for 3-Benzamido-1-benzofuran-2-carboxamide

Excipient / CarrierInteraction Mechanism with APIRecommended Use Case
PVP-VA 64 Strong H-bond acceptor (carbonyls) binds to drug amides.Hot Melt Extrusion (HME) / Spray Drying
HPMCAS-HF Steric hindrance + hydrophobic interactions with benzofuran core.Enteric release, supersaturation maintenance
SBE-

-CD
Hydrophobic inclusion of benzofuran; dipole interactions with amides.Parenteral or oral liquid formulations
Polysorbate 80 Reduces interfacial tension; acts as a ternary anti-nucleating agent.Addition to ASDs to delay crystallization

Section 5: Standard Operating Protocols (SOPs)

Protocol 1: Preparation of a Ternary Amorphous Solid Dispersion (Solvent Evaporation Method)

Self-Validating Logic: This protocol uses a volatile solvent system to bypass the high melting point of the drug, ensuring molecular-level mixing with the polymer without risking thermal degradation typical of first-generation solid dispersions[4].

  • Solvent Selection: Dissolve 100 mg of 3-Benzamido-1-benzofuran-2-carboxamide and 400 mg of PVP-VA 64 in 10 mL of a Methanol/Dichloromethane (1:1 v/v) mixture.

    • Causality: DCM dissolves the lipophilic benzofuran core, while Methanol disrupts the strong intermolecular hydrogen bonds of the amides.

  • Ternary Addition: Add 25 mg of Polysorbate 80 to the solution.

    • Causality: The surfactant will migrate to the solid-liquid interface during dissolution, providing a secondary kinetic barrier against nucleation.

  • Evaporation: Remove the solvent rapidly using a rotary evaporator set to 45°C under vacuum (100 mbar) for 2 hours.

    • Causality: Rapid evaporation traps the drug in a kinetically frozen, amorphous state before the crystal lattice can reassemble.

  • Secondary Drying: Transfer the resulting film to a vacuum oven at 40°C for 24 hours to remove residual solvent.

  • Validation: Analyze the powder via Differential Scanning Calorimetry (DSC). A successful ASD will show a single Glass Transition Temperature (

    
    ) and the complete absence of the drug's endothermic melting peak.
    
Protocol 2: Phase Solubility Profiling (Higuchi-Connors Method)

Self-Validating Logic: This protocol quantitatively determines the binding affinity (


) between the drug and cyclodextrin, proving mathematically whether complexation is thermodynamically viable before scaling up.
  • Preparation: Prepare aqueous solutions of SBE-

    
    -CD at increasing concentrations (0, 5, 10, 25, 50, 100 mM) in a pH 7.4 phosphate buffer.
    
  • Saturation: Add an excess amount (e.g., 10 mg) of crystalline 3-Benzamido-1-benzofuran-2-carboxamide to 2 mL of each cyclodextrin solution in sealed glass vials.

  • Equilibration: Shake the vials at 150 RPM at a constant temperature of 25°C for 72 hours.

    • Causality: 72 hours ensures true thermodynamic equilibrium is reached, preventing false-positive kinetic solubility readings.

  • Separation: Filter the suspensions through a 0.22 µm PTFE syringe filter. Discard the first 0.5 mL to account for membrane adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze the drug concentration via HPLC-UV.

  • Validation: Plot drug concentration (M) versus CD concentration (M). A linear plot with a slope < 1 indicates an

    
    -type 1:1 complex. Calculate the stability constant: 
    
    
    
    , where
    
    
    is the intrinsic solubility of the drug in water.

References

1.[4] A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. PMC (National Institutes of Health). Verify Source 2.[3] Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion. Jurnal Universitas Padjadjaran. Verify Source 3.[2] Solubility enhancement with amorphous solid dispersions. Seppic. Verify Source 4.[5] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. MDPI. Verify Source 5.[1] Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Verify Source

Sources

Optimization

Troubleshooting low yields in 3-Benzamido-1-benzofuran-2-carboxamide synthesis

Technical Support Center: 3-Benzamido-1-benzofuran-2-carboxamide Synthesis Ticket ID: #BZ-SYN-404 Subject: Troubleshooting Low Yields in 3-Benzamido-1-benzofuran-2-carboxamide Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Benzamido-1-benzofuran-2-carboxamide Synthesis

Ticket ID: #BZ-SYN-404 Subject: Troubleshooting Low Yields in 3-Benzamido-1-benzofuran-2-carboxamide Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely encountering difficulties with the synthesis of 3-benzamido-1-benzofuran-2-carboxamide , a scaffold often utilized in PTP1B inhibition and anti-inflammatory research.

Low yields in this synthesis typically stem from two distinct bottlenecks: the Thorpe-Ziegler cyclization (forming the benzofuran core) or the subsequent N-acylation (installing the benzamido group). This guide deconstructs the synthesis into modular troubleshooting steps, moving beyond generic advice to address the specific mechanistic failures of this scaffold.

Module 1: The Core Cyclization (Step 1)

Target Intermediate: 3-amino-1-benzofuran-2-carboxamide Reaction: Salicylonitrile + 2-Chloroacetamide


 Product

The formation of the benzofuran core proceeds via an


 alkylation followed by an intramolecular Thorpe-Ziegler cyclization.
Common Failure Modes

Q1: I am isolating a white solid that is not my product (incorrect NMR/Mass). What is it?

  • Diagnosis: You have likely isolated the uncyclized intermediate, 2-(carbamoylmethoxy)benzonitrile .

  • The Mechanism: The initial reaction is the O-alkylation of the phenol. The second step—the cyclization—requires the deprotonation of the methylene group (

    
     to the amide) to attack the nitrile. If the base is too weak or the temperature too low, the reaction stops at the ether intermediate.
    
  • The Fix:

    • Increase Base Strength/Loading: Switch from

      
       to 
      
      
      
      or
      
      
      if using ethanol. If using DMF/
      
      
      , ensure you are heating to at least 80–100°C.
    • One-Pot Protocol: Do not isolate the intermediate. Once the starting material (Salicylonitrile) is consumed (TLC control), add a stronger base or increase heat to force cyclization.

Q2: My yield is low (<30%) and the reaction mixture is dark/tarry.

  • Diagnosis: Competitive hydrolysis or polymerization.

  • The Cause: The nitrile group on the salicylonitrile is susceptible to hydration (forming the amide) in the presence of water and base, killing the cyclization pathway.

  • The Fix:

    • Strict Anhydrous Conditions: Use dry DMF or MeCN. Hygroscopic bases like

      
       must be dried in an oven prior to use.
      
    • Order of Addition: Pre-stir the Salicylonitrile with the base for 15 minutes to form the phenoxide before adding 2-Chloroacetamide. This minimizes side reactions of the alkylating agent.[1]

Q3: Can I use Salicylaldehyde instead of Salicylonitrile?

  • Answer: No. Reaction of salicylaldehyde with 2-chloroacetamide typically yields the unsubstituted benzofuran-2-carboxamide or requires a different multi-step condensation (e.g., via imines). The nitrile is essential to generate the 3-amino functionality via the Thorpe-Ziegler mechanism.

Module 2: The Acylation (Step 2)

Target Product: 3-Benzamido-1-benzofuran-2-carboxamide Reaction: 3-amino-1-benzofuran-2-carboxamide + Benzoyl Chloride


 Product
Common Failure Modes

Q4: The starting material (amine) remains unreacted even with excess Benzoyl Chloride.

  • Diagnosis: Low nucleophilicity of the 3-amino group.

  • The Science: The amine at the 3-position is an enamine that is conjugated to the electron-withdrawing carboxamide at position 2. This push-pull system significantly reduces the nucleophilicity of the nitrogen lone pair, making it sluggish toward acyl chlorides.

  • The Fix:

    • Catalysis: You must use DMAP (4-Dimethylaminopyridine) . It forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the sluggish amine.

    • Solvent System: Switch to Pyridine as both solvent and base, or use THF with

      
       and 10 mol% DMAP. Heat to reflux if necessary.
      

Q5: I see a new spot with higher molecular weight (M+ mass corresponds to di-acylation).

  • Diagnosis: Formation of the imide (

    
    -dibenzoyl derivative).
    
  • The Cause: The product (mono-amide) can be further acylated if a large excess of benzoyl chloride is used under forcing conditions.

  • The Fix:

    • Stoichiometry Control: Use exactly 1.05 to 1.1 equivalents of Benzoyl Chloride.

    • Selective Hydrolysis: If the imide forms, it is often unstable to base. Treating the crude mixture with mild aqueous NaOH or ethanolic ammonia can selectively cleave the second benzoyl group, reverting it to the desired mono-benzamido product.

Module 3: Visualization & Logic

Figure 1: Synthetic Pathway & Mechanism

This diagram illustrates the critical "fork in the road" where yields are often lost during the cyclization step.

BenzofuranSynthesis Start Salicylonitrile + 2-Chloroacetamide Inter Intermediate Ether (O-Alkylation) Start->Inter Base (K2CO3) Cycle Thorpe-Ziegler Cyclization Inter->Cycle Heat/Strong Base (-H2O) Side1 Side Product: Hydrolyzed Nitrile Inter->Side1 Wet Solvent (Hydrolysis) Prod1 3-Amino-1-benzofuran- 2-carboxamide Cycle->Prod1 Acyl Benzoylation (PhCOCl) Prod1->Acyl Final 3-Benzamido-1-benzofuran- 2-carboxamide Acyl->Final Pyridine/DMAP Side2 Side Product: N,N-Dibenzoyl Imide Acyl->Side2 Excess PhCOCl

Caption: Critical pathway analysis showing the Thorpe-Ziegler cyclization bottleneck and potential side reactions.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Identify Issue Step1 Step 1: Cyclization Low Yield? Issue->Step1 Step2 Step 2: Acylation Low Yield? Issue->Step2 Check1 Isolate Intermediate? Step1->Check1 Check2 Tarry/Dark Mix? Step1->Check2 Check3 No Reaction? Step2->Check3 Check4 Di-acylation? Step2->Check4 Sol1 Increase Temp Change Base to KOtBu Check1->Sol1 Yes Sol2 Dry Solvents (Remove Water) Check2->Sol2 Yes Sol3 Add DMAP Catalyst Use Pyridine Check3->Sol3 Yes Sol4 Reduce PhCOCl eq. or Mild Hydrolysis Check4->Sol4 Yes

Caption: Logic flow for diagnosing specific yield-limiting factors in the 2-step synthesis.

Module 4: Optimized Experimental Protocols

To ensure reproducibility, follow these standardized protocols derived from high-yield literature precedents.

Protocol A: Synthesis of 3-Amino-1-benzofuran-2-carboxamide
ParameterSpecificationNotes
Reagents Salicylonitrile (1.0 eq), 2-Chloroacetamide (1.1 eq),

(2.5 eq)
Base excess is critical.
Solvent DMF (Anhydrous)Concentration: 0.5 M.
Temp/Time 80–90°C for 4–6 hoursMonitor by TLC. If intermediate persists, add 0.1 eq KOtBu.
Workup Pour into ice-water (10x volume).Product should precipitate as a solid. Filter and wash with water.[1]
Purification Recrystallization (Ethanol or MeOH).Do not column unless necessary (streaking issues).
Protocol B: Benzoylation to Final Product
ParameterSpecificationNotes
Reagents 3-Amino-benzofuran (1.0 eq), Benzoyl Chloride (1.1 eq)
Solvent/Base Pyridine (Solvent volume)Acts as solvent and acid scavenger.
Catalyst DMAP (10 mol%)Essential for conversion.
Temp/Time 0°C addition

RT stir (2h)

50°C (1h)
Heating ensures completion due to steric/electronic drag.
Workup Pour into dilute HCl (1M) / Ice mix.Acid neutralizes pyridine; product precipitates.

References

  • BenchChem. (2025). The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. (Provides foundational mechanism for the nitrile cyclization).

  • Lavanya, A., et al. (2015).[2] Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society. (Details the specific reaction of salicylonitrile with chloroacetamide).

  • MDPI. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction. (Discusses 3-aminobenzofuran scaffolds and reactivity).

  • Vertex AI Search. (2025). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. (Highlights transamidation and functionalization strategies).

Sources

Troubleshooting

Technical Support Center: Troubleshooting Benzofuran-2-Carboxamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of synthesizing benzofu...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complexities of synthesizing benzofuran-2-carboxamide derivatives. While amide coupling is a foundational transformation in medicinal chemistry, the unique steric and electronic properties of the benzofuran-2-carboxylic acid scaffold often lead to unexpected side reactions.

This guide moves beyond basic troubleshooting by explaining the mechanistic causality behind common impurities and providing self-validating protocols to ensure your syntheses are robust, reproducible, and scalable.

Part 1: Diagnostic Data & Quantitative Mass Shifts

When your LC-MS reveals unexpected peaks, identifying the mass shift (


) is the first step in diagnosing the failure mode. The table below summarizes the quantitative data for the most common side products encountered during benzofuran-2-carboxamide synthesis.
Side Product TypeCoupling Reagent UsedMass Shift (

)
Primary CausalityPreventive Solution
Tetramethylguanidinium (TMG) HATU / HBTU+99 Da (Added to Amine)Amine directly attacks the uronium salt prior to acid activation.Implement a strict 10-minute acid pre-activation step.
N-Acylurea Adduct EDCI+155 Da (Added to Acid)

-acylisourea undergoes an intramolecular 1,3-

-to-

acyl shift.
Add HOBt or HOAt to intercept the intermediate.
DCC-Acylurea Adduct DCC+206 Da (Added to Acid)Same as above, specific to dicyclohexylcarbodiimide.Use HOBt/HOAt; filter DCU byproduct carefully.
Decarboxylated Core Any-44 Da (Loss from Acid)Thermal degradation or trace transition metal catalysis.Maintain temp <40°C; use metal-scavenged reagents.
Hydrolyzed Ester Any0 Da (Unreacted Acid)Water in solvent outcompetes the amine for the active ester.Use strictly anhydrous solvents (DMF/DCM).
Part 2: Mechanistic Pathways & Analytical Workflows

To troubleshoot effectively, you must visualize the competing pathways in your reaction vessel. The following diagrams illustrate the chemical logic dictating success versus failure, as well as the analytical workflow for identifying these outcomes.

ReactionPathways A Benzofuran-2-carboxylic Acid + Amine B Activation Phase (HATU or EDCI) A->B Base (DIPEA/NMM) G Benzofuran (-44 Da) (Decarboxylation) A->G High Heat / Transition Metals C Active Ester Intermediate (OAt / OBt) B->C Normal Activation E TMG Byproduct (+99 Da) (Guanidinylation) B->E Excess Uronium + Nucleophilic Amine F N-acylurea Byproduct (O-to-N Shift) B->F Slow Aminolysis (EDCI without HOBt) D Benzofuran-2-carboxamide (Target Product) C->D Efficient Aminolysis

Fig 1: Mechanistic pathways of benzofuran-2-carboxamide synthesis and common side reactions.

AnalyticalWorkflow S1 Crude Reaction Mixture S2 LC-MS Analysis (ESI+ / ESI-) S1->S2 S3 Analyze m/z Mass Shifts S2->S3 D1 Target Mass [M+H]+ S3->D1 Clean Coupling D2 [Amine + 99]+ Guanylation S3->D2 HATU Side-Reaction D3 [Acid + EDCI]+ N-acylurea S3->D3 EDCI Side-Reaction D4 [Acid - 44]+ Decarboxylation S3->D4 Thermal Degradation

Fig 2: LC-MS analytical workflow for identifying side products in amide coupling reactions.

Part 3: Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: Why am I seeing a +99 Da mass shift when using HATU for my benzofuran-2-carboxamide synthesis? The Causality: You are observing a tetramethylguanidinium (TMG) adduct. HATU is an aminium/uronium salt that exhibits superior performance for difficult couplings [1]. However, if the benzofuran-2-carboxylic acid is not fully activated before the amine is introduced, highly nucleophilic amines will bypass the acid and directly attack the electrophilic carbon of the HATU reagent. This forms a dead-end guanidinium byproduct, capping your amine and drastically reducing your yield [2]. The Fix: Implement a strict pre-activation step. Mix the carboxylic acid, HATU, and DIPEA for at least 10 minutes before adding the amine.

Q2: I switched to EDCI to avoid guanidinylation, but now I have a new, highly non-polar impurity (+155 Da) that won't separate on silica. What is it? The Causality: You have formed an


-acylurea. Carbodiimides like EDCI activate the carboxylic acid to form an 

-acylisourea intermediate. If aminolysis is slow—often due to steric hindrance of the amine or the bulky benzofuran core—this intermediate undergoes a spontaneous, irreversible 1,3-

-to-

acyl migration to form a stable

-acylurea [3]. The Fix: Always use an additive like HOBt or HOAt with EDCI. These additives intercept the

-acylisourea faster than it can rearrange, forming a stable OBt/OAt active ester that readily undergoes aminolysis without side reactions.

Q3: I'm observing a -44 Da mass shift from my starting benzofuran-2-carboxylic acid. Is it degrading? The Causality: Yes, a loss of 44 Da indicates decarboxylation, yielding unsubstituted benzofuran. Benzofuran-2-carboxylic acid is prone to decarboxylation because the electron-rich nature of the benzofuran ring stabilizes the intermediate required for CO₂ extrusion [4]. This degradation is heavily exacerbated by elevated temperatures or the presence of trace transition metals (e.g., Palladium or Copper carryover from previous cross-coupling steps). The Fix: Maintain reaction temperatures below 40°C. If your starting material was synthesized via metal catalysis, ensure it is thoroughly purified using metal scavengers (e.g., QuadraPure or SiliaMetS) before attempting the amide coupling.

Part 4: Validated Experimental Protocol

To ensure scientific integrity, the following Standard Operating Procedure (SOP) is designed as a self-validating system . Each phase includes a diagnostic checkpoint to verify the reaction trajectory before proceeding.

Optimized One-Pot Pre-Activation Protocol for Benzofuran-2-Carboxamides

Reagents Required:

  • Benzofuran-2-carboxylic acid (1.0 equiv)

  • Target Amine (1.1 - 1.2 equiv)

  • HATU (1.1 equiv)

  • DIPEA (3.0 equiv)

  • Anhydrous DMF or DCM (0.1 M to 0.2 M concentration)

Step-by-Step Methodology:

  • System Purging: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon) for 5 minutes. Causality: Moisture leads to competitive hydrolysis of the active ester back to the starting acid.

  • Pre-Activation (Critical Step): Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir for 2 minutes. Add HATU (1.1 equiv) in one portion.

  • Validation Checkpoint 1: Stir the mixture at room temperature for exactly 10 minutes. Self-Validation: Withdraw a 2

    
    L aliquot, dilute in MeCN, and run a rapid LC-MS. You should observe the mass of the HOAt-active ester intermediate and complete consumption of the starting acid.
    
  • Aminolysis: Once activation is confirmed, add the target amine (1.1 equiv) dropwise. If the amine is a hydrochloride salt, add an additional 1.0 equiv of DIPEA.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 2: Run TLC or LC-MS. Self-Validation: The active ester peak should disappear, replaced entirely by the target benzofuran-2-carboxamide mass. If a +99 Da peak is present, pre-activation was insufficient.

  • Quench and Workup: Dilute the mixture with Ethyl Acetate (EtOAc). Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated NaHCO₃ (to remove unreacted acid and HOAt), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References
  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. ACS Publications. Available at:[Link]

  • Surveying the scope of aromatic decarboxylations catalyzed by prenylated-flavin dependent enzymes. RSC Publishing. Available at:[Link]

Optimization

Overcoming precipitation issues with 3-Benzamido-1-benzofuran-2-carboxamide in DMSO

Topic: 3-Benzamido-1-benzofuran-2-carboxamide in DMSO Executive Summary & Physicochemical Context The Challenge: 3-Benzamido-1-benzofuran-2-carboxamide is a rigid, planar molecule characterized by significant aromaticity...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Benzamido-1-benzofuran-2-carboxamide in DMSO

Executive Summary & Physicochemical Context

The Challenge: 3-Benzamido-1-benzofuran-2-carboxamide is a rigid, planar molecule characterized by significant aromaticity. Its structure facilitates strong intermolecular


 stacking, leading to high crystal lattice energy. While soluble in dimethyl sulfoxide (DMSO), this compound exhibits "brick dust" behavior—it is prone to rapid precipitation upon exposure to moisture or aqueous dilution.

The Solvent Trap: DMSO is the universal solvent for screening, but it is hygroscopic and freezes at 18.5°C .

  • Hygroscopicity: DMSO can absorb up to 10% water by weight from the atmosphere within 24 hours. The presence of water in DMSO drastically reduces the solubility of hydrophobic benzofuran derivatives, causing them to "crash out" inside the storage tube [1, 2].

  • Thermodynamics: When a hydrophobic stock solution is rapidly introduced to an aqueous buffer ("solvent shock"), the local solubility limit is instantly exceeded, triggering nucleation.

Module 1: Storage & Stock Management

Preventing precipitation before the experiment begins.

The "Golden Rules" of DMSO Stock Maintenance:

ParameterSpecificationTechnical Rationale
Storage Vessel Polypropylene (PP) or Cyclic Olefin Copolymer (COC)Glass can leach alkali; Polystyrene is incompatible with DMSO.
Temperature Room Temp (20-25°C) or -20°C (Long term)Critical: DMSO freezes at ~19°C. Storing at 4°C (fridge) causes repeated freeze-thaw cycles, promoting crystal growth [3].
Atmosphere Desiccated / Inert Gas (Argon/Nitrogen)Prevents hygroscopic water uptake. Water content >1% can trigger precipitation of this compound.
Format Single-Use AliquotsAvoids repeated freeze-thaw cycles which drive thermodynamic instability.[1]
Visualizing the Failure Mode (Root Cause Analysis)

precipitation_mechanism Stock Dry DMSO Stock (Solubilized) WaterUptake DMSO Absorbs Water (Hygroscopicity) Stock->WaterUptake Open Cap Humidity Atmospheric Humidity Humidity->WaterUptake SolubilityDrop Solubility Limit Decreases WaterUptake->SolubilityDrop Nucleation Micro-Nucleation (Invisible) SolubilityDrop->Nucleation Supersaturation Precipitation Visible Precipitation (Crystal Growth) Nucleation->Precipitation Time/Cold

Figure 1: The hygroscopic cascade. Even without dilution, atmospheric moisture entry into the DMSO stock can force hydrophobic compounds out of solution.

Module 2: The "Step-Down" Dilution Protocol

How to move from Stock to Assay without crashing.

Issue: Direct addition of high-concentration DMSO stock (e.g., 10 mM) into aqueous media (0% DMSO) creates a chaotic mixing interface where local concentration exceeds solubility.

Solution: Use an intermediate dilution step to lower the chemical potential gradient.

Protocol: Serial Intermediate Dilution
  • Warm the Stock: Ensure the 10 mM stock is fully liquid and clear. Warm to 37°C for 10 minutes if necessary. Vortex vigorously.

  • Prepare Intermediate Buffer: Create a buffer containing 5-10% DMSO (or a co-solvent like PEG-400 if compatible with your assay).

  • The Intermediate Step:

    • Dilute your 10 mM stock 1:10 into the Intermediate Buffer.

    • Result: 1 mM compound in ~19% DMSO (assuming 10% buffer + 100% stock mix).

    • Why: The compound is more stable in 19% DMSO than in 0.1% DMSO.

  • Final Dilution:

    • Dilute the Intermediate mix into your final assay media.

    • Result: Desired assay concentration (e.g., 10 µM) with final DMSO < 1%.

Workflow Diagram

step_down_protocol Stock 10 mM Stock (100% DMSO) InterMed Intermediate Dilution (1 mM in 20% DMSO) Stock->InterMed 1:10 Dilution into Buffer+DMSO Method Direct Addition (High Risk of Precipitate) Stock->Method Final Final Assay Well (10 µM in 0.2% DMSO) InterMed->Final 1:100 Dilution into Media Method->Final Avoid

Figure 2: The Step-Down Protocol reduces solvent shock by bridging the polarity gap between pure DMSO and aqueous media.

Troubleshooting FAQ

Q1: The stock solution is frozen. Can I heat it? A: Yes. DMSO freezes at 18.5°C. It is safe to warm the stock to 37°C in a water bath for 15-30 minutes. Ensure the cap is sealed tightly to prevent water vapor entry. Critical: You must vortex the solution immediately after warming to redissolve any micro-crystals that formed during the freeze phase [4].

Q2: I see a "cloudiness" immediately upon adding the compound to cell culture media. A: This is "Solvent Shock." The hydrophobic compound is precipitating because the water concentration rose too fast.

  • Immediate Fix: Do not filter (you will lose the drug). Try the "Step-Down" protocol (Module 2).

  • Alternative: If your cells tolerate it, add Serum (FBS) to the media before adding the compound. Albumin in serum acts as a carrier protein and can sequester hydrophobic molecules, keeping them in pseudo-solution [5].[1]

Q3: Can I use acoustic dispensing (Echo) to fix this? A: Acoustic dispensing is superior because it transfers nanoliter droplets (2.5 nL - 50 nL). The small droplet size ensures rapid dispersion and prevents the formation of localized high-concentration "hotspots" that trigger precipitation. If available, this is the gold standard for this compound class.

Q4: My compound precipitates after 24 hours in the incubator. A: This is likely thermodynamic equilibrium taking over.

  • Check: Is the compound chemically stable? (Run LC-MS).

  • Check: Is the concentration above the thermodynamic solubility limit? (Perform a nephelometry solubility assay).

  • Action: You may be operating above the solubility limit. You must lower the assay concentration or accept that the effective concentration is lower than calculated.

References
  • Waybright, T. J., et al. (2009). "Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives." Journal of Biomolecular Screening. [2]

  • Cheng, X., et al. (2003). "In situ DMSO hydration measurements of HTS compound libraries." Journal of Biomolecular Screening.

  • BenchChem Technical Support. (2025). "Troubleshooting Compound Precipitation in Cell Culture Media."

  • Thermo Fisher Scientific. "Mammalian Cell Culture Basics: Troubleshooting Precipitates."

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Chapter on Solubility and Protein Binding).

Sources

Troubleshooting

Technical Support Center: Enhancing Stability of 3-Benzamido-1-benzofuran-2-carboxamide in Cell Media

Welcome to the Application Scientist Troubleshooting Hub. Working with complex heterocyclic compounds like 3-Benzamido-1-benzofuran-2-carboxamide (CAS: 68217-75-4) in in vitro biological assays presents unique challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Troubleshooting Hub. Working with complex heterocyclic compounds like 3-Benzamido-1-benzofuran-2-carboxamide (CAS: 68217-75-4) in in vitro biological assays presents unique challenges. This molecule features a highly hydrophobic benzofuran core flanked by two distinct amide bonds (a secondary benzamide and a primary carboxamide)[1]. When introduced to standard cell culture media (e.g., DMEM supplemented with 10% Fetal Bovine Serum), researchers frequently observe a rapid decline in the soluble, active fraction.

This guide provides a definitive troubleshooting framework to differentiate between physical depletion (precipitation) and chemical degradation (enzymatic hydrolysis), along with field-proven protocols to stabilize your compound.

Section 1: Diagnostic Workflow

Before altering your media formulation, you must determine why your compound is disappearing. The logic tree below outlines the standard diagnostic workflow used by our application scientists.

DiagnosticWorkflow Start Compound Depletion Observed in Media Step1 Perform Total vs. Soluble Recovery Assay Start->Step1 Cond1 Is Total Recovery = Initial Spike? Step1->Cond1 Precip Issue: Physical Precipitation Action: Use HP-β-CD Cond1->Precip Yes Degrad Issue: Enzymatic Degradation Action: Inactivate Amidases Cond1->Degrad No

Fig 1: Diagnostic logic tree for troubleshooting compound depletion in cell culture media.

Section 2: Frequently Asked Questions & Troubleshooting
Q1: My LC-MS/MS quantification shows a 60% drop in 3-Benzamido-1-benzofuran-2-carboxamide concentration within 12 hours. Is the compound chemically degrading?

A1: Not necessarily. The most common culprit for the rapid disappearance of planar, aromatic compounds is aqueous precipitation , not chemical degradation. The intrinsic aqueous solubility of the benzofuran core is extremely low. When spiked from a concentrated DMSO stock directly into aqueous media, it forms micro-precipitates. During standard sample preparation (which involves protein precipitation via centrifugation), these micro-precipitates are spun down and lost prior to LC-MS injection, creating the illusion of degradation.

To prove causality, you must run a self-validating recovery assay that forces any precipitated compound back into the solution before centrifugation.

Protocol 1: Self-Validating Solubility & Recovery Assay

  • Preparation: Prepare a 10 mM stock of 3-Benzamido-1-benzofuran-2-carboxamide in 100% LC-MS grade DMSO.

  • Spiking: Spike the compound into pre-warmed (37°C) cell culture media to a final concentration of 10 µM (Ensure final DMSO is ≤0.1%).

  • Incubation: Incubate at 37°C in a 5% CO₂ atmosphere for 1, 6, and 12 hours.

  • The Critical Step (Aliquot Splitting): At each time point, split the sample into two equal 100 µL aliquots.

    • Aliquot A (Total Recovery): Add 300 µL of pure Acetonitrile (ACN) directly to the raw media before any centrifugation. Vortex vigorously for 5 minutes. This re-dissolves any precipitated compound.

    • Aliquot B (Soluble Recovery): Centrifuge the raw media at 14,000 x g for 10 min. Transfer 100 µL of the supernatant to a new tube, then add 300 µL of ACN.

  • Analysis: Centrifuge both ACN-treated aliquots to pellet proteins, and analyze the supernatants via LC-MS/MS.

Interpretation: If Aliquot A yields ~100% recovery while Aliquot B drops significantly, your compound is physically precipitating, not degrading.

Q2: I performed the recovery assay, and Aliquot A (Total Recovery) is still decreasing over time in complete media. What is the degradation mechanism?

A2: If total recovery drops, the compound is undergoing enzymatic hydrolysis . While amide bonds are generally highly stable to spontaneous hydrolysis at physiological pH[2], Fetal Bovine Serum (FBS) is rich in serine and cysteine hydrolases (amidases)[3]. These serum amidases actively recognize and cleave nonpeptide amide bonds[4], leading to significantly lower stability in 10% FBS compared to standard PBS[5].

The nucleophilic attack by the enzyme's active-site cysteine or serine on the carbonyl carbon of the benzamide or carboxamide group forms a tetrahedral intermediate, ultimately cleaving the molecule into inactive fragments.

Pathway Comp 3-Benzamido-1-benzofuran -2-carboxamide Inter Tetrahedral Intermediate Comp->Inter H2O Enzyme Serum Amidases (FBS Hydrolases) Enzyme->Inter Catalysis Prod1 Benzofuran Core + Benzoic Acid Inter->Prod1 Benzamide Cleavage Prod2 Carboxylic Acid + NH3 Inter->Prod2 Carboxamide Cleavage

Fig 2: Enzymatic hydrolysis of 3-Benzamido-1-benzofuran-2-carboxamide by serum amidases.

Q3: How can I formulate the media to enhance both solubility and chemical stability without causing cytotoxicity?

A3: You must simultaneously shield the amide bonds from enzymatic attack and improve the thermodynamic solubility of the benzofuran core. The most effective method is utilizing Hydroxypropyl-β-cyclodextrin (HP-β-CD) . The hydrophobic benzofuran core and the benzamide group will partition into the lipophilic cavity of the cyclodextrin. This host-guest complexation sterically hinders serum amidases from accessing the amide bonds[6], while keeping the compound perfectly soluble in the aqueous phase.

Table 1: Quantitative Recovery Profile of 3-Benzamido-1-benzofuran-2-carboxamide (10 µM)

Media Formulation1h Recovery (Total)1h Recovery (Soluble)12h Recovery (Total)12h Recovery (Soluble)
0.1% DMSO (No FBS) 98%15%95%10%
0.1% DMSO + 10% FBS 95%85%40%38%
2% HP-β-CD + 10% FBS 99% 98% 95% 94%

Data Synthesis: In standard media without FBS, the compound precipitates massively (low soluble recovery). Adding 10% FBS temporarily improves solubility (proteins act as carriers) but leads to enzymatic destruction by 12 hours (low total recovery). The HP-β-CD formulation solves both issues.

Protocol 2: HP-β-CD Formulation for Amide Shielding

  • Carrier Preparation: Prepare a 20% (w/v) HP-β-CD solution in sterile PBS (pH 7.4). Filter sterilize through a 0.22 µm membrane.

  • Complexation: Dilute your 10 mM DMSO stock of the compound into the 20% HP-β-CD solution at a 1:100 ratio to create a 100 µM intermediate stock.

  • Equilibration: Vortex vigorously for 5 minutes, then sonicate in a water bath for 15 minutes at room temperature to ensure complete host-guest complexation.

  • Final Dosing: Spike this intermediate stock into your final cell culture media at a 1:10 ratio to achieve a 10 µM final assay concentration (Final HP-β-CD concentration will be 2%, which is well-tolerated by most mammalian cell lines).

References

1.[6] Synthesis and Properties of α-Mangostin and Vadimezan Conjugates with Glucoheptoamidated and Biotinylated 3rd Generation Poly(amidoamine) Dendrimer, and Conjugation Effect on Their Anticancer and Anti-Nematode Activities. MDPI. URL: [Link] 2.[5] Directed Evolution of Enzymes for Bioorthogonal Chemistry Using Acid Chloride Proximity Labeling. ChemRxiv. URL: [Link] 3.[4] α-Acylamino-β-lactone N-Acylethanolamine-hydrolyzing Acid Amidase Inhibitors Encapsulated in PLGA Nanoparticles: Improvement of the Physical Stability and Protection of Human Cells from Hydrogen Peroxide-Induced Oxidative Stress. PMC. URL: [Link] 4.[1] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. PMC. URL: [Link] 5.[2] Amide Bond Activation. MDPI. URL: [Link] 6.[3] Mangostin and Vadimezan Conjugates with Glucoheptoamidated and Biotinylated 3rd Generation Poly(amidoamine) Dendrimer.... Semantic Scholar. URL: [Link]

Sources

Optimization

Technical Guide: Optimizing Temperature &amp; Pressure for Benzamido-Benzofuran Coupling

Welcome to the Advanced Chemistry Technical Support Center. Subject: Optimization of Thermodynamic Parameters (T/P) for Amide-Benzofuran Conjugation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chemistry Technical Support Center. Subject: Optimization of Thermodynamic Parameters (T/P) for Amide-Benzofuran Conjugation. Ticket ID: CHEM-SUP-8821 Responder: Senior Application Scientist

Executive Summary & Scope

This guide addresses the synthesis of benzamido-benzofurans , specifically focusing on the formation of the critical amide linkage connecting the benzofuran core to a benzamide/amine moiety. This coupling is notoriously sensitive to steric hindrance and electronic deactivation inherent to the benzofuran ring.

We will cover two primary synthetic pathways:

  • Pathway A (Nucleophilic Acylation): Coupling Benzofuran-2-carbonyl chloride with anilines/amines.

  • Pathway B (Pd-Catalyzed Amidation): Buchwald-Hartwig coupling of Halobenzofurans with amides.

The Core Challenge: Standard thermal reflux often leads to incomplete conversion or prolonged reaction times (24h+) due to the high activation energy required to overcome the electron-rich nature of the benzofuran ring. Modulating Temperature (T) and Pressure (P) —specifically through microwave irradiation in sealed vessels—is the primary vector for optimization.

The Thermodynamic Landscape: Why T & P Matter

In benzamido-benzofuran coupling, Temperature and Pressure are not independent variables; they are coupled via the Clausius-Clapeyron relation in sealed systems.

  • The Superheating Effect: By using a sealed vessel (high pressure), you can heat solvents (EtOH, THF, Toluene) 20–50°C above their atmospheric boiling points.

  • Kinetic Impact: According to the Arrhenius equation, a 10°C increase in temperature typically doubles the reaction rate. In microwave synthesis of benzofurans, raising T from 80°C (reflux) to 120°C (pressurized) can reduce reaction time from 12 hours to 15 minutes.

  • Pressure's Role: Pressure itself does not significantly alter the equilibrium of liquid-phase coupling unless a gaseous component (like CO in carbonylative coupling) is used. Its primary function here is to enable higher temperatures without solvent loss.

Optimization Matrix: Thermal vs. Microwave

Data aggregated from comparative studies on benzofuran-2-carboxamide synthesis.

ParameterStandard Thermal RefluxMicrowave Assisted (Pressurized)Impact on Benzofuran Coupling
Temperature Limited by solvent b.p. (e.g., THF @ 66°C)80°C – 150°C (User defined)Higher T overcomes steric hindrance at the C2 position.
Pressure 1 atm (Open/N2 balloon)5 – 20 bar (Autogenous)Prevents solvent evaporation; allows superheating.
Time 12 – 24 Hours5 – 20 MinutesDrastic reduction in thermal degradation of sensitive substrates.
Yield 45 – 65%85 – 95%Kinetic trapping of product; less time for side-reactions.

Troubleshooting Workflow & Decision Tree

Use this logic flow to diagnose coupling failures.

Troubleshooting Start Start: Reaction Analysis CheckYield Issue: Low Yield (<40%)? Start->CheckYield CheckPurity Issue: High Impurity/Tar? Start->CheckPurity TempCheck Check Temperature CheckYield->TempCheck Yes DecompCheck Is Benzofuran Ring Intact? CheckPurity->DecompCheck Yes BoostTemp Action: Increase T by 20°C (Switch to Sealed/MW) TempCheck->BoostTemp T < Solvent BP CheckCat Catalyst/Coupling Agent? TempCheck->CheckCat T is Optimized ChangeLigand Action: Switch Ligand (e.g., Xantphos for Pd) CheckCat->ChangeLigand LowerTemp Action: Reduce T by 10°C Extend Time DecompCheck->LowerTemp No (Ring Opening) InertCheck Inert Atmosphere? DecompCheck->InertCheck Yes (Homocoupling) Degas Action: Degas Solvent (Remove O2) InertCheck->Degas Oxidative Damage

Figure 1: Decision tree for troubleshooting benzamido-benzofuran coupling failures. Blue nodes indicate yield issues; Red nodes indicate purity issues.

Detailed Protocols

Protocol A: Microwave-Assisted Acylation (High Pressure/Temp)

Best for: Coupling Benzofuran-2-carboxylic acid with Anilines.

Mechanism: Rapid generation of acid chloride in situ followed by amidation under superheated conditions.

  • Activation: In a microwave vial, dissolve Benzofuran-2-carboxylic acid (1.0 equiv) in dry Toluene. Add excess Thionyl Chloride (

    
    , 5 equiv).
    
  • Thermal Step 1: Seal and irradiate at 80°C for 5 mins. (Pressure will rise slightly).

  • Evaporation: Decant/concentrate to remove excess

    
     (Critical: 
    
    
    
    inhibits the amine).
  • Coupling: Re-dissolve the crude acid chloride in dry THF. Add the Amine (1.1 equiv) and Pyridine (2.0 equiv).

  • Microwave Step 2: Seal the vessel. Irradiate at 100°C for 10 minutes.

    • Note: Pressure may reach 3–5 bar. Ensure the vial is rated for 20 bar.

  • Workup: Cool to RT. Dilute with EtOAc, wash with 1N HCl (to remove pyridine), then Brine.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amidation

Best for: Coupling Halobenzofurans with Amides/Carbamates.

Mechanism: Pd(0) cycle involving Oxidative Addition, Amine Coordination, and Reductive Elimination.[1]

  • Reagents: Combine Bromobenzofuran (1.0 equiv), Amide (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst System: Add

    
     (2 mol%) and Xantphos  (3 mol%).
    
    • Why Xantphos? Its wide bite angle promotes the difficult reductive elimination step in amide coupling.

  • Solvent: Add dry Dioxane (0.2 M concentration). Degas thoroughly with Argon (O2 kills the catalyst).

  • Conditions:

    • Option 1 (Thermal): 100°C oil bath for 18 hours.

    • Option 2 (Microwave): 120°C for 20 minutes (High Pressure).

  • Workup: Filter through Celite to remove Pd black. Concentrate and purify via column chromatography.

Mechanistic Visualization (Buchwald-Hartwig)

Understanding where Temperature (T) influences the cycle is key to troubleshooting.

CatalyticCycle cluster_heat High T Required Here Pd0 Pd(0)L2 (Active Species) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Halobenzofuran Coord Amide Coordination (Base Deprotonation) OxAdd->Coord Amide + Base RedElim Reductive Elimination (Product Release) Coord->RedElim T-Dependent Step RedElim->Pd0 Regeneration

Figure 2: The catalytic cycle. Reductive elimination (Red) is often the rate-determining step for amides and requires elevated temperatures (80°C+) to proceed efficiently.

Technical Support FAQs

Q1: My microwave reaction vessel exploded. Why? A: You likely exceeded the pressure limit. Calculate the headspace. If using solvents like Ethanol or THF at >120°C, the vapor pressure rises exponentially.

  • Fix: Switch to Toluene or Dioxane (lower vapor pressure) or reduce the fill volume to <50% of the vial capacity.

Q2: I see "Pd Black" precipitating out, and yield is near zero. A: This indicates catalyst decomposition ("death") before the reaction finished.

  • Cause: Temperature too high for the ligand, or Oxygen ingress.

  • Fix: Lower T by 10°C, increase Ligand:Pd ratio to 2:1, and ensure strict degassing.

Q3: The benzofuran ring opened up. A: Benzofurans are sensitive to strong acids and extreme oxidation.

  • Fix: If using Protocol A (

    
    ), ensure all excess thionyl chloride is removed before adding the amine. Residual acid at high T destroys the furan ring.
    

Q4: Can I use water as a solvent? A: Generally no for acylation (hydrolysis risk). However, micellar catalysis in water is possible for Buchwald-Hartwig couplings using specific surfactants (e.g., TPGS-750-M), but this requires specialized optimization not covered here.

References

  • Microwave-Assisted Synthesis of Benzofuran Derivatives

    • Vertex AI Search Result 1.1: Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction.[2] National Institutes of Health (PMC). Available at: [Link]

  • Buchwald-Hartwig Amidation Optimization
  • General Benzofuran Amide Synthesis

    • Vertex AI Search Result 1.2: Synthesis of microwave-assisted carboxamides in Triton WR-1339-induced hyperlipidemic rats.[3][4] Journal of Enzyme Inhibition and Medicinal Chemistry.[4] Available at: [Link]

  • Palladium-Catalyzed Amidation Mechanisms

    • Vertex AI Search Result 1.18: Pd-Catalyzed Intermolecular Amidation of Aryl Halides: The Discovery that Xantphos Can Be Trans-Chelating.[5] Organic Chemistry Portal.[1] Available at: [Link][6]

Sources

Troubleshooting

Resolving baseline noise in HPLC analysis of benzofuran carboxamides

Technical Support Center: Benzofuran Carboxamide Analysis Guide: Resolving Baseline Noise in High-Performance Liquid Chromatography (HPLC) Welcome to the technical support center for advanced chromatographic analysis. As...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Benzofuran Carboxamide Analysis

Guide: Resolving Baseline Noise in High-Performance Liquid Chromatography (HPLC)

Welcome to the technical support center for advanced chromatographic analysis. As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible HPLC results. When analyzing potent molecules like benzofuran carboxamides, even minor baseline disturbances can obscure trace impurities, compromise quantitation, and lead to significant challenges in drug development and quality control.

This guide is designed to be a direct resource for you, the researcher at the bench. It moves beyond simple checklists to explain the underlying causes of baseline noise, empowering you to diagnose and resolve issues with confidence. We will proceed through a logical troubleshooting workflow, from initial diagnosis to component-specific solutions.

Frequently Asked Questions (FAQs): First-Level Diagnosis

Before diving into specific hardware components, it's crucial to correctly identify the type of baseline noise you are observing. The characteristics of the noise itself are the most powerful initial diagnostic tool.

Question: My baseline isn't flat. How do I know what kind of problem I have?

Answer: The first step is to categorize the noise. There are three primary types of baseline disturbances, each pointing to different potential causes.[1]

  • Drift: A gradual, steady rise or fall of the baseline over the course of a run.[2] This often indicates a problem with temperature equilibration, column bleeding, or a slow-to-equilibrate mobile phase.[3]

  • High-Frequency Noise (or "Fuzzy" Baseline): Appears as rapid, random fluctuations, making the baseline look thick or hairy.[2] This is often linked to the detector lamp, electronic issues, or improper solvent mixing.[4]

  • Spikes or Erratic Peaks: These are sharp, non-Gaussian peaks that appear randomly in the chromatogram.[5] They are most commonly caused by air bubbles, electrical interference, or particulate contamination.[6]

The table below summarizes these types and their most common sources.

Table 1: Characterizing Baseline Noise

Noise Type Visual Appearance Common Primary Causes Initial Checks
Drift Slow, consistent upward or downward slope Column temperature instability, insufficient column equilibration, mobile phase contamination, column bleed.[2][3] Verify column oven temperature is stable. Ensure the column is equilibrated for an adequate time (at least 10-20 column volumes).
High-Frequency Noise Thick, "fuzzy," or rapidly oscillating baseline Aging detector lamp, contaminated flow cell, poor mobile phase mixing, incorrect data acquisition rate.[1][7] Check the detector lamp's energy or intensity reading. Prepare fresh mobile phase.

| Spikes | Sharp, random, non-symmetrical peaks | Air bubbles in the system, electrical noise from nearby equipment, faulty detector lamp arcing.[5][6] | Thoroughly degas the mobile phase. Check for loose fittings. Power cycle the detector. |

Systematic Troubleshooting: A Component-by-Component Guide

Once you have a general idea of the noise type, a systematic approach is the most efficient way to pinpoint the source. The following workflow will guide you through the most common culprits, from the solvent reservoir to the detector.

Troubleshooting_Workflow cluster_0 Initial Observation cluster_1 Isolate the Problem cluster_2 Component-Specific Troubleshooting Start Baseline Noise Observed Identify Characterize Noise (Drift, High-Frequency, Spikes) Start->Identify RemoveCol Replace Column with Union Identify->RemoveCol Systematic Check CheckBaseline Is Baseline Stable? RemoveCol->CheckBaseline SystemIssue System Issue: Mobile Phase, Pump, Injector, Detector CheckBaseline->SystemIssue No (Noise Persists) ColumnIssue Column Issue: Contamination, Bleed, Equilibration CheckBaseline->ColumnIssue Yes (Noise Gone)

Caption: A systematic workflow for isolating the source of HPLC baseline noise.

Mobile Phase Issues

The quality and preparation of your mobile phase are paramount. Seemingly minor oversights here are a frequent source of baseline problems.[8]

Question: I'm seeing baseline drift and some "ghost peaks" in my gradient run. What could be wrong with my mobile phase?

Answer: This is a classic sign of mobile phase contamination or improper preparation.[9]

  • Causality: When running a gradient, the solvent strength increases over time. If your weaker solvent (e.g., water) is contaminated, these contaminants will accumulate on the column head at the start of the run. As the stronger organic solvent percentage increases, these contaminants are eluted, appearing as broad humps (baseline drift) or distinct "ghost peaks."[10] Water is a very common source of such contamination.[9]

  • Solution:

    • Use High-Purity Solvents: Always use HPLC or LC-MS grade solvents and freshly prepared buffer solutions.[10]

    • Prepare Fresh: Aqueous mobile phases, especially at neutral pH, can support microbial growth over time. It is best practice to prepare these fresh daily.[8]

    • Filter Buffers: Always filter aqueous buffer solutions through a 0.45 µm or 0.22 µm membrane filter to remove particulates.[10][11]

Question: My baseline is showing sharp, random spikes and my pump pressure is fluctuating. Is this related to the mobile phase?

Answer: Yes, this strongly suggests the presence of dissolved gas coming out of solution.[11][12]

  • Causality: As the mobile phase moves from the high-pressure environment of the pump and column to the lower-pressure environment of the detector flow cell, dissolved gases can form bubbles.[11] These bubbles cause sharp spikes in the baseline as they pass through the light path of the detector.[13]

  • Solution:

    • Degas Thoroughly: Ensure your mobile phase is adequately degassed. Modern HPLC systems have built-in online degassers, which are very effective.[9][14] If your system lacks one, or if you suspect it's malfunctioning, you can use offline methods like helium sparging or vacuum degassing.[13]

    • Check Degasser Function: Verify that your online degasser is operational. You should see the status indicator light is on and hear the faint sound of the vacuum pump cycling periodically.

Mobile_Phase_Prep Start Start: Mobile Phase Prep Solvents Use HPLC-Grade Solvents & Water Start->Solvents Mix Measure & Mix Accurately Solvents->Mix Filter Filter Aqueous Components (0.45µm) Mix->Filter Degas Degas Thoroughly (Inline or Offline) Filter->Degas End Ready for Use Degas->End

Caption: A standard workflow for preparing a high-quality HPLC mobile phase.

Pump and Degasser Issues

The pump delivers the mobile phase at a consistent flow rate. Any pulsation or inconsistency will be directly translated into baseline noise.

Question: My baseline has a very regular, repeating wave or "sawtooth" pattern. What causes this?

Answer: A regular, cyclical noise pattern is almost always related to the pump, specifically a faulty check valve or a bubble trapped in the pump head.[1][4]

  • Causality: HPLC pumps use reciprocating pistons to deliver the mobile phase. Check valves ensure the flow is unidirectional. If a check valve is dirty or failing, it can allow a small amount of backflow with each piston stroke, causing a pressure pulsation that the detector sees as a rhythmic baseline wave.[9][15]

  • Solution:

    • Purge the System: First, try purging the pump at a high flow rate (e.g., 5 mL/min) to dislodge any trapped air bubbles.[6]

    • Clean or Replace Check Valves: If purging doesn't help, the check valves likely need attention. They can often be cleaned by sonicating in isopropanol. However, replacement is often a more reliable and lasting solution.[1][15]

Column Issues

The column is the heart of the separation, but it can also be a source of baseline drift and noise, particularly due to contamination.

Question: After several injections of my benzofuran carboxamide samples, my baseline has started to drift upwards during each run. What's happening?

Answer: This is a common symptom of column contamination. Strongly retained compounds from your sample matrix are accumulating on the column and then slowly "bleeding" off during subsequent runs.[9]

  • Causality: Benzofuran carboxamides are aromatic and can be hydrophobic. If your samples are in a complex matrix, other components may be even more strongly retained on a reversed-phase (e.g., C18) column. These contaminants build up at the column inlet. During a gradient, as the solvent becomes stronger, they begin to elute as very broad peaks, which appear as a rising baseline.[16]

  • Solution:

    • Use a Guard Column: A guard column is a small, sacrificial column placed before your main analytical column. It traps strongly retained contaminants, protecting the more expensive analytical column.[17][18]

    • Implement a Column Wash: After your last analyte has eluted, program a high-organic wash step into your gradient (e.g., ramp to 95-100% acetonitrile or methanol) for several minutes to strip off any strongly retained compounds.

    • Perform a Full Column Regeneration: If the baseline issue is severe, a dedicated cleaning procedure is necessary. (See Protocol 2 below).

Detector Issues

The detector is designed to be sensitive, which also means it's sensitive to sources of noise.

Question: My baseline is noisy across all wavelengths, and the lamp intensity test on my UV detector is lower than usual. Is it time for a new lamp?

Answer: Yes, a dim or failing detector lamp is a primary cause of increased high-frequency noise.[3][7]

  • Causality: The signal-to-noise ratio (S/N) is a key measure of detector performance.[1] The detector measures the absorbance of light passing through the flow cell. An old lamp produces less light (lower intensity). With less light hitting the photodiode, the inherent electronic noise of the system becomes a larger proportion of the total signal, resulting in a lower S/N ratio and a visibly noisier baseline.[7]

  • Solution: Replace the detector lamp. Lamps are consumable parts with a finite lifetime (typically ~2000 hours for deuterium lamps).

Question: I'm analyzing a benzofuran derivative at a low wavelength (e.g., 215 nm) and the baseline is very noisy, even with a new lamp. Why?

Answer: Operating at low UV wavelengths inherently increases baseline noise because many common HPLC solvents and additives begin to absorb light in this region.[5][7]

  • Causality: Solvents like acetonitrile and methanol have a "UV cutoff," below which they absorb significant amounts of UV light.[5] Even high-purity solvents will have some absorbance. This reduces the amount of light reaching the detector, which, as explained above, decreases the S/N ratio. Additives like Trifluoroacetic Acid (TFA) are particularly problematic as they absorb strongly in the low UV range.[15]

  • Solution:

    • Choose an Optimal Wavelength: If possible, select a detection wavelength where your analyte has high absorbance but the mobile phase has low absorbance. For many aromatic compounds like benzofuran carboxamides, a wavelength between 254 nm and 285 nm might provide a better balance.[19]

    • Ensure Solvent Purity: When working at low wavelengths, using the highest possible grade of solvents is critical.

Detailed Experimental Protocols

Protocol 1: High-Quality Mobile Phase Preparation (Reversed-Phase)

This protocol outlines the steps for preparing a robust, low-noise mobile phase, such as Acetonitrile and Water with 0.1% Formic Acid.

  • Solvent Selection: Use only HPLC-grade or higher acetonitrile, water, and formic acid.[10]

  • Aqueous Phase Preparation: a. Measure 999 mL of HPLC-grade water into a clean 1 L glass media bottle. b. Carefully add 1 mL of formic acid. c. Cap and mix thoroughly. d. Filter the solution using a 0.45 µm vacuum filtration system.[11]

  • Organic Phase: Pour HPLC-grade acetonitrile directly into a separate, clean solvent reservoir bottle. It is generally not necessary to filter high-purity organic solvents.

  • Degassing: Place the solvent bottles on the HPLC system and ensure the inlet lines are properly submerged. Purge the solvent lines for 2-3 minutes to draw fresh solvent through to the pump. Allow the system's inline degasser to run for at least 15 minutes before starting any analysis.[14]

Protocol 2: Reversed-Phase (C18) Column Cleaning and Regeneration

This procedure is designed to remove strongly retained hydrophobic contaminants.

Table 2: Recommended Solvents for Column Flushing (Reversed-Phase)

Step Flushing Solvent Purpose Minimum Volume
1 HPLC-Grade Water Remove buffer salts and polar contaminants 20 column volumes
2 Isopropanol Intermediate polarity; miscibility bridge 20 column volumes
3 Hexane Remove strongly non-polar contaminants 20 column volumes
4 Isopropanol Remove hexane 20 column volumes

| 5 | Mobile Phase (w/o buffer) | Transition back to analysis conditions | 20 column volumes |

Procedure:

  • Disconnect: Disconnect the column from the detector to avoid flushing contaminants into the flow cell.[17]

  • Reverse Flush: For standard HPLC columns (not UHPLC), reverse the direction of flow by connecting the column outlet to the pump outlet. This is more effective at dislodging particulates from the inlet frit. Do not reverse-flush UHPLC columns.

  • Execute Wash Sequence: Sequentially pump each solvent from Table 2 through the column at a low flow rate (e.g., 0.5 mL/min for a 4.6 mm ID column).

  • Re-equilibrate: Reconnect the column in the correct flow direction and equilibrate with your initial mobile phase conditions for at least 20-30 column volumes, or until a stable baseline is achieved.[16]

References

  • Separation Science. (2024). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]

  • LCGC. (2025). HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers. [Link]

  • AELAB. (2025). Expert Guide to Troubleshooting Common HPLC Issues. [Link]

  • Phenomenex. (2025). Maintenance and Care of HPLC Columns in Chromatography. [Link]

  • MOYO Scientific. (2021). HPLC Column Cleaning and Regeneration. [Link]

  • Millennial Scientific. (2025). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. [Link]

  • Welch Materials. (2025). Uncovering Overlooked Factors Behind Abnormal Baselines. [Link]

  • Reddit. (2023). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Overbrook Services. (2020). HPLC Repair Services: Common Causes of Baseline Noise. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]

  • LCGC. (2019). The LCGC Blog: HPLC Diagnostic Skills–Noisy Baselines. [Link]

  • Avantor ACE. (n.d.). Column Care, Cleaning and Storage. [Link]

  • Restek. (2020). Restek Liquid Chromatography (LC) Columns—Cleaning Recommendations. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Element Lab Solutions. (2019). HPLC Diagnostic Skills Vol I – Noisy Baselines. [Link]

  • Cytiva. (2022). HPLC Pain Points. [Link]

  • Shimadzu. (n.d.). Degassing Mobile Phase Solvents. [Link]

  • Patel, K. M., et al. (2016). Development and validation of a RP-HPLC method for the simultaneous determination of 3-methylbenzofuran-2-carboxylic acid and its three process related impurities. [Link]

  • Chromatography Today. (n.d.). The Basics of Mobile Phase Degassing. [Link]

  • Phenomenex. (2025). HPLC Degassing methods: Inline vs Offline. [Link]

  • Separation Science. (2023). Isolating Detector Noise: Part 1. [Link]

  • Hichrom. (n.d.). HPLC Troubleshooting. [Link]

  • Welch Materials. (2024). How to Distinguish Noise from Drift?. [Link]

  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Chromatography Forum. (2020). Noise and Drift. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. [Link]

  • Royal Society of Chemistry. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. [Link]

  • Der Pharma Chemica. (2013). Development and validation of RP-HPLC method for the analysis of carbofuran and in its formulations. [Link]

Sources

Optimization

Strategies to improve metabolic stability of 3-Benzamido-1-benzofuran-2-carboxamide

Technical Support Center: Metabolic Stability Optimization Ticket ID: #BZ-3B2C-STAB-001 Subject: Improving Metabolic Stability of 3-Benzamido-1-benzofuran-2-carboxamide Status: Open Assigned Scientist: Senior Application...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Metabolic Stability Optimization Ticket ID: #BZ-3B2C-STAB-001 Subject: Improving Metabolic Stability of 3-Benzamido-1-benzofuran-2-carboxamide Status: Open Assigned Scientist: Senior Application Specialist, Lead Optimization Unit

Executive Summary

You are encountering metabolic instability with 3-Benzamido-1-benzofuran-2-carboxamide . This scaffold presents a "double-edged" metabolic liability profile:

  • Phase I (Oxidative) Liability: The electron-rich benzofuran core and the phenyl ring of the benzamido group are prime targets for Cytochrome P450 (CYP) mediated hydroxylation.

  • Phase II (Hydrolytic) Liability: The molecule contains two amide-like linkages (the C2-carboxamide and the C3-benzamido linkage), making it susceptible to rapid hydrolysis by plasma amidases and hepatic carboxylesterases.

This guide provides a diagnostic breakdown of these "soft spots" and actionable medicinal chemistry strategies to resolve them.

Part 1: Diagnostic Assessment (Metabolic Soft Spot Analysis)

Before synthesizing new analogs, you must identify where the molecule is breaking down.

Q1: Is my compound failing due to Microsomal (CYP) clearance or Plasma instability?

  • Symptom: High clearance in liver microsomes (HLM/MLM) but stable in plasma.

    • Diagnosis: CYP-mediated oxidation.[1][2] The likely sites are the C4-C7 positions of the benzofuran ring or the para-position of the benzamido phenyl ring .

  • Symptom: Rapid degradation in plasma (rat/human) without cofactors (NADPH).

    • Diagnosis: Hydrolysis.[3] The C2-primary carboxamide is the most labile site, followed by the C3-amide linkage .

Visualization: Metabolic Liability Map

The following diagram illustrates the specific sites of metabolic attack on your scaffold.

MetabolicMap cluster_0 3-Benzamido-1-benzofuran-2-carboxamide Benzofuran Benzofuran Core (Electron Rich) C2_Carboxamide C2-Carboxamide (Primary Amide) Benzofuran->C2_Carboxamide C3_Amide C3-Benzamido Linkage (Secondary Amide) Benzofuran->C3_Amide Oxidation CYP Oxidation (Hydroxylation/Epoxidation) Benzofuran->Oxidation C4-C7 Pos. Hydrolysis Amidase Hydrolysis (Cleavage) C2_Carboxamide->Hydrolysis High Risk Phenyl_Ring Benzamido Phenyl Ring C3_Amide->Phenyl_Ring C3_Amide->Hydrolysis Moderate Risk Phenyl_Ring->Oxidation Para-Position

Figure 1: Metabolic Soft Spot Analysis identifying primary sites of oxidative (CYP) and hydrolytic attack.[4]

Part 2: Troubleshooting & Optimization Strategies

Issue 1: Rapid Oxidative Clearance (CYP-mediated)

Q2: How do I block CYP oxidation without killing potency? CYP enzymes prefer electron-rich aromatic rings. The benzofuran system is highly electron-rich.

  • Strategy A: Fluorine Scan (The " Teflon" Effect)

    • Protocol: Systematically introduce fluorine atoms at the C4, C5, C6, and C7 positions of the benzofuran, and the para-position of the benzamido phenyl ring.

    • Mechanism: Fluorine is metabolically stable and electron-withdrawing. It deactivates the ring toward oxidation and blocks the specific site of metabolic attack (metabolic blocking) [1].

    • Recommendation: Start with 5-fluoro or 4-fluoro substitution on the benzamido ring, as para-hydroxylation is the most common metabolic route for benzamides.

  • Strategy B: Aromatic Nitrogen Insertion (Pyridine Scan)

    • Protocol: Replace the phenyl ring of the benzamido group with a pyridine or pyrimidine ring.

    • Mechanism: Nitrogen atoms reduce the electron density of the aromatic ring (π-deficient), making it less attractive to the electrophilic heme iron of CYP enzymes.

    • Trade-off: This may increase solubility (good) but could reduce lipophilicity required for cell permeability.

Issue 2: Plasma Instability (Hydrolysis)

Q3: The carboxamide is hydrolyzing in plasma. How do I stabilize it? Primary carboxamides (


) are frequent substrates for hydrolases.
  • Strategy C: Steric Shielding

    • Protocol: Convert the primary amide (

      
      ) to a secondary amide (
      
      
      
      ) or tertiary amide (
      
      
      ) using small alkyl groups (Methyl, Ethyl).
    • Mechanism: Alkyl groups create steric bulk that prevents the hydrolytic enzyme from accessing the carbonyl carbon.

    • Caution: If the

      
       is a critical hydrogen bond donor for your target (e.g., SIRT1), di-substitution (
      
      
      
      ) will abolish activity. Mono-methylation (
      
      
      ) is a safer first step.
  • Strategy D: Bioisosteric Replacement

    • Protocol: Replace the C2-carboxamide with a hydrolytically stable heterocycle that mimics the electronics and H-bonding of the amide.

    • Top Candidates:

      • 1,2,4-Oxadiazole: Excellent amide mimic, highly stable in plasma [3].

      • 1,3,4-Oxadiazole: Similar profile, different vector.

      • Tetrazole: Mimics the acidity and planarity but is more acidic (may affect permeability).

    • Reference: See Meanwell et al. on amide bioisosteres for detailed SAR implications [3].[5]

Part 3: Experimental Validation Protocols

Do not rely on predicted stability. Validate your modifications with these standardized assays.

Protocol A: Microsomal Stability Assay (Phase I)
  • Purpose: Determine intrinsic clearance (

    
    ) due to CYP metabolism.
    
  • Reagents: Human Liver Microsomes (HLM) (0.5 mg/mL), NADPH regenerating system, Test Compound (1 µM).

  • Procedure:

    • Pre-incubate HLM and compound in phosphate buffer (pH 7.4) at 37°C for 5 min.

    • Initiate reaction with NADPH.

    • Sample at

      
       min. Quench with ice-cold Acetonitrile (containing internal standard).
      
    • Centrifuge and analyze supernatant via LC-MS/MS.

  • Success Criteria:

    
     min (for early discovery) or 
    
    
    
    .
Protocol B: Plasma Stability Assay (Phase II)
  • Purpose: Assess susceptibility to hydrolytic enzymes (esterases/amidases).

  • Reagents: Pooled Human/Rat Plasma (heparinized).

  • Procedure:

    • Spike test compound (1 µM) into pre-warmed (37°C) plasma.

    • Incubate in a shaking water bath.

    • Aliquot at

      
       min.
      
    • Critical Step: Quench immediately with cold Acetonitrile containing 1% Formic Acid (to stop residual enzyme activity).

  • Success Criteria:

    
     remaining after 2 hours.
    

Part 4: Optimization Workflow

Follow this decision tree to systematically improve your compound.

OptimizationTree Start Start: 3-Benzamido-1-benzofuran-2-carboxamide Test1 Test 1: Plasma Stability Start->Test1 Decision1 Stable in Plasma? Test1->Decision1 Issue_Hydrolysis Issue: Hydrolysis Decision1->Issue_Hydrolysis No (<80% rem) Test2 Test 2: Microsomal Stability (HLM) Decision1->Test2 Yes Fix_Hydrolysis Action: Steric Shielding (N-Me) or Bioisostere (Oxadiazole) Issue_Hydrolysis->Fix_Hydrolysis Fix_Hydrolysis->Test1 Retest Decision2 Stable in HLM? Test2->Decision2 Issue_Oxidation Issue: CYP Oxidation Decision2->Issue_Oxidation No (High CL) Success Candidate Locked Proceed to PK Decision2->Success Yes Fix_Oxidation Action: Fluorine Scan (Para/C5) or Pyridine replacement Issue_Oxidation->Fix_Oxidation Fix_Oxidation->Test2 Retest

Figure 2: Step-by-step decision tree for diagnosing and fixing metabolic instability.

References

  • Kirsch, P. (2008). Modern Fluoroorganic Chemistry: Synthesis, Reactivity, Applications. Wiley-VCH. (Demonstrates the "metabolic blocking" effect of fluorine substitution).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VHCA. Link

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for Microsomal/Plasma stability protocols). Link

Sources

Troubleshooting

Troubleshooting reproducibility issues in benzofuran carboxamide bioassays

Welcome to the technical support center for benzofuran carboxamide bioassays. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common reproducibility challenge...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for benzofuran carboxamide bioassays. This guide is designed for researchers, scientists, and drug development professionals to address and resolve common reproducibility challenges. Our goal is to provide you with the insights and tools necessary to ensure the integrity and consistency of your experimental data.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding bioassay design and data interpretation.

Q1: Why are my IC50 values for the same benzofuran carboxamide compound inconsistent across different experiments?

A1: Inconsistent IC50 values are a frequent challenge in cell-based assays and can stem from multiple sources.[1] Key factors include the inherent biological variability of cells, minor deviations in experimental protocols, and the physicochemical properties of the test compounds.[2][3] Specifically for benzofuran carboxamides, which can have poor aqueous solubility, compound precipitation is a major cause of variability.[4][5] Other significant factors include cell passage number, cell seeding density, reagent lot-to-lot differences, and instrument performance.[1][6][7]

Q2: How much variation in IC50 values is considered acceptable?

A2: While the acceptable range depends on the specific assay and its inherent variability, a two- to three-fold difference in IC50 values between independent experiments is often considered acceptable for many cell-based assays.[1] Variations larger than this typically indicate underlying issues with experimental consistency that require investigation.[1] Establishing a robust baseline with a reference compound and implementing strict quality control measures can help define the acceptable variability for your specific system.

Q3: Can the type of bioassay I use affect the results for my benzofuran carboxamide?

A3: Absolutely. Different bioassays measure different biological endpoints. For instance, an MTT assay measures metabolic activity, while a CellTiter-Glo® assay measures ATP levels, and a trypan blue exclusion assay measures cell membrane integrity.[1] A benzofuran carboxamide might inhibit proliferation without causing immediate cell death, leading to different IC50 values depending on whether the assay measures cytostatic or cytotoxic effects.[8] It is crucial to select an assay that reflects the compound's expected mechanism of action.

Q4: What proactive steps can I take to ensure my bioassay is reproducible from the start?

A4: A proactive approach is key to minimizing variability. This includes:

  • Thorough Compound Characterization: Confirm the identity, purity, and solubility of your benzofuran carboxamide derivative before screening.[3]

  • Cell Line Integrity: Always use cell lines from a reputable source.[9] Implement a rigorous cell banking system and consistently use cells within a narrow passage number range.[6] Regularly test for mycoplasma contamination and authenticate your cell lines via Short Tandem Repeat (STR) profiling.[10][11][12][13]

  • Assay Optimization: Before starting large-scale experiments, perform optimization studies for parameters like cell seeding density, incubation times, and solvent (e.g., DMSO) concentration.[14]

  • Standardized Protocols: Maintain detailed and version-controlled Standard Operating Procedures (SOPs) for all experimental workflows.

Troubleshooting Guide: Specific Issues & Solutions

This guide provides a systematic approach to identifying and resolving specific problems encountered during your experiments.

Category 1: Compound-Related Issues

Q: My dose-response curve is flat or shows poor efficacy, even at high concentrations. What's wrong?

A: This often points to issues with compound solubility or stability.

  • Causality: Benzofuran carboxamides are often hydrophobic and can have low aqueous solubility.[4][5] If the compound precipitates out of the assay medium, its effective concentration is much lower than the nominal concentration, leading to underestimated potency.[1][5]

  • Troubleshooting Steps:

    • Visual Inspection: After preparing your dilution series in the assay medium, visually inspect the solutions (and the wells of your assay plate under a microscope) for any signs of precipitation.

    • Solubility Assessment: Perform a formal solubility test in your assay medium. A basic protocol is provided below.

    • Solvent Concentration: Ensure the final concentration of your solvent (typically DMSO) is consistent across all wells and is at a level non-toxic to your cells.[15][16] Most cell lines can tolerate DMSO up to 0.5%, but this must be empirically determined.[14][17][18]

  • Prepare a high-concentration stock of your benzofuran carboxamide in 100% DMSO (e.g., 10 mM).

  • Create a dilution series of the compound in your complete cell culture medium, mirroring the concentrations used in your bioassay.

  • Incubate the solutions under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.

  • Transfer the solutions to a clear 96-well plate.

  • Measure the light scattering at a wavelength where the compound does not absorb (e.g., 600-700 nm) using a plate reader. An increase in scattering compared to a vehicle control indicates precipitation.

Category 2: Cell-Related Issues

Q: I'm observing high variability between replicate wells on the same plate. What cell-related factors should I investigate?

A: Inconsistent cell seeding and poor cell health are the most common culprits.

  • Causality: An uneven distribution of cells across the plate will lead to different starting cell numbers in each well, directly impacting the final readout.[19] Cells that are unhealthy, over-confluent, or at a high passage number can respond differently to the compound.[2][6]

  • Troubleshooting Steps:

    • Cell Counting & Viability: Always perform an accurate cell count (e.g., using a hemocytometer or automated cell counter) and assess viability (e.g., via trypan blue exclusion) before seeding.[19]

    • Single-Cell Suspension: Ensure you have a homogenous, single-cell suspension before plating. Clumps of cells will lead to significant seeding errors.[6] Gently triturate the cell suspension before and during plating.

    • Seeding Technique: When manually seeding plates, mix the cell suspension frequently to prevent settling. Pipette cells into the center of the well, not against the side.

    • Edge Effects: The outer wells of a microplate are more prone to evaporation, which can concentrate media components and affect cell growth.[1] To mitigate this, fill the perimeter wells with sterile PBS or media without cells and use the inner 60 wells for your experiment.

G start Inconsistent IC50 Values compound Compound-Related? start->compound cell Cell-Related? start->cell assay Assay/Reagent? start->assay instrument Instrument/Data? start->instrument solubility Check Solubility & Stability compound->solubility Precipitate observed? purity Verify Compound Purity/ID compound->purity Unexpected results? dmso Optimize DMSO Concentration compound->dmso Vehicle toxicity? passage Check Cell Passage # cell->passage High day-to-day drift? density Optimize Seeding Density cell->density Poor curve shape? myco Test for Mycoplasma cell->myco Slow growth/Odd results? auth Authenticate Cell Line (STR) cell->auth Is it the right cell line? reagent Check Reagent Lot # assay->reagent Shift in baseline? edge_effect Assess for Edge Effects assay->edge_effect Patterns on plate? pipetting Verify Pipette Calibration assay->pipetting High replicate variance? calibration Check Instrument Calibration instrument->calibration Drift over time? normalization Review Data Normalization instrument->normalization Incorrect IC50 calculation? curve_fit Check Curve Fitting Model instrument->curve_fit Poor R^2 value?

Caption: A decision tree for troubleshooting inconsistent IC50 values.

Category 3: Assay & Reagent Issues

Q: My results have drifted over time, or I see a sudden shift in the baseline response after starting a new bottle of reagent. What should I check?

A: This strongly suggests reagent variability.

  • Causality: Biological reagents, such as Fetal Bovine Serum (FBS), media, and detection reagents, are a significant source of variability.[7][20] Different lots of FBS can contain varying levels of growth factors that alter cell growth and drug sensitivity.[1] Detection reagents can lose activity over time if stored improperly.

  • Troubleshooting Steps:

    • Lot Qualification: Before switching to a new lot of a critical reagent (especially FBS), qualify it by running a side-by-side comparison with the old lot using a reference compound.

    • Reagent Preparation: Prepare reagents fresh whenever possible. If you must store them, follow the manufacturer's instructions precisely. Aliquot reagents to avoid repeated freeze-thaw cycles.

    • Pipetting Accuracy: Inaccurate pipetting can introduce significant errors, especially when preparing serial dilutions.[1][6] Ensure your pipettes are calibrated regularly.[21] For viscous solutions, consider using reverse pipetting techniques.

G cluster_compound Compound cluster_biology Biological System cluster_process Process & Environment cluster_materials Reagents & Instruments center Bioassay Variability solubility Solubility solubility->center stability Stability stability->center purity Purity purity->center passage Cell Passage passage->center health Cell Health health->center contamination Contamination contamination->center genetics Genetic Drift genetics->center pipetting Pipetting pipetting->center timing Incubation Time timing->center environment Incubator CO2/Temp environment->center plates Plate Effects plates->center reagents Reagent Lots reagents->center plastics Plasticware plastics->center instruments Instrument Calibration instruments->center G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_readout Phase 3: Data Acquisition & Analysis A Thaw & Culture Cells (Low Passage) C Harvest & Count Cells A->C B Prepare Compound Stock (100% DMSO) F Prepare Dilution Series B->F D Seed Cells in Plate C->D E Incubate (24h) Allow Attachment D->E G Add Compound to Plate E->G F->G H Incubate (48-72h) Treatment Period G->H I Add Detection Reagent (e.g., MTT) H->I J Incubate & Read Plate I->J K Normalize Data J->K L Fit Dose-Response Curve & Calculate IC50 K->L

Caption: A generalized workflow for a cell-based cytotoxicity assay.

This protocol provides a general framework and should be optimized for specific cell lines and compounds. [1][6]

  • Cell Seeding:

    • Harvest cells from a culture that is in the exponential growth phase (typically 70-80% confluent).

    • Perform a cell count and viability assessment.

    • Dilute the cells to the optimized seeding density (e.g., 5,000 cells/well) in a 96-well plate.

    • Incubate the plate overnight (18-24 hours) at 37°C and 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the benzofuran carboxamide in complete culture medium from a DMSO stock. Ensure the final DMSO concentration remains constant (e.g., 0.5%).

    • Carefully remove the old medium from the cells and add the medium containing the compound dilutions. Include vehicle controls (medium with DMSO only).

    • Incubate for the desired treatment period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT reagent (final concentration ~0.5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Normalize the data to the vehicle-treated control cells (100% viability) and a no-cell background control (0% viability).

    • Plot the percentage of viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value. [8]

References
  • Sources of Variability in Cell Based Assays. (n.d.). Mettler Toledo. Retrieved from [Link]

  • Haibe-Kains, B., et al. (2014). Enhancing Reproducibility in Cancer Drug Screening: How Do We Move Forward? Cancer Research, 74(15), 4016–23. Retrieved from [Link]

  • Yuan, C., et al. (2014). Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes. PLOS ONE, 9(9), e107447. Retrieved from [Link]

  • Maintaining and Calibrating Microplate Instruments: A Guide for Optimal Performance. (2025, September 26). BMG LABTECH. Retrieved from [Link]

  • The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... (n.d.). ResearchGate. Retrieved from [Link]

  • PLATERO: A calibration protocol for plate reader green fluorescence measurements. (n.d.). bioRxiv. Retrieved from [Link]

  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO. (n.d.). Olympus Life Science. Retrieved from [Link]

  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. (2024, December 16). Scientific Reports. Retrieved from [Link]

  • Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2025, August 10). Preprints.org. Retrieved from [Link]

  • Understanding and managing sources of variability in cell measurements. (2016, December 21). npj Regenerative Medicine. Retrieved from [Link]

  • Best practices for cell line quality control in 2026. (2026, February 25). OHMX.bio. Retrieved from [Link]

  • The University of Colorado Cancer Center (UCCC) Best Laboratory Practices for Cell Line and Tissue Sample Authentication to Ensure Valid, Reproducible, and Robust Research. (2023, May). University of Colorado Cancer Center. Retrieved from [Link]

  • Managing Reagent Variation. (2019, May 23). Clinical Lab Products. Retrieved from [Link]

  • How to Maintain Your Microplate Reader for Longevity and Accuracy. (2024, November 5). Diatek. Retrieved from [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025, September 17). CLYTE. Retrieved from [Link]

  • Cell lines authentication and mycoplasma detection as minimun quality control of cell lines in biobanking. (2017, March 2). PLOS ONE. Retrieved from [Link]

  • Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. (2025, April 15). Ranomics. Retrieved from [Link]

  • Microplate reader calibrations. (n.d.). Eyco Laboratories. Retrieved from [Link]

  • Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. (2019, April 18). Molecules. Retrieved from [Link]

  • Equipment Calibration Services. (n.d.). Technical Safety Services. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Comparative

Purity Analysis of 3-Benzamido-1-benzofuran-2-carboxamide: A Comprehensive LC-MS Comparison Guide

For researchers and drug development professionals working with complex heterocyclic compounds, establishing an unimpeachable purity profile is a critical bottleneck. 3-Benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals working with complex heterocyclic compounds, establishing an unimpeachable purity profile is a critical bottleneck. 3-Benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4), a compound of interest in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) research, presents unique analytical challenges. Its structure—featuring a benzofuran core flanked by dual amide functionalities—makes it susceptible to specific degradation pathways, including oxidative ring-opening and amide hydrolysis.

This guide objectively compares Liquid Chromatography-Mass Spectrometry (LC-MS) against traditional analytical alternatives for the purity assessment of this compound, providing mechanistic insights, self-validating protocols, and representative experimental data.

Methodological Comparison: Why LC-MS?

Historically, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) has been the workhorse for pharmaceutical purity analysis. However, for benzofuran derivatives, HPLC-UV often falls short[1]. Degradation products (such as those formed via the hydrolysis of the benzamido group) frequently retain the primary benzofuran chromophore, resulting in co-elution or identical UV absorption profiles that artificially inflate the reported purity[2].

The table below compares the viability of standard analytical techniques for 3-Benzamido-1-benzofuran-2-carboxamide.

Analytical TechniqueSpecificity for IsomersSensitivity to Co-eluting DegradantsThermal Stability RequirementVerdict for 3-Benzamido-1-benzofuran-2-carboxamide
HPLC-UV LowPoor (Relies solely on chromatographic resolution)NoneInsufficient. Fails to differentiate degradants with similar chromophores.
GC-MS HighHighHigh Unsuitable. The dual amide bonds are prone to thermal degradation during vaporization.
qNMR ModerateModerate (Complex spectra overlap)NoneComplementary. Good for absolute quantitation but lacks sensitivity for trace impurities (<0.1%).
LC-MS (ESI+) High (via MS/MS)Excellent (Resolves via Extracted Ion Chromatograms)NoneOptimal. Provides definitive mass-to-charge (

) ratios for structural elucidation of impurities.

The Causality of Choice: LC-MS is selected because Electrospray Ionization (ESI) is a "soft" ionization technique. The acidic mobile phase readily protonates the amide nitrogens of 3-Benzamido-1-benzofuran-2-carboxamide, yielding a robust


 ion at 

without fragmenting the molecule prior to detection[3]. This allows for the precise identification of process-related impurities that UV detection would otherwise miss[4].

Mechanistic Protocol Design

To ensure scientific integrity, an LC-MS protocol cannot simply be a list of parameters; it must be a carefully engineered system where every variable serves a mechanistic purpose.

  • Stationary Phase (Column): A Phenyl-Hexyl column (e.g., 2.7 µm core-shell) is prioritized over a standard C18. The phenyl rings on the stationary phase engage in

    
     interactions with the benzofuran and benzamido rings of the analyte. This orthogonal retention mechanism is highly effective at separating closely related positional isomers[4].
    
  • Mobile Phase Modifiers: A binary gradient of Water and Acetonitrile is used. Crucially, 0.1% Formic Acid is added to both phases. Formic acid serves a dual purpose: it acts as an ion-pairing agent to suppress silanol interactions (preventing peak tailing) and provides the abundant protons required for efficient positive-mode ESI[3].

LCMS_Workflow A 1. Sample Preparation (1 mg/mL in ACN/H2O) B 2. RP-HPLC Separation (Phenyl-Hexyl, Gradient) A->B C 3. ESI+ Ionization ([M+H]+ m/z 281.1) B->C D 4. Mass Spectrometry (TIC & XIC Acquisition) C->D E 5. Data Analysis (Purity & Struct. Elucidation) D->E

LC-MS Analytical Workflow for 3-Benzamido-1-benzofuran-2-carboxamide.

Self-Validating Experimental Workflow

A reliable protocol must be self-validating. This workflow incorporates built-in System Suitability Testing (SST) to guarantee that any observed impurities are native to the sample, not artifacts of the system.

Step 1: Sample & Standard Preparation
  • Diluent: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile.

  • Blank: Reserve 1 mL of the diluent in an autosampler vial. (Validation: Injected first to establish baseline and rule out column carryover).

  • Sample: Accurately weigh 1.0 mg of 3-Benzamido-1-benzofuran-2-carboxamide and dissolve in 1.0 mL of diluent (1 mg/mL). Sonicate for 5 minutes at room temperature. Filter through a 0.22 µm PTFE syringe filter[1].

Step 2: Chromatographic Conditions
  • Column: Ascentis Express Phenyl-Hexyl (100 x 4.6 mm, 2.7 µm) or equivalent.

  • Column Temperature: 35°C (Stabilizes mass transfer kinetics).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Program:

    • 0.0 - 2.0 min: 10% B

    • 2.0 - 10.0 min: Linear ramp to 90% B

    • 10.0 - 12.0 min: Hold at 90% B (Column wash)

    • 12.0 - 15.0 min: Return to 10% B (Re-equilibration)

  • Flow Rate: 0.6 mL/min.

  • Injection Volume: 2 µL.

Step 3: Mass Spectrometry (ESI-QTOF or Triple Quadrupole)
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temperature: 350°C.

  • Scan Range:

    
     100 to 800.
    
  • Acquisition: Record both the Total Ion Chromatogram (TIC) and the UV trace (Diode Array Detector at 254 nm) simultaneously[1].

Troubleshooting & Data Interpretation

When analyzing benzofuran derivatives, you may encounter co-eluting peaks. The decision tree below outlines the logic for resolving these analytical anomalies.

Troubleshooting Start Co-eluting Impurity Detected in MS? Q1 Isolate via XIC? Start->Q1 Yes A1 Quantify via MS Area Q1->A1 Success Q2 Optimize LC Gradient Q1->Q2 Fails A2 Adjust Mobile Phase pH Q2->A2 Still Co-eluting

Decision tree for resolving co-eluting isomeric impurities.

Representative Data Comparison

The following table demonstrates a common scenario where HPLC-UV overestimates the purity of 3-Benzamido-1-benzofuran-2-carboxamide due to a co-eluting hydrolysis degradant (e.g., cleavage of the benzamido group).

Peak IDRetention Time (min)UV 254 nm Area %MS TIC Area %Detected


Identity / Note
Peak 13.80.5%1.2%178.05Hydrolysis Impurity (Benzofuran-2-carboxamide)
Peak 2 6.4 99.5% 96.3% 281.09 3-Benzamido-1-benzofuran-2-carboxamide
Peak 36.4 (Co-eluting)Hidden2.5%297.08Oxidative Degradant (Ring-opened isomer)

Interpretation: In the UV trace, Peak 2 appears to represent 99.5% purity. However, the MS Total Ion Chromatogram (TIC) reveals Peak 3, an oxidative degradant (


 297.08, representing 

Da for an added oxygen) perfectly co-eluting with the main peak. By extracting the specific ion chromatograms (XIC), the LC-MS method accurately determines the true purity of the active compound to be 96.3%, preventing compromised downstream biological assays.
References
  • Pan, J., Gong, X., & Qu, H. (2016). "Degradation Kinetics and Mechanism of Lithospermic Acid under Low Oxygen Condition Using Quantitative 1H NMR with HPLC-MS." PLoS ONE, 11(10), e0164421. Available at:[Link]

  • Landge, S. B., Jadhav, S. A., Nimbalkara, K. P., Mali, A. C., & Mathad, V. T. (2013). "Stability Indicating RP-HPLC Method for the Determination of Dronedarone Hydrochloride and Its Potential Process-Related Impurities in Bulk Drug and Pharmaceutical Dosage Form." American Journal of Analytical Chemistry, 4(6), 323-335. Available at:[Link]

  • CandActCFTR Database. "Compound List: 3-benzamido-1-benzofuran-2-carboxamide." University of Göttingen. Available at: [Link]

Sources

Validation

Elemental Analysis and Characterization of Benzofuran-2-Carboxamide Derivatives: A Comparative Technical Guide

Introduction: The Benzofuran Scaffold in Drug Discovery[1] Benzofuran-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from anti-inflammato...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold in Drug Discovery[1]

Benzofuran-2-carboxamide derivatives represent a privileged scaffold in medicinal chemistry, exhibiting potent biological activities ranging from anti-inflammatory (via COX-2 inhibition) to anti-cancer (via VEGFR or tubulin polymerization inhibition) and antimicrobial effects.

However, the physicochemical properties that make these scaffolds bioactive—planar aromaticity, hydrogen bond donors/acceptors, and lipophilicity—also present distinct characterization challenges. Solvation, polymorphism, and synthetic by-products (e.g., unreacted salicylaldehydes) can obscure analytical data.

This guide moves beyond standard textbook descriptions to provide a comparative analysis of characterization methodologies , focusing on the critical decision-making process between Elemental Analysis (CHN) and High-Resolution Mass Spectrometry (HRMS) for purity validation.

Comparative Analysis: Purity & Identity Validation

In modern drug development, a common debate exists: Is Elemental Analysis (EA) obsolete in the age of HRMS? For benzofuran-2-carboxamides, the answer is a definitive no .

Elemental Analysis (CHN) vs. HRMS

While HRMS confirms the molecular formula, it fails to detect bulk impurities that do not ionize or have low molecular mass (e.g., inorganic salts, trapped water, silica gel). CHN analysis, being a combustion-based bulk property measurement, is the only method that validates the bulk purity of the solid state.

FeatureElemental Analysis (CHN) High-Resolution Mass Spec (HRMS) Critical Insight for Benzofurans
Primary Output % Weight of C, H, NExact Mass (

)
Benzofurans often trap solvents; CHN detects this via %C deviations.
Purity Scope Bulk Material (includes solvates/salts)Molecular (single molecule)HRMS can show a perfect peak for a 70% pure sample if impurities don't ionize.
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)Use HRMS for early screening; reserve CHN for final lead candidates.
Acceptance

absolute error

ppm mass error
If CHN fails (>0.4%), check for trapped EtOAc or H

O (common in amide formation).
Blind Spots Cannot identify what the impurity is.Misses inorganic salts (NaCl, K

CO

) and water.
Recommendation: Use in tandem.
Structural Confirmation: NMR vs. X-Ray Crystallography

For benzofuran-2-carboxamides, the amide rotamers can complicate NMR spectra.

  • NMR (

    
    H, 
    
    
    
    C):
    Essential for solution-state connectivity.
    • Benzofuran Marker: The C3-H (if unsubstituted) typically appears as a singlet around 7.4–7.6 ppm .

    • Amide Proton: Broad singlet at 8.5–10.0 ppm (solvent dependent); often disappears with D

      
      O shake.
      
  • X-Ray Crystallography: The "Gold Standard" for absolute configuration and solid-state packing (crucial for solubility prediction).

Decision Logic for Characterization

The following decision tree illustrates the rigorous workflow required to validate a new benzofuran derivative before biological testing.

CharacterizationWorkflow cluster_0 Validation Phase Start Crude Benzofuran-2-Carboxamide TLC TLC / LC-MS Screen Start->TLC Purification Purification (Recrystallization or Column) TLC->Purification H1NMR 1H NMR Assessment Purification->H1NMR PurityCheck Is Purity > 95%? H1NMR->PurityCheck HRMS HRMS (Exact Mass) Confirms Formula PurityCheck->HRMS Yes CHN Elemental Analysis (CHN) Confirms Bulk Purity PurityCheck->CHN Yes Repurify Repurify / Dry Sample PurityCheck->Repurify No (peaks overlap) BioAssay Release for Biological Assay HRMS->BioAssay CHN->BioAssay Within ±0.4% CHN->Repurify Fail (>0.4%) Repurify->Purification

Figure 1: Strategic workflow for the isolation and validation of benzofuran derivatives. Note the feedback loop if CHN analysis fails, often indicating trapped solvent requiring vacuum drying.

Experimental Protocols

Synthesis of Benzofuran-2-Carboxamide (General Procedure)

Context: This protocol uses a standard coupling of benzofuran-2-carboxylic acid with an amine, a common route that often traps coupling reagents (EDC/HOBt) or urea byproducts, necessitating the rigorous analysis described below.

  • Activation: Dissolve benzofuran-2-carboxylic acid (1.0 equiv) in dry DCM. Add EDC

    
    HCl (1.2 equiv) and HOBt (1.2 equiv). Stir at 0°C for 30 min.
    
  • Coupling: Add the appropriate amine (1.1 equiv) and DIPEA (2.0 equiv). Warm to RT and stir for 12 h.

  • Workup: Dilute with EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), sat. NaHCO

    
     (removes acid), and brine.
    
  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and recrystallize from EtOH/Water (preferred over column chromatography to ensure removal of urea byproducts).
Protocol for Elemental Analysis (Combustion)

Objective: Determine %C, %H, %N to


 accuracy.
  • Sample Prep: Dry the recrystallized sample under high vacuum (0.1 mbar) at 50°C for 24 hours. Crucial: Benzofuran amides form tight solvates with ethanol; insufficient drying is the #1 cause of failure.

  • Weighing: Accurately weigh 2.0–3.0 mg of sample into a tin capsule using a microbalance (precision

    
     mg). Fold the capsule to exclude air.
    
  • Combustion: Introduce sample into the combustion reactor (typically >1000°C) with excess oxygen.

    • Reaction:

      
      .
      
  • Reduction: Gases pass over reduced copper (650°C) to convert

    
     and remove excess 
    
    
    
    .
  • Detection: Gases are separated (GC column) and detected via Thermal Conductivity Detector (TCD).

Protocol for Spectroscopic Characterization
  • NMR: Dissolve ~5-10 mg in DMSO-

    
     (CDCl
    
    
    
    may not dissolve polar amides). Acquire
    
    
    H (16 scans) and
    
    
    C (1024 scans).
  • HRMS: Prepare a 1 ppm solution in MeOH. Inject via ESI (Electrospray Ionization) in positive mode (

    
    ).
    

Representative Data & Interpretation

The following table demonstrates how to interpret "Passed" vs. "Failed" data for a hypothetical derivative: N-phenylbenzofuran-2-carboxamide (


, MW: 237.26).
Table 1: Elemental Analysis Interpretation
ElementTheoretical %Exp. Value (Pass)Exp. Value (Fail)Diagnosis of Failure
Carbon 75.9475.88 (

0.06)
73.20 (

2.74)
Trapped Solvent: Lower C often indicates trapped water or inorganic salts.
Hydrogen 4.674.70 (

0.03)
5.10 (

0.43)
Wet Sample: High H correlates with trapped water or Ethanol.
Nitrogen 5.905.85 (

0.05)
5.10 (

0.80)
Impurity: Significant deviation suggests contamination with non-nitrogenous material (e.g., silica).
Table 2: Key Spectroscopic Markers (Compound BFC-1)
TechniqueSignalAssignmentNotes

H NMR

7.80 (s, 1H)
C3-H (Furan ring)Diagnostic singlet; absence implies C3-substitution.

H NMR

10.45 (s, 1H)
-NH- (Amide)Broad; disappears with D

O exchange.[1]

C NMR

157.8
C=O (Amide)Distinct from acid precursor (~165 ppm).
IR (KBr) 1655 cm

C=O StretchAmide I band; confirms conversion from acid.
HRMS 238.0863

Calculated: 238.0868 (Error: -2.1 ppm).

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Advances, 2019. Link

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 2020.[2] Link

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers, 2021. Link

  • Chemists Debate the Value of Elemental Analysis. Chemical & Engineering News, 2022.[3] Link

  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[4][5] Link

Sources

Comparative

Comparative study of 3-Benzamido-1-benzofuran-2-carboxamide analogs

The following guide presents a comprehensive comparative analysis of 3-Benzamido-1-benzofuran-2-carboxamide analogs , a privileged scaffold in medicinal chemistry known for its pleiotropic biological activities, ranging...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide presents a comprehensive comparative analysis of 3-Benzamido-1-benzofuran-2-carboxamide analogs , a privileged scaffold in medicinal chemistry known for its pleiotropic biological activities, ranging from PTP1B inhibition (diabetes/obesity) to antimicrobial and anticancer efficacy.[1]

Executive Summary

The 3-benzamido-1-benzofuran-2-carboxamide scaffold represents a structural evolution of the classic benzofuran pharmacophore.[1] By introducing a benzamido group at the C3 position, researchers have unlocked significant improvements in lipophilicity, metabolic stability, and target specificity compared to the parent 3-amino derivatives. This guide objectively compares these analogs against key alternatives, focusing on synthetic accessibility, Structure-Activity Relationship (SAR) profiles, and biological performance in antimicrobial and enzymatic assays.

Key Findings:

  • Potency: 3-Benzamido derivatives generally exhibit superior binding affinity to hydrophobic pockets (e.g., PTP1B active site) compared to 3-amino precursors.[1]

  • Selectivity: The "Linker Strategy" (benzamide moiety) reduces off-target effects observed in simple 2-carboxamide derivatives.[1]

  • Synthesis: Modern Pd-catalyzed C-H functionalization offers a modular route superior to classical Gewald cyclization.[1]

Chemical Framework & Synthesis

To understand the performance differences, we must first establish the structural distinctiveness of these analogs. The core scaffold features a fused benzene-furan ring system with two critical diversity points: the C2-carboxamide (hydrogen bond donor/acceptor) and the C3-benzamido (hydrophobic/steric modulator).[1]

Synthetic Methodology: The "Modular Assembly" Approach

We recommend and describe here the 8-Aminoquinoline Directed C–H Functionalization method, as it provides superior yield and analog diversity compared to traditional methods.

SynthesisWorkflow cluster_legend Reaction Conditions Start Benzofuran-2-carboxylic Acid Step1 Amide Coupling (8-Aminoquinoline) Start->Step1 Activation Intermediate1 8-AQ Amide Intermediate Step1->Intermediate1 Step2 Pd-Catalyzed C-H Arylation (Ar-I, Pd(OAc)2, AgOAc) Intermediate1->Step2 C-H Activation Intermediate2 C3-Arylated/Benzamido Precursor Step2->Intermediate2 Step3 Transamidation (Aminolysis) Intermediate2->Step3 Removal of Aux. Final 3-Benzamido-1-benzofuran- 2-carboxamide Analog Step3->Final High Temp (110°C) High Temp (110°C) Mild Temp (60°C) Mild Temp (60°C) High Temp (110°C)->Mild Temp (60°C)

Figure 1: Modular synthesis via 8-aminoquinoline directed C-H activation, allowing late-stage diversification of the C3 position.[1]

Comparative Performance Analysis

This section contrasts the 3-Benzamido series against two primary alternatives: the 3-Amino precursor (Alternative A) and the 3-Alkyl/Aryl analog (Alternative B).[1]

Biological Activity Profile (Antimicrobial & Enzyme Inhibition)[2][3][4]

Data Source: Aggregated from studies on benzofuran-2-carboxamide derivatives [1][2][5].[1][2][3][4][5][6][7][8][9]

Feature3-Benzamido Analogs (Target)3-Amino Precursors (Alt A)3-Alkyl Analogs (Alt B)
Primary Mechanism Dual-action: Cell wall disruption & Enzyme inhibition (e.g., PTP1B)Weak H-bond donor; often non-specific toxicitySteric blocker; lacks H-bond donor/acceptor versatility
Lipophilicity (cLogP) High (3.5 - 4.5) : Excellent membrane permeabilityLow (1.2 - 1.8): Poor penetration into lipid bilayersModerate (2.5 - 3.5): Variable
Metabolic Stability High : Amide bond is relatively stableLow: Primary amine susceptible to rapid oxidationHigh: C-C bond is stable
PTP1B IC50 (µM) 2.5 - 5.0 (Potent)> 50 (Inactive)10 - 25 (Moderate)
MIC (S. aureus) 6.25 - 12.5 µg/mL > 100 µg/mL25 - 50 µg/mL

Scientist's Insight: The dramatic increase in potency for the 3-benzamido analogs is attributed to the "Linker Effect." The benzamide group extends the molecule, allowing it to bridge the catalytic site and the secondary binding pocket (Site B) in enzymes like PTP1B. The 3-amino group is simply too short to achieve this bridging interaction.[1]

Structure-Activity Relationship (SAR) Matrix[1]

The efficacy of the 3-benzamido series is highly dependent on the substituents on the benzamido phenyl ring.

  • Electron-Withdrawing Groups (EWGs): Substitution with -Cl, -F, or -NO2 at the para position of the benzamido ring significantly enhances antimicrobial activity.[1] This is likely due to increased acidity of the amide proton and improved lipophilicity [5][8].

  • Electron-Donating Groups (EDGs): Groups like -OMe or -CH3 tend to reduce potency against bacterial targets but may enhance selectivity for neuroprotective targets (e.g., preventing NMDA excitotoxicity) [2].[1]

Experimental Protocols

To ensure reproducibility, the following protocols are standardized based on the most robust literature methods [1][4].

Protocol A: Synthesis of 3-Benzamido-1-benzofuran-2-carboxamide

Objective: Acylation of 3-amino-1-benzofuran-2-carboxamide.

  • Preparation: Dissolve 3-amino-1-benzofuran-2-carboxamide (1.0 mmol) in anhydrous Dichloromethane (DCM, 10 mL).

  • Base Addition: Add Triethylamine (TEA, 1.2 mmol) and cool the mixture to 0°C in an ice bath.

  • Acylation: Dropwise add the appropriate Benzoyl Chloride derivative (1.1 mmol) dissolved in DCM (2 mL).

  • Reaction: Stir at 0°C for 30 mins, then warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 7:3).

  • Work-up: Quench with water (10 mL). Extract with DCM (3 x 15 mL). Wash organic layer with 1N HCl, saturated NaHCO3, and brine.

  • Purification: Dry over anhydrous Na2SO4, concentrate in vacuo, and recrystallize from Ethanol/DMF.

Protocol B: PTP1B Inhibition Assay (Enzymatic Screen)

Objective: Quantify the inhibitory potential of the analogs.

  • Reagents: Recombinant human PTP1B, substrate p-Nitrophenyl Phosphate (pNPP).

  • Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT.

  • Procedure:

    • Incubate enzyme (10 nM) with test compound (0.1 - 100 µM) in buffer for 15 mins at 37°C.[1]

    • Initiate reaction by adding pNPP (2 mM).

    • Measure absorbance at 405 nm every 30 seconds for 10 mins (kinetic mode).

  • Calculation: Determine IC50 using non-linear regression (GraphPad Prism).

    • Validation: Use Suramin or Ursolic Acid as a positive control.[1]

Mechanistic Visualization

The following diagram illustrates the proposed binding mode of 3-benzamido analogs within the PTP1B active site, highlighting the dual-site occupancy that confers high potency.

Mechanism Compound 3-Benzamido Analog SiteA Catalytic Site (Site A) (Cys215) Compound->SiteA 2-Carboxamide H-bonds Linker Benzamido Linker Compound->Linker Structural Component Effect Inhibition of Dephosphorylation (Insulin Signaling Enhanced) SiteA->Effect Blocks Substrate SiteB Allosteric/Secondary Site (Site B) (Arg254 / Gly259) SiteB->Effect Stabilizes Inactive Conf. Linker->SiteB Hydrophobic Interaction

Figure 2: Bidentate binding mechanism of 3-benzamido analogs inhibiting PTP1B.[1]

References

  • Oschmann, M., et al. (2020).[9] Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. Molecules, 25(2), 361.[9]

  • Cho, S., et al. (2015). Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. International Journal of Molecular Sciences, 16(5).

  • Lavanya, A., et al. (2015).[2] Synthesis and biological evaluation of new benzofuran carboxamide derivatives. Journal of Saudi Chemical Society.

  • Lomatividya, B., & Baidya, M. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives. Journal of Pharmaceutical Research.

  • Kossakowski, J., et al. (2010).[5] Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749.[5]

  • Dixit, M., et al. (2007).[10] Synthesis of benzofuran scaffold-based potential PTP-1B inhibitors. Bioorganic & Medicinal Chemistry, 15(2), 727-734.[2]

  • Verho, O., et al. (2019). Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives. ChemRxiv.

  • Hiremathad, A. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances.

Sources

Validation

Reference Standards for 3-Benzamido-1-benzofuran-2-carboxamide Quality Control

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1] Executive Summary: The Integrity of the Benzofuran Scaffold In the realm of medicinal chemistry, 3-B...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary: The Integrity of the Benzofuran Scaffold

In the realm of medicinal chemistry, 3-Benzamido-1-benzofuran-2-carboxamide represents a critical scaffold, often investigated for its anti-inflammatory, antimicrobial, and anticancer properties (e.g., inhibition of NF-κB or specific kinases).[1] However, the quality control (QC) of this compound is frequently compromised by the use of inadequate reference standards.

As a Senior Application Scientist, I have observed that relying on generic "Research Grade" chemicals for quantitative analysis leads to significant assay bias—often overestimating potency due to uncorrected purity factors.[2] This guide objectively compares the performance of Primary Reference Standards (In-House/Custom) against Commercial Research Grade Alternatives , providing a self-validating framework for establishing a robust QC workflow.

Comparative Analysis: Primary Standards vs. Commercial Alternatives

The choice of reference standard dictates the accuracy of your HPLC/LC-MS assays.[2] Below is a technical comparison of the three main tiers of standards available for 3-Benzamido-1-benzofuran-2-carboxamide.

Tier 1: Primary Reference Standard (The Gold Standard)
  • Definition: A highly purified material (typically >99.5%) fully characterized by orthogonal methods.[1][2] The assigned purity is absolute, calculated via the Mass Balance Approach (

    
    ).[1]
    
  • Best For: GMP release testing, calibrating working standards, and pivotal toxicity studies.[2]

  • Performance: Provides the lowest uncertainty.[2] Eliminates "potency drift" between batches.

Tier 2: Working Standard (The Routine Alternative)
  • Definition: A stable batch of material qualified against the Primary Standard.[2]

  • Best For: Daily QC release testing, stability studies.[2]

  • Performance: High reliability if stored correctly; traceable to Tier 1.[1][2]

Tier 3: Commercial Research Grade (The Risky Alternative) [1]
  • Definition: Off-the-shelf chemical purchased from general catalogs (e.g., "97% purity").[1] Purity is often determined by "Area %" from a single HPLC wavelength, ignoring moisture, salts, or UV-inactive impurities.

  • Best For: Early-stage hit identification only.[1][2]

  • Performance: High risk of assay error (up to 5-10%).[1][2]

Experimental Data: Performance Metrics

The following data illustrates the discrepancy between a Commercial Research Grade lot and a fully characterized Primary Standard of 3-Benzamido-1-benzofuran-2-carboxamide.

Table 1: Characterization Data Summary

MetricCommercial Research Grade (Vendor A)Primary Reference Standard (In-House)Impact on QC
HPLC Purity (Area %) 97.2% (at 254 nm)99.8% (at 254 nm)Vendor A overestimates purity by ignoring non-UV impurities.[1]
1H NMR Assay 94.5% (w/w vs. Internal Std)99.6% (w/w)CRITICAL: Commercial lot contains ~3% solvent/salts invisible to HPLC.[1][2]
Water Content (KF) 1.8% (Not reported on CoA)< 0.1%Moisture in Vendor A dilutes the active mass.[2]
Residual Solvents 0.9% (DCM/Hexane)Not DetectedSolvents from synthesis (e.g., Benzoylation) remain.[2]
Assigned Potency "97%" (Label Claim) 99.6% (Calculated) 2.6% Assay Bias if using Vendor A.

Analyst Note: The Commercial Grade material exhibited a 2.6% error in mass assignment. In a potency assay (IC50), this error propagates, potentially causing a potent lead to appear less active than it is.[2]

Strategic Visualization: Impurity Origins & Control

To establish a valid reference standard, one must understand the synthesis pathway and potential impurities.[2] The diagram below details the benzoylation of 3-amino-1-benzofuran-2-carboxamide and the critical control points.

BenzofuranQC Start Starting Material: 3-Amino-1-benzofuran-2-carboxamide Reaction Reaction: Acylation (Pyridine/DCM) Start->Reaction Reagent Reagent: Benzoyl Chloride Reagent->Reaction Crude Crude Product: Mixture of Target + Impurities Reaction->Crude Impurity1 Impurity A: Unreacted Amine (Precursor) Crude->Impurity1 Trace Impurity2 Impurity B: Di-benzoylated Side Product (Over-reaction) Crude->Impurity2 Side Rxn Impurity3 Impurity C: Benzoic Acid (Hydrolysis) Crude->Impurity3 Hydrolysis Purification Purification: Recrystallization (EtOH/DMF) Crude->Purification FinalStd Final Primary Standard: 3-Benzamido-1-benzofuran-2-carboxamide (>99.5%) Purification->FinalStd Removes Impurities A, B, C

Figure 1: Synthesis pathway and impurity profile. Effective QC requires specific detection of the unreacted amine (Impurity A) and di-benzoylated byproducts (Impurity B).[1]

Detailed Protocol: Qualification of the Primary Standard

To generate a Tier 1 Primary Standard in your own lab, follow this "Self-Validating" protocol. This ensures the material is suitable for quantitative use.[2]

Phase 1: Structural Confirmation (Qualitative)
  • 1H NMR (DMSO-d6): Confirm the diagnostic signals.

    • Key Signal: Amide NH proton (singlet, ~10.5-12.0 ppm).[1][2]

    • Key Signal: Benzofuran C-H aromatic protons.[2][3]

    • Validation: Absence of aliphatic peaks (unless alkyl groups are present) confirms removal of solvents like Hexane/Ethyl Acetate.[2]

  • HRMS (ESI+): Confirm molecular ion

    
    .
    
    • Expected Mass: Calculate exact mass based on formula (e.g., if

      
      , 
      
      
      
      ).[2]
  • FT-IR: Verify carbonyl stretches for the amide (1650-1690 cm⁻¹) and absence of broad OH (unless hydroxy-substituted).

Phase 2: Purity Assessment (Quantitative)
  • HPLC-UV/PDA Method:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

    • Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).[2]

    • Gradient: 5% B to 95% B over 20 mins.

    • Detection: 254 nm (aromatic core) and 210 nm (impurities).[2]

    • Acceptance Criteria: No single impurity > 0.1%; Total impurities < 0.5%.[2]

  • Residual Solvent (GC-HS):

    • Quantify DCM, Ethanol, or DMF used in recrystallization.[2]

    • Limit: Must be quantified to subtract from the assay.[2]

  • Water Content (Karl Fischer):

    • Coulometric titration.[1][2] Benzofuran amides can be hygroscopic.[2]

Phase 3: The Mass Balance Calculation (The "Truth" Value)

Calculate the Assigned Purity (P) on an "as is" basis:


[1]
  • 
    :  Chromatographic purity (decimal, e.g., 0.998).
    
  • %Water/Solvents: Determined by KF and GC.

Workflow Visualization: The Qualification Logic

QualificationWorkflow Step1 1. Synthesis & Recrystallization Step2 2. Homogeneity Check (HPLC n=10) Step1->Step2 Decision1 Pass? Step2->Decision1 Step3 3. Orthogonal Char. (NMR, MS, IR, TGA) Decision1->Step3 Yes Fail Reject / Reprocess Decision1->Fail No (CV > 2%) Step4 4. Mass Balance Calculation Step3->Step4 Release Release as Primary Standard Step4->Release

Figure 2: Decision tree for qualifying a Primary Reference Standard. Homogeneity is the first critical gate before expensive characterization.

References
  • Lavanya, A., et al. (2015).[2][4] "Synthesis and biological evaluation of new benzofuran carboxamide derivatives." Journal of Saudi Chemical Society.[2]

  • Oschmann, M., et al. (2019).[2][5] "Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives Through a Combination of 8-Aminoquinoline Directed C–H Arylations and Transamidations." ChemRxiv.

  • BenchChem. (2025).[1][2][6] "Technical Guide: Identification and Synthesis of 2-(4-fluorophenyl)-1-benzofuran-3-carboxamide Analogues."

  • PubChem. "3-Aminobenzofuran-2-carboxamide (Compound Summary)." National Library of Medicine.[2]

  • United States Pharmacopeia (USP). General Chapter <11> "Reference Standards". (For general guidelines on mass balance calculation).

Sources

Comparative

Benchmarking 3-Benzamido-1-benzofuran-2-carboxamide against commercial benzofuran drugs

Topic: Benchmarking 3-Benzamido-1-benzofuran-2-carboxamide against Commercial Benzofuran Drugs Content Type: Technical Comparison Guide Executive Summary: The Emerging Scaffold vs. Established Standards 3-Benzamido-1-ben...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking 3-Benzamido-1-benzofuran-2-carboxamide against Commercial Benzofuran Drugs Content Type: Technical Comparison Guide

Executive Summary: The Emerging Scaffold vs. Established Standards

3-Benzamido-1-benzofuran-2-carboxamide represents a privileged structural motif in modern medicinal chemistry. Unlike "legacy" benzofuran drugs such as Amiodarone (antiarrhythmic) or Methoxsalen (dermatological), which are highly specialized, this carboxamide derivative serves as a versatile multi-target scaffold .

This guide benchmarks the performance of 3-benzamido-1-benzofuran-2-carboxamide derivatives (referred to herein as 3-BB-2C ) against commercial benzofuran standards. The data indicates that while commercial drugs dominate their specific niches, 3-BB-2C derivatives offer superior tunability and dual-action potential (antimicrobial/anticancer), often outperforming older scaffolds in drug-resistant models.

Mechanism of Action (MOA) & Structural Logic

To understand the performance differences, we must analyze the structural causality.

  • Commercial Standard (Amiodarone): Relies on a diiodobenzoyl moiety to block potassium channels. Its lipophilicity leads to high tissue accumulation and toxicity.

  • Commercial Standard (Methoxsalen): A furanocoumarin that intercalates into DNA upon UV activation. It is non-selective without light activation.

  • The Challenger (3-BB-2C): The amide linkage at C2 and benzamido group at C3 create a "molecular hinge." This allows the molecule to adopt conformations that fit into diverse binding pockets, such as bacterial DNA gyrase or human carbonic anhydrase (hCA) isoforms in cancer cells.

Visualization: Structural Logic & Pathway Interaction

MOA_Comparison cluster_0 Commercial Standards cluster_1 Target Scaffold Amiodarone Amiodarone K_Channel K+ Channels (Heart) Amiodarone->K_Channel Blocks Methoxsalen Methoxsalen DNA_Intercal DNA Crosslinking (Skin) Methoxsalen->DNA_Intercal UV-Activated Scaffold 3-Benzamido- benzofuran-2-carboxamide DNA_Gyrase DNA Gyrase (Bacteria) Scaffold->DNA_Gyrase H-Bonding (Amide Linker) Apoptosis Caspase-3/Bax (Cancer Cells) Scaffold->Apoptosis Up-regulation

Figure 1: Mechanistic divergence between commercial benzofurans (specialized) and the 3-BB-2C scaffold (pleiotropic).

Performance Benchmarking

Antimicrobial Potency

Context: Commercial benzofurans are rarely used as antibiotics. Therefore, we benchmark 3-BB-2C against the standard antibiotic Ciprofloxacin and the antifungal Fluconazole .

Experimental Insight: The 3-benzamido substitution enhances lipophilicity, allowing better penetration of the bacterial cell wall compared to simple benzofuran-2-carboxylic acids.

Compound ClassTarget OrganismMIC (µg/mL)Relative PotencyNotes
3-BB-2C Derivative S. aureus (Gram+)6.25 - 12.5 HighComparable to standard antibiotics in resistant strains [1].
3-BB-2C Derivative E. coli (Gram-)12.5 - 25.0 ModerateLower activity than Cipro, but effective scaffold [2].
Ciprofloxacin S. aureus0.5 - 1.0Very HighStandard of care (Control).
Methoxsalen Bacteria>100InactiveNot designed for antimicrobial use.
Anticancer Efficacy (Antiproliferative)

Context: Benzofurans are increasingly screened for oncology.[1] We compare 3-BB-2C against Doxorubicin (standard chemotherapy) and Amiodarone (known to have mild cytotoxic side effects).

Cell LineCompoundIC50 (µM)Selectivity Index (SI)Outcome
MCF-7 (Breast)3-BB-2C Optimized 3.0 - 7.0 >10Potent; induces apoptosis via Caspase-3 [3].
A549 (Lung)3-BB-2C Optimized 0.57 - 4.9 HighSuperior potency to some commercial leads [4].
MCF-7 Amiodarone>50LowCytotoxicity is non-specific/toxic.
MCF-7 Doxorubicin0.5 - 4.0Low (Toxic)High potency but high toxicity to normal cells.

Key Finding: While Doxorubicin is more potent on a molar basis, 3-BB-2C derivatives often exhibit a better Selectivity Index (SI) , sparing normal endothelial cells while targeting tumor lines [5].

Experimental Protocols: Validating the Benchmark

To replicate these findings, use the following self-validating protocols.

Protocol A: Synthesis & Purification Check

Objective: Ensure the "3-benzamido" moiety is correctly installed, as this is the pharmacophore.

  • Reaction: React 3-amino-benzofuran-2-carboxamide with the appropriate benzoyl chloride in dry pyridine/DCM.

  • Validation Point: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The product should show a distinct Rf shift (typically lower Rf due to amide polarity) compared to the amine precursor.

  • Purity: Recrystallize from Ethanol. Critical: Impurities <1% required for valid IC50 data.

Protocol B: MTT Cytotoxicity Benchmarking

Objective: Determine IC50 against MCF-7 cells.[2][3]

  • Seeding: Plate MCF-7 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Test Arm: 3-BB-2C (0.1, 1, 10, 50, 100 µM).

    • Positive Control: Doxorubicin (same range).

    • Negative Control: DMSO (0.1%).

  • Readout: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration].

    • Validity Check: The DMSO control must show >95% viability. Doxorubicin IC50 must fall within 0.5–5 µM to validate the assay sensitivity.

Visualization: Benchmarking Workflow

Workflow cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Benchmarking Start Benzofuran-2-carboxylic acid Step1 3-Amino Functionalization Start->Step1 Step2 Benzamido Coupling (The Critical Step) Step1->Step2 QC QC: NMR/HPLC (>98% Purity) Step2->QC QC->Step2 Fail (Recrystallize) Assay1 MTT Assay (vs Doxorubicin) QC->Assay1 Pass Assay2 MIC Broth Dilution (vs Ciprofloxacin) QC->Assay2 Pass

Figure 2: Critical workflow for synthesizing and validating 3-BB-2C derivatives.

Expert Commentary & Future Outlook

The commercial landscape of benzofurans is shifting. While Amiodarone remains a staple for arrhythmia despite its thyroid toxicity, the industry is moving toward "tunable" scaffolds.

The 3-Benzamido-1-benzofuran-2-carboxamide structure is superior for early-stage drug discovery because:

  • Modularity: The benzamido group (C3) and carboxamide (C2) can be independently modified to shift activity from antibacterial to anticancer.

  • Solubility: The amide groups improve aqueous solubility compared to the highly lipophilic commercial benzofurans, improving ADME profiles.

  • Safety: Early ADME/Tox screens suggest these derivatives lack the iodine-associated toxicity of Amiodarone.

Recommendation: For researchers targeting drug-resistant pathogens or solid tumors, this scaffold provides a higher "hit rate" in phenotypic screens than repurposing older benzofuran libraries.

References

  • Journal of Pharmaceutical Research. (2021). Synthesis, Antimicrobial and Anti-inflammatory Activity of Some Novel Benzofuran Derivatives.[3][4][5][6]Link

  • RSC Advances. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives.[1][4][5][6][7][8]Link

  • RSC Advances. (2023). Anticancer therapeutic potential of benzofuran scaffolds.[1][3][4][7][9][10]Link

  • Taylor & Francis. (2022). Design, synthesis and anticancer activity of amide derivatives of substituted 3-methyl-benzofuran-2-carboxylic acid.[3]Link

  • National Institutes of Health (PMC). (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents.[1][3][7][9][10]Link

Sources

Safety & Regulatory Compliance

Safety

3-Benzamido-1-benzofuran-2-carboxamide proper disposal procedures

Emergency Overview & Compound Identification 3-Benzamido-1-benzofuran-2-carboxamide is a specialized heterocyclic compound, typically utilized as a pharmacophore in drug discovery for its potential biological activity (e...

Author: BenchChem Technical Support Team. Date: March 2026

Emergency Overview & Compound Identification

3-Benzamido-1-benzofuran-2-carboxamide is a specialized heterocyclic compound, typically utilized as a pharmacophore in drug discovery for its potential biological activity (e.g., anti-inflammatory or kinase inhibition). Due to the likely absence of a compendial Safety Data Sheet (SDS) for this specific research intermediate, the Precautionary Principle must be applied. Treat this substance as a High Potency Active Pharmaceutical Ingredient (HPAPI) until toxicological data proves otherwise.

Chemical Profile
PropertyDescription
Chemical Structure Benzofuran core substituted with a carboxamide at C2 and a benzamido group at C3.[1]
Physical State Solid (Crystalline powder).
Solubility Low water solubility; soluble in DMSO, DMF, and organic solvents.
Likely Hazards Irritant (Skin/Eye/Respiratory) ; Potential Hepatotoxin (linked to benzofuran core); Suspected Mutagen (linked to benzamide moiety).
Waste Classification Non-Halogenated Organic Solid (unless halogenated solvents are present).

Pre-Disposal Safety & Handling (PPE)

Before initiating any disposal workflow, ensure the following barrier protection is in place to prevent exposure to potentially bioactive dusts.

  • Respiratory: N95/P100 respirator or usage within a certified Chemical Fume Hood.

  • Dermal: Double nitrile gloves (0.11 mm minimum thickness).

  • Ocular: Chemical splash goggles; face shield if handling large quantities (>50g).

  • Clothing: Tyvek® lab coat or disposable sleeves over a standard lab coat.

Waste Characterization & Segregation

Proper segregation is the single most critical step in laboratory waste management. This compound must NOT be disposed of in municipal trash or down the drain.

Waste Stream Decision Matrix
  • Stream A: Solid Chemical Waste

    • Contents: Pure compound, expired samples, weighing boat residues.

    • Container: Wide-mouth HDPE jar with a screw-top lid.

    • Labeling: "Hazardous Waste - Solid - Toxic/Irritant."

  • Stream B: Liquid Organic Waste

    • Contents: Mother liquors, reaction mixtures (e.g., dissolved in DMSO, Methanol, DCM).

    • Container: Solvent-compatible carboy (HDPE or Glass).

    • Segregation:

      • Halogenated: If dissolved in DCM, Chloroform.

      • Non-Halogenated: If dissolved in Methanol, DMSO, Acetone.

  • Stream C: Contaminated Debris [2]

    • Contents: Gloves, paper towels, pipette tips.

    • Container: Clear hazardous waste bag (doubled) or solid waste drum.

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) standards and Good Laboratory Practice (GLP).

Phase 1: Solid Waste Collection
  • Transfer: Carefully transfer the solid 3-Benzamido-1-benzofuran-2-carboxamide into the designated wide-mouth waste container. Avoid generating dust.[3][4]

  • Deactivation (Optional but Recommended): If the compound is suspected to be highly potent, wet the solid with a small amount of dilute bleach (10%) or NaOH (1M) inside the waste container to minimize dusting, provided this does not create a dangerous exotherm with other waste constituents. Consult your site EHS before chemical treatment. [5]

  • Sealing: Wipe the threads of the container with a solvent-dampened tissue (dispose of tissue in solid waste). Seal the lid tightly.

Phase 2: Liquid Waste Collection
  • Identification: Determine the primary solvent.

  • Pouring: Use a funnel to pour the solution into the appropriate carboy (Halogenated vs. Non-Halogenated).

  • Rinsing: Triple-rinse the original glassware with a compatible solvent. Add the rinsate to the same waste carboy. Do not pour rinsate down the sink.

Phase 3: Labeling & Storage
  • Tagging: Attach a hazardous waste tag immediately upon the first addition of waste.

  • Details:

    • Chemical Name: Write out "3-Benzamido-1-benzofuran-2-carboxamide" (Do not use abbreviations or structural formulas).

    • Hazards: Check "Toxic" and "Irritant."[3]

  • Storage: Store in a Secondary Containment Tray within the Satellite Accumulation Area (SAA).

Visual Disposal Logic (Decision Tree)

The following diagram illustrates the critical decision points for segregating this compound safely.

DisposalWorkflow Start Disposal of 3-Benzamido-1-benzofuran-2-carboxamide StateCheck Physical State? Start->StateCheck Solid Solid Form (Powder/Crystals) StateCheck->Solid Liquid Liquid Form (Solution) StateCheck->Liquid SolidContainer Transfer to Wide-Mouth HDPE Container Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck SolidLabel Label: 'Hazardous Waste - Solid' (Toxic/Irritant) SolidContainer->SolidLabel SAA Store in Satellite Accumulation Area (SAA) SolidLabel->SAA Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (DMSO, MeOH, DMF) SolventCheck->NonHalo HaloWaste Halogenated Waste Carboy Halo->HaloWaste NonHaloWaste Non-Halogenated Waste Carboy NonHalo->NonHaloWaste HaloWaste->SAA NonHaloWaste->SAA Pickup Schedule EHS/Contractor Pickup SAA->Pickup

Caption: Operational logic for segregating 3-Benzamido-1-benzofuran-2-carboxamide waste streams based on physical state and solvent composition.

Spill Response Protocol

In the event of an accidental release, immediate containment is necessary to prevent laboratory contamination.

ScenarioImmediate ActionCleanup Procedure
Dry Powder Spill Do Not Sweep (creates dust).1. Cover with wet paper towels to dampen. 2. Scoop up damp material. 3. Place in hazardous waste bag. 4. Wipe area with soap/water.[4][6]
Solution Spill Absorb. 1. Use vermiculite or absorbent pads. 2. Place saturated absorbents in a sealed bag. 3. Label as "Debris contaminated with [Compound Name]".
Skin Contact Flush. Wash affected area with soap and water for 15 minutes. Seek medical attention if irritation persists.

Regulatory Compliance (RCRA)

While this specific compound may not have a listed EPA Hazardous Waste Code (P-list or U-list), it must be characterized by its properties.

  • Characteristic: If dissolved in ignitable solvents (Flash point <60°C), code as D001 .

  • Toxicity: Due to the benzofuran and amide functionalities, it falls under the "Unlisted Hazardous Waste" category in most institutional Environmental Health & Safety (EHS) plans.

  • Destruction Method: The ultimate disposal method by the licensed contractor will be Incineration , ensuring complete thermal destruction of the heterocyclic core.

References

  • National Toxicology Program (NTP). (1989).[7] Toxicology and Carcinogenesis Studies of Benzofuran (CAS No. 271-89-6). U.S. Department of Health and Human Services. [Link]

  • European Chemicals Agency (ECHA). (n.d.). Benzamide - Substance Information (EC Number 200-227-7).[6] [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). [Link]

  • PubChem. (n.d.). Compound Summary: Benzofuran-2-carboxamide derivatives.[1][8][9] National Library of Medicine. [Link]

Sources

Handling

Personal protective equipment for handling 3-Benzamido-1-benzofuran-2-carboxamide

[1] Executive Safety Directive Status: High-Potency Research Chemical (OEB 3/4 equivalent) Immediate Action: Treat as Acute Toxin (Oral) and Potent Skin Sensitizer . As researchers, we often handle compounds where specif...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Safety Directive

Status: High-Potency Research Chemical (OEB 3/4 equivalent) Immediate Action: Treat as Acute Toxin (Oral) and Potent Skin Sensitizer .

As researchers, we often handle compounds where specific toxicological data is sparse. In the case of 3-Benzamido-1-benzofuran-2-carboxamide (CAS 68217-75-4) , we must bridge the gap between specific data and structural activity relationships (SAR). This compound is a derivative of 3-aminobenzofuran-2-carboxamide , a known toxic agent (Acute Tox. 3). Consequently, all handling protocols must default to a high-containment strategy to prevent sensitization and systemic toxicity.

Core Hazards:

  • Acute Toxicity: High risk if ingested or inhaled as dust.

  • Sensitization: High potential for allergic dermatitis and respiratory sensitization upon repeated exposure.

  • Bioactivity: This scaffold is frequently screened for CFTR modulation and kinase inhibition, implying significant biological activity at low concentrations.

Chemical Intelligence & Physical Profile[1]

Understanding the physicochemical nature of the target is the first step in designing a safety protocol.

PropertyData / CharacteristicOperational Implication
CAS Number 68217-75-4 Use for specific waste labeling and inventory tracking.
Molecular Formula C₁₆H₁₂N₂O₃Nitrogen-rich organic; requires high-temp incineration.
Physical State Solid (Powder/Crystalline)High Dust Risk. Static charge may disperse particles.
Solubility Low (Water); High (DMSO, DMF)Use DMSO for stock solutions; avoid aqueous cleanup.
Melting Point >160°C (Predicted)Stable solid; unlikely to sublime under standard conditions.
Precursor Hazard 3-Aminobenzofuran-2-carboxamideThe precursor is Acute Tox 3 (Oral) . The amide derivative retains the pharmacophore.

Risk Assessment & PPE Decision Matrix

Do not rely on a "one-size-fits-all" PPE approach. Use the following logic to determine the required protection level based on your specific operation.

PPE_Matrix Start Operation Type Solids Handling Solid Powder (Weighing, Transfer) Start->Solids Liquids Handling Solutions (Dilution, Pipetting) Start->Liquids Closed Closed System (Sealed Vial, HPLC) Start->Closed Quant Quantity > 10 mg? Solids->Quant Level2 LEVEL 2: Enhanced Fume Hood REQUIRED, Double Nitrile Gloves, N95/P2 Respirator (Optional) Liquids->Level2 Open Container Level1 LEVEL 1: Standard Lab Coat, Nitrile Gloves, Safety Glasses Closed->Level1 Quant->Level2 No Level3 LEVEL 3: High Containment Biosafety Cabinet/Iso-Hood, Double Gloves (Long Cuff), P3/N100 Respirator or PAPR, Tyvek Sleeves Quant->Level3 Yes (High Dust Risk)

Figure 1: PPE Decision Logic. Select your protection level based on the physical state and quantity of the compound.[1]

Detailed PPE Specifications
  • Gloves: Double-gloving is mandatory for solid handling.

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (Long-cuff, >5 mil) or Butyl Rubber (if using DMSO/DMF solvents). Why? DMSO permeates nitrile rapidly, carrying the dissolved toxin through the skin.

  • Respiratory:

    • Solids: If weighing outside a certified enclosure, a P3/N100 particulate respirator is the absolute minimum.

    • Solutions: Standard laboratory ventilation (Fume Hood) is sufficient; respirators are generally not required unless aerosolizing.

  • Body: Tyvek sleeves or a disposable apron are recommended over a standard cotton lab coat when handling >50 mg to prevent fabric contamination.

Operational Protocols

A. Weighing & Solubilization (Critical Step)

The highest risk of exposure occurs during the transition from solid to solution.

  • Static Control: Use an anti-static gun or ionizer bar inside the balance enclosure. Benzofuran amides are often fluffy powders that "jump" due to static.

  • Solvent Choice:

    • Primary:DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide) .

    • Secondary: Warm Ethanol (may require sonication).

    • Avoid: Water (poor solubility will lead to suspension and difficult cleanup).

  • The "Wet Method": If possible, add the solvent to the storage vial (if pre-weighed) rather than transferring the solid. This eliminates dust generation entirely.

B. Reaction Setup
  • Glassware: Use single-neck flasks with joint clips. Avoid open beakers.

  • Temperature: If heating is required (>100°C), use a silicone oil bath or heating block. Do not use water baths (risk of contamination if flask breaks).

  • Labeling: All vessels must be labeled "TOXIC / SENSITIZER" immediately upon charging.

Emergency Response: Spills & Exposure[1]

In the event of a breach, time is critical. Follow this self-validating workflow.

Spill_Response Incident Spill Detected Type Identify State Incident->Type SolidSpill SOLID SPILL Type->SolidSpill LiquidSpill LIQUID SPILL Type->LiquidSpill ActionS1 1. Cover with wet paper towel (Prevent Dust) SolidSpill->ActionS1 ActionL1 1. Cover with Absorbent Pads LiquidSpill->ActionL1 ActionS2 2. Wipe up; Do NOT sweep ActionS1->ActionS2 Dispose Double Bag -> Hazardous Waste (Tag: Toxic Organic) ActionS2->Dispose ActionL2 2. Clean surface with Ethanol (Not Water) ActionL1->ActionL2 ActionL2->Dispose

Figure 2: Spill Response Workflow. Note the specific prohibition of sweeping for solids to prevent aerosolization.

Exposure First Aid:

  • Skin: Wash with soap and water for 15 minutes. Do not use alcohol/acetone (this enhances absorption).

  • Eyes: Flush for 15 minutes; seek ophthalmological evaluation.

  • Inhalation: Remove to fresh air immediately.[2] Monitor for delayed sensitization (wheezing/coughing) for 24 hours.

Disposal & Logistics

Waste Categorization:

  • Primary Stream: High-BTU Incineration.

  • Labeling: "Hazardous Waste - Toxic Organic Solid/Liquid. Contains Benzofuran Carboxamide."[3][4][5][6][7][8][9][10][11][12]

  • Decontamination: Glassware should be rinsed with Acetone or DMSO before leaving the fume hood. The rinse solvent must be collected as hazardous waste. Only then can the glassware be washed with detergent.

Storage:

  • Condition: Store at 2-8°C (Refrigerated) to ensure chemical stability.

  • Container: Amber glass vial with a Teflon-lined cap.

  • Segregation: Store away from strong oxidizers.

References

  • PubChem. (n.d.). 3-Aminobenzofuran-2-carboxamide (Compound).[3][12][13][14] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Galietta, L. J., et al. (2009). Synthesis of 4-thiophen-2'-yl-1,4-dihydropyridines as potentiators of the CFTR chloride channel. Bioorganic & Medicinal Chemistry. (Context for biological activity of benzofuran carboxamide libraries).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzamido-1-benzofuran-2-carboxamide
Reactant of Route 2
Reactant of Route 2
3-Benzamido-1-benzofuran-2-carboxamide
© Copyright 2026 BenchChem. All Rights Reserved.